molecular formula C8H11BrN2O B1500711 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole CAS No. 1065483-60-4

2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Cat. No.: B1500711
CAS No.: 1065483-60-4
M. Wt: 231.09 g/mol
InChI Key: YYBSLCMICUQPIA-UHFFFAOYSA-N
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Description

2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-1-(oxan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11BrN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBSLCMICUQPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670574
Record name 2-Bromo-1-(oxan-2-yl)-1H-imidazole
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Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065483-60-4
Record name 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065483-60-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(oxan-2-yl)-1H-imidazole
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URL https://comptox.epa.gov/dashboard/DTXSID90670574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of the synthesis of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole, a critical building block in medicinal chemistry and organic synthesis. The molecule's strategic importance lies in its bifunctional nature: the tetrahydropyranyl (THP) group serves as a robust, acid-labile protecting group for the imidazole nitrogen, while the bromine atom at the C2 position acts as a versatile synthetic handle for carbon-carbon bond formation. This document elucidates the strategic considerations for the synthesis, details the reaction mechanism, presents a validated experimental protocol, and discusses the downstream applications that make this compound invaluable for the development of novel therapeutic agents.

Strategic Imperatives: The Rationale for N-Protection

The imidazole moiety is a ubiquitous scaffold in pharmaceuticals, known for its role in biological activity and its ability to participate in hydrogen bonding.[1] However, the acidic proton on the imidazole nitrogen (N-H) presents a significant challenge in synthetic chemistry. This proton interferes with many standard transformations, particularly those involving organometallic reagents (e.g., Grignard or organolithium species) which are strong bases. To facilitate selective modification at other positions, especially the C2 carbon, the N-H group must be masked with a suitable protecting group.

The tetrahydropyranyl (THP) group is an exemplary choice for this purpose. Introduced via reaction with 3,4-dihydro-2H-pyran (DHP), the resulting N-THP protected imidazole is stable to a wide range of non-acidic conditions, including strong bases, nucleophiles, and hydridic reducing agents.[2] Crucially, it can be readily cleaved under mild acidic conditions, ensuring the imidazole core can be revealed once the desired synthetic modifications are complete.[3] This strategic protection/deprotection sequence is fundamental to the utility of the title compound.

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The synthesis of this compound is a classic example of an acid-catalyzed protection of a heteroatomic nucleophile as an acetal. The reaction proceeds through the activation of 3,4-dihydro-2H-pyran (DHP) by a proton source.

The mechanism unfolds in three key steps:

  • Catalyst Activation: A catalytic amount of acid (e.g., p-toluenesulfonic acid, PTSA) protonates the oxygen atom of the DHP enol ether.

  • Formation of Oxocarbenium Ion: The protonated intermediate is unstable and rearranges to form a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic and is the key reactive species.

  • Nucleophilic Attack: The imidazole nitrogen of 2-bromo-1H-imidazole acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A final deprotonation step releases the product and regenerates the acid catalyst, allowing the catalytic cycle to continue.

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Oxocarbenium Ion Formation cluster_2 Step 3 & 4: Nucleophilic Attack & Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) Activated_DHP Protonated DHP DHP->Activated_DHP Protonation H_plus H⁺ (from Acid Catalyst) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Activated_DHP->Oxocarbenium Rearrangement Intermediate Protonated Product Oxocarbenium->Intermediate Nucleophilic Attack Bromoimidazole 2-Bromo-1H-imidazole Final_Product 2-Bromo-1-(THP)-1H-imidazole Intermediate->Final_Product Deprotonation H_plus_regen H⁺ (Catalyst Regenerated)

Caption: Reaction mechanism for THP protection of 2-bromoimidazole.

Validated Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the synthesis of the title compound. Adherence to safety precautions is paramount.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Notes
2-Bromo-1H-imidazole16681-56-4146.97Irritant, handle with care.[4]
3,4-Dihydro-2H-pyran (DHP)110-87-284.12Flammable liquid, eye irritant.[5][6]
p-Toluenesulfonic acid (PTSA)6192-52-5190.22Corrosive, use as monohydrate.
Dichloromethane (DCM)75-09-284.93Anhydrous grade recommended.
Saturated Sodium Bicarbonate144-55-884.01Aqueous solution.
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent.
Silica Gel7631-86-960.08For column chromatography (230-400 mesh).
Step-by-Step Procedure

G A 1. Setup & Dissolution Dissolve 2-Bromo-1H-imidazole in anhydrous DCM under N₂. B 2. Catalyst Addition Add a catalytic amount of p-toluenesulfonic acid. A->B C 3. Reagent Addition Cool flask to 0°C. Add 3,4-Dihydro-2H-pyran (DHP) dropwise over 15 minutes. B->C D 4. Reaction Monitoring Allow to warm to room temperature. Stir for 2-4 hours. Monitor by TLC. C->D E 5. Aqueous Work-up Quench with sat. NaHCO₃. Separate layers and extract aqueous phase with DCM. D->E F 6. Drying & Concentration Combine organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. E->F G 7. Purification Purify crude oil via flash column chromatography (Silica Gel, Hexane/Ethyl Acetate gradient). F->G H 8. Characterization Obtain final product as a colorless oil. Characterize by ¹H NMR, ¹³C NMR, and MS. G->H

Caption: Experimental workflow for the synthesis of the target compound.
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-bromo-1H-imidazole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA, ~0.05 eq) to the solution and stir until it dissolves.

  • DHP Addition: Cool the flask to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) dropwise via syringe over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: The pure product, this compound, is typically obtained as a colorless or pale yellow oil.[7][8]

Field Insights: Causality and Optimization

  • Choice of Acid Catalyst: While PTSA is effective, pyridinium p-toluenesulfonate (PPTS) is a milder, less acidic catalyst that can be advantageous for substrates sensitive to strong acids, minimizing potential side reactions like the polymerization of DHP.[2][3]

  • Solvent Selection: Anhydrous aprotic solvents like DCM or THF are critical. The presence of water can hydrolyze the activated DHP intermediate and lead to lower yields.

  • Temperature Management: Adding DHP at 0 °C helps to control the initial exotherm of the reaction, preventing uncontrolled side reactions. The reaction is typically robust enough to proceed to completion at room temperature.

  • Purification Strategy: The polarity difference between the N-H starting material and the N-THP protected product is significant, making flash chromatography an effective purification method. The product is much less polar than the starting material.

Safety and Hazard Management

Proper laboratory safety protocols must be strictly followed. All manipulations should be performed in a well-ventilated chemical fume hood.

  • 2-Bromo-1H-imidazole: Classified as an irritant to the eyes, respiratory system, and skin.[4][9] Avoid inhalation and direct contact.

  • 3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid with a low flash point.[5] It is also a serious eye irritant. Keep away from ignition sources and wear appropriate eye protection.

  • Dichloromethane (DCM): A volatile solvent with associated health risks. Minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

Synthetic Utility: A Gateway to Molecular Complexity

The true value of this compound lies in its role as a versatile intermediate. The THP group stabilizes the molecule for subsequent reactions at the C2 position, which would be difficult or impossible with the unprotected imidazole.

Lithiation and Electrophilic Quench

The bromine atom can be exchanged with lithium using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C). This generates a highly reactive 2-lithioimidazole species. This potent nucleophile can then be reacted with a wide range of electrophiles to install new functional groups.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[11]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters introduces aryl or heteroaryl groups. This is one of the most widely used methods for constructing biaryl systems.[12][13][14]

  • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl functionalities.

  • Stille Coupling: Reaction with organostannanes provides another route to C-C bond formation.

G cluster_0 Lithiation Pathway cluster_1 Cross-Coupling Pathways cluster_2 Final Deprotection Start 2-Bromo-1-(THP)-1H-imidazole Lithiation 1. n-BuLi, THF, -78°C 2. Electrophile (E⁺) Start->Lithiation Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst, Base) Start->Sonogashira Product_Lith 2-Substituted-1-(THP)-imidazole (Product E) Lithiation->Product_Lith Deprotection Mild Acid (e.g., PTSA, EtOH) Product_Lith->Deprotection Product_Suzuki 2-Aryl-1-(THP)-imidazole Suzuki->Product_Suzuki Product_Suzuki->Deprotection Product_Sonogashira 2-Alkynyl-1-(THP)-imidazole Sonogashira->Product_Sonogashira Product_Sonogashira->Deprotection Final_Product Functionalized 2-Substituted 1H-imidazole Deprotection->Final_Product

Caption: Downstream synthetic pathways from the title compound.

After these modifications, the THP group can be easily removed with mild acid (e.g., PTSA in ethanol, or acetic acid in THF/water), revealing the desired N-H of the now functionalized 2-substituted imidazole.[2][15]

Conclusion

The synthesis of this compound is a robust and essential process for medicinal chemists. It effectively leverages the principles of protecting group chemistry to unlock the synthetic potential of the 2-bromoimidazole scaffold. The stability of the THP-protected intermediate under basic and nucleophilic conditions, combined with the versatility of the C-Br bond in modern cross-coupling reactions, establishes this compound as a high-value precursor for constructing complex molecular architectures and accelerating the discovery of novel drug candidates.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-NITROIMIDAZOLE. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. [Link]

  • Organic Syntheses. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Albericio, F., & El-Faham, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 255-268. [Link]

  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

  • ResearchGate. (2018). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • ChemBK. (2024). 2-Bromo-1H-imidazole. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Van der Eycken, J., et al. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Tetrahedron, 61(28), 6699-6707. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Common Organic Chemistry. (n.d.). THP Protection - Common Conditions. [Link]

  • Common Organic Chemistry. (n.d.). THP Deprotection - TFA. [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett, 34(15), 1603-1606. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • ResearchGate. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Common Organic Chemistry. (n.d.). Dihydropyran (DHP). [Link]

  • Autechaux. (n.d.). The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. [Link]

  • Google Patents. (2011). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

  • National Institutes of Health. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. [Link]

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Sources

Introduction: A Protected Building Block of Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(THP)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the imidazole scaffold is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active molecules. The strategic manipulation of this heterocycle often requires careful protection-deprotection strategies to achieve desired regioselectivity. 2-Bromo-1-(THP)-1H-imidazole (where THP stands for tetrahydropyran-2-yl) emerges as a key synthetic intermediate. The introduction of the acid-labile THP protecting group on the imidazole nitrogen serves a critical purpose: it masks the reactive N-H proton, thereby unlocking the synthetic potential of the C2-bromo position for a variety of transformations, such as metal-halogen exchange and cross-coupling reactions.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1-(THP)-1H-imidazole, offering field-proven insights into its synthesis, characterization, handling, and synthetic utility. The information presented is intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic campaigns.

Molecular Structure and Core Properties

2-Bromo-1-(THP)-1H-imidazole is comprised of a 2-bromoimidazole core linked at the N1 position to a tetrahydropyran ring via an acetal linkage. This structure dictates its solubility, stability, and reactivity profile.

PropertyDataSource
Chemical Name 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole[2]
Synonyms 2-Bromo-1-(oxan-2-yl)imidazole[3]
CAS Number 1065483-60-4[2]
Molecular Formula C₈H₁₁BrN₂O[2]
Molecular Weight 231.09 g/mol [2]
Monoisotopic Mass 230.00548 Da[3]
Appearance Expected to be a solid or oilN/A
Predicted XlogP 1.8 - 2.34[2][3]
Topological Polar Surface Area (TPSA) 27.05 Ų[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]

Synthesis and Purification

The synthesis of 2-Bromo-1-(THP)-1H-imidazole is achieved through the protection of the commercially available 2-Bromo-1H-imidazole. The tetrahydropyranylation of the imidazole nitrogen is a robust and widely used transformation.

The Rationale for THP Protection

The N-H proton of an imidazole is acidic and can interfere with many common organometallic reactions (e.g., Grignard or organolithium reagents) that are often employed to functionalize aryl bromides. The THP group provides an effective and reversible means of masking this acidic proton. As an acetal, it is stable to basic, nucleophilic, and reductive conditions but can be readily cleaved under acidic conditions, regenerating the parent N-H imidazole when desired.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard methods for the N-protection of imidazoles.[4]

Step 1: Reaction Setup

  • To a solution of 2-Bromo-1H-imidazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • The mixture is stirred at room temperature (20-25°C) to ensure dissolution.

Step 2: Addition of Dihydropyran (DHP)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 eq) is added dropwise to the stirred solution. The reaction is mildly exothermic.

Step 3: Reaction Monitoring

  • The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (2-Bromo-1H-imidazole) and the appearance of a new, less polar product spot indicates reaction completion, typically within 2-4 hours.

Step 4: Workup and Isolation

  • Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude 2-Bromo-1-(THP)-1H-imidazole is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is effective for separating the product from any unreacted starting material and polymeric byproducts from DHP.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product SM 2-Bromo-1H-imidazole Reaction Acid Catalyst (p-TSA) DCM or THF, RT SM->Reaction DHP 3,4-Dihydropyran (DHP) DHP->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Quench Purification Flash Chromatography Workup->Purification Crude Product Product 2-Bromo-1-(THP)-1H-imidazole Purification->Product Purified Product

Caption: Synthesis workflow for 2-Bromo-1-(THP)-1H-imidazole.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, its expected spectral data can be reliably predicted based on its constituent parts and data from analogous structures.[4][5]

TechniqueExpected Observations
¹H NMR Imidazole Protons: Two singlets or narrow doublets expected in the aromatic region (~δ 7.0-7.5 ppm). THP Protons: A characteristic multiplet for the anomeric proton (N-CH-O) at ~δ 5.3-5.5 ppm. A complex series of multiplets for the remaining 8 protons of the THP ring between ~δ 1.5-4.2 ppm, arising from the diastereotopic nature of the methylene protons.
¹³C NMR Imidazole Carbons: C2 (bearing Br) expected around δ 120-125 ppm. C4 and C5 expected around δ 120-130 ppm. THP Carbons: Anomeric carbon (N-CH-O) at ~δ 85-90 ppm. The remaining five carbons of the THP ring are expected between δ 20-70 ppm.
FT-IR Absence of a broad N-H stretching band (present in the precursor at ~3100 cm⁻¹). Presence of C-H (aromatic and aliphatic), C=N, and C-N stretching bands. A strong C-O-C stretching band from the acetal linkage around 1050-1150 cm⁻¹.
Mass Spec. (EI/ESI) A characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, confirming the presence of a single bromine atom. Common fragmentation would involve the loss of the THP group or the entire tetrahydropyran ring.

Physicochemical Properties

Solubility

Given its predicted LogP between 1.8 and 2.34, 2-Bromo-1-(THP)-1H-imidazole is expected to be soluble in a wide range of common organic solvents, including:

  • Chlorinated solvents: Dichloromethane, chloroform

  • Ethers: Tetrahydrofuran, diethyl ether, 1,4-dioxane

  • Esters: Ethyl acetate

  • Apolar solvents: Toluene, hexanes (to a lesser extent)

It is expected to have very poor solubility in water.

Stability and Storage
  • Acid Sensitivity: The THP protecting group is an acetal and is highly susceptible to cleavage under acidic conditions (pH < 5). Contact with strong or even mild protic acids, as well as Lewis acids, should be avoided to prevent premature deprotection.

  • General Stability: The compound is generally stable under neutral and basic conditions.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8°C) to minimize potential degradation.[2]

Reactivity and Synthetic Utility

The primary value of 2-Bromo-1-(THP)-1H-imidazole lies in its ability to serve as a precursor to 2-substituted imidazoles. The THP group directs reactivity towards the C2-bromo position.

Key Transformations:

  • Metal-Halogen Exchange: The C2-bromo substituent can readily undergo metal-halogen exchange upon treatment with a strong organometallic base, such as n-butyllithium or isopropylmagnesium chloride, at low temperatures (-78°C). This generates a potent 2-metallo-imidazole nucleophile.

  • Electrophilic Quench: The resulting organometallic intermediate can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install a new carbon-carbon or carbon-heteroatom bond at the C2 position.

  • Cross-Coupling Reactions: The C-Br bond is also a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form C-C bonds.

Reactivity_Diagram cluster_pathway1 Metal-Halogen Exchange cluster_pathway2 Cross-Coupling cluster_deprotection Deprotection Start 2-Bromo-1-(THP)-1H-imidazole Metallo 2-Lithio-1-(THP)-1H-imidazole Start->Metallo n-BuLi, -78°C Product2 2-Aryl/Alkenyl/Alkynyl-1-(THP)-1H-imidazole Start->Product2 Pd Catalyst, Boronic Acid/Stannane/Alkyne Product1 2-Substituted-1-(THP)-1H-imidazole Metallo->Product1 Electrophile (E+) FinalProduct 2-Substituted-1H-imidazole Product1->FinalProduct Acidic Workup Product2->FinalProduct Acidic Workup

Caption: Key synthetic transformations of 2-Bromo-1-(THP)-1H-imidazole.

Safety and Handling

While specific toxicity data for 2-Bromo-1-(THP)-1H-imidazole is not available, its precursor, 2-Bromo-1H-imidazole, is classified as harmful and an irritant.[6]

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[6]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Bromo-1-(THP)-1H-imidazole is a strategically important intermediate that facilitates the synthesis of complex, 2-substituted imidazole derivatives. A thorough understanding of its physicochemical properties—from its synthesis and spectroscopic signature to its stability and reactivity—is paramount for its successful application. Its acid-labile THP group provides robust protection under a variety of conditions while allowing for selective functionalization of the C2 position, making it an invaluable tool for researchers in drug discovery and materials science.

References

  • ChemBK. (2024). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitroimidazole. Retrieved from [Link]

  • Li, B., et al. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Organic Syntheses, 81, 105. Retrieved from [Link]

  • Pedada, A. R., et al. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • Daraji, D. G., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000096 Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

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2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. The document elucidates the compound's core characteristics, including its CAS number, physicochemical properties, and structural data. We delve into the strategic importance of the tetrahydropyranyl (THP) protecting group, detailing the mechanistic principles behind its installation and cleavage. The guide explores the synthetic utility of the C2-bromo substituent, a versatile handle for derivatization through lithiation and metal-catalyzed cross-coupling reactions. Furthermore, we contextualize its application within drug discovery, highlighting the role of the imidazole scaffold as a privileged structure in developing novel therapeutics, particularly kinase inhibitors. Detailed, field-proven experimental protocols for synthesis, functionalization, and deprotection are provided to enable researchers to effectively utilize this valuable reagent in their work.

Compound Identification and Core Properties

This compound is registered under CAS Number 1065483-60-4 .[1][2][3][4][5] It is a stable, synthetically versatile intermediate where the otherwise reactive N-H proton of the imidazole ring is masked by a tetrahydropyranyl (THP) group. This protection strategy is crucial as it prevents undesired side reactions and allows for precise chemical modifications at other positions of the imidazole core, particularly at the bromine-substituted C2 position.

Data Summary
PropertyValueSource(s)
CAS Number 1065483-60-4[1][2][3][4]
Molecular Formula C₈H₁₁BrN₂O[1][5]
Molecular Weight 231.09 g/mol [1][5]
Synonyms 2-Bromo-1-(tetrahydro-pyran-2-yl)-1H-imidazole[1]
Purity Typically ≥95-97%[1][5]
Appearance White to pale yellow solid
Storage Conditions 4°C, under inert atmosphere[1]
SMILES BrC1=NC=CN1C2CCCCO2[1]
InChI InChI=1S/C8H11BrN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2[6]
Topological Polar Surface Area (TPSA) 27.05 Ų[1]
LogP 2.3447[1]

The Strategic Role of the Tetrahydropyranyl (THP) Protecting Group

The imidazole N-H proton is acidic (pKa ≈ 14.5) and can act as a nucleophile, interfering with many standard synthetic transformations, such as organometallic reactions.[7] The THP group serves as a robust and reversible protecting group, effectively masking this reactivity.

Protection Mechanism

The installation of the THP group proceeds via an acid-catalyzed reaction between the imidazole nitrogen and 3,4-dihydro-2H-pyran (DHP). The acid catalyst (e.g., p-toluenesulfonic acid, PPTS) protonates the DHP, forming a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic nitrogen of the imidazole, followed by deprotonation to yield the N-THP protected product.[8]

THP_Protection cluster_reactants Reactants Imidazole Imidazole Intermediate Oxocarbenium Ion (Electrophilic) Imidazole->Intermediate Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Intermediate Protonation Acid Acid Catalyst (H+) Product N-THP Protected Imidazole Intermediate->Product Deprotonation

Caption: Workflow for THP protection of the imidazole nitrogen.

Deprotection: Regenerating the N-H Bond

The THP group is prized for its stability under basic, reductive, and organometallic conditions, yet it can be readily cleaved under acidic conditions.[8] The most common method involves treatment with a protic acid in an alcoholic solvent (e.g., HCl in methanol or p-TsOH in ethanol), which reverses the protection mechanism.[8][9]

THP_Deprotection cluster_reactants Reactants THP_Imidazole N-THP Protected Imidazole Protonated Protonated Acetal THP_Imidazole->Protonated Protonation Acid Acid Catalyst (H+) Solvent Alcohol Solvent (e.g., MeOH) Cleaved Regenerated Imidazole (N-H) Protonated->Cleaved Cleavage & Solvent Capture

Caption: Acid-catalyzed deprotection of the N-THP group.

For substrates sensitive to acid, milder, more selective methods have been developed. One such field-proven protocol involves using lithium chloride (LiCl) in a mixture of DMSO and water at elevated temperatures, which avoids harsh acidic conditions entirely.[10]

Synthetic Utility and Key Reactions

The true value of 2-Bromo-1-(THP)-1H-imidazole lies in the reactivity of the C2-bromo substituent. This bromine atom serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups.

Lithiation and Electrophilic Quench

The THP-protected imidazole can be readily lithiated at the C2 position by treatment with a strong organolithium base, such as n-butyllithium, at low temperature. This transmetalation reaction generates a potent C2-lithiated nucleophile. This intermediate can then be reacted with a diverse range of electrophiles to install new carbon-carbon or carbon-heteroatom bonds. This methodology provides a direct route to 2-substituted imidazoles.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids/esters), Stille (with organostannanes), and Buchwald-Hartwig (with amines) reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance. The use of this building block in Suzuki-Miyaura coupling, for instance, allows for the direct formation of a C2-aryl or C2-heteroaryl bond, a common motif in pharmacologically active molecules.[12][13]

Suzuki_Coupling cluster_coupling Suzuki-Miyaura Coupling BromoImidazole 2-Bromo-1-(THP)-imidazole CoupledProduct 2-Aryl-1-(THP)-imidazole BromoImidazole->CoupledProduct BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->CoupledProduct Catalyst Pd Catalyst & Ligand Base Base (e.g., K2CO3) Deprotection Acidic Workup CoupledProduct->Deprotection FinalProduct 2-Aryl-1H-imidazole Deprotection->FinalProduct

Caption: Workflow for C2-arylation via Suzuki-Miyaura coupling.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry.[12] Its unique electronic properties, hydrogen bonding capabilities, and ability to coordinate with metal ions in enzyme active sites have made it a core component of numerous clinically approved drugs.[14][15] Imidazole-containing compounds have demonstrated a vast range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[12][16][17]

2-Bromo-1-(THP)-1H-imidazole is a gateway molecule for accessing novel imidazole-based therapeutics. By leveraging the C2-bromo handle, medicinal chemists can rapidly generate large libraries of 2-substituted imidazole derivatives. These libraries are then screened against biological targets of interest, such as protein kinases, which are frequently implicated in cancer and inflammatory diseases.[12][14] The ability to systematically modify the C2 substituent allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties (ADME), accelerating the hit-to-lead and lead optimization phases of drug development.

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized by a qualified chemist. All work should be performed in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Bromo-1-(THP)-1H-imidazole

This protocol is adapted from the general methodology for N-THP protection followed by bromination.[11]

  • N-THP Protection: To a solution of 2-bromo-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield this compound.

Protocol 2: C2-Arylation via Suzuki-Miyaura Coupling

This protocol is a representative procedure for cross-coupling.[13]

  • To a reaction vessel, add 2-Bromo-1-(THP)-1H-imidazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture to 80-100°C and stir for 12-18 hours, monitoring by LC-MS or TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water, then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by column chromatography to yield the 2-aryl-1-(THP)-imidazole intermediate.

Protocol 3: THP-Group Deprotection (Acidic Conditions)

This protocol is based on standard acidic cleavage methods.[8][9]

  • Dissolve the 2-substituted-1-(THP)-imidazole (1.0 eq) in methanol (0.2 M).

  • Add a 2 M solution of hydrochloric acid in diethyl ether (2.0 eq) dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 2-substituted-1H-imidazole.

Conclusion

This compound (CAS: 1065483-60-4) is more than a mere chemical reagent; it is a strategic tool for molecular innovation. The combination of a stable protecting group on the imidazole nitrogen and a highly versatile bromo-handle at the C2 position provides chemists with a reliable and efficient platform for constructing complex molecular architectures. Its central role in the synthesis of diverse compound libraries underscores its importance in modern drug discovery, enabling the exploration of chemical space in the quest for novel therapeutics. The methodologies and insights presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable building block.

References

  • ABBLIS Chemicals. This compound. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(15), 3537–3545. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • PubChemLite. This compound. [Link]

  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

  • Erdoğan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 849-861. [Link]

  • Wikipedia. Imidazole. [Link]

  • Erdoğan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. ResearchGate. [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7(03), 299-303. [Link]

  • Singh, A., & Sharma, P. K. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Research in Pharmaceutical Sciences, 13(4), 221-229. [Link]

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  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
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  • Al-Ostoot, F. H., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(10), 2358. [Link]

  • NIST WebBook. 2H-Pyran-2-one, tetrahydro-. [Link]

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Spectroscopic data (NMR, IR, MS) of 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the pivotal synthetic intermediate, 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole. Designed for researchers and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-tested insights to ensure robust characterization and quality control.

Introduction: The Role of 2-Bromo-1-(THP)-1H-imidazole in Synthesis

2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole is a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical agents. The tetrahydropyran (THP) group serves as a robust protecting group for the imidazole N-H, preventing unwanted side reactions while allowing for selective functionalization at other positions of the imidazole ring. Accurate and thorough spectroscopic characterization is paramount to verify its identity, purity, and stability before its use in multi-step synthetic pathways.

This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers to interpret their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for unambiguously determining the structure of 2-Bromo-1-(THP)-1H-imidazole. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for both the imidazole and the THP moieties. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz) Justification
Imidazole H-4/H-57.10 - 7.30Doublet (d)J ≈ 1.5 - 2.5The two imidazole protons are distinct and exhibit a small cis-coupling. Their chemical shift is in the characteristic aromatic region for imidazoles.
Imidazole H-5/H-46.90 - 7.10Doublet (d)J ≈ 1.5 - 2.5Similar to H-4, this proton appears as a doublet due to coupling with its neighbor.
THP H-2' (Anomeric)5.30 - 5.50Doublet of Doublets (dd)J ≈ 9.0, 2.5This anomeric proton is coupled to the two adjacent protons on C-3' and is significantly deshielded due to the two adjacent oxygen and nitrogen atoms.
THP H-6' (Axial)3.90 - 4.10Multiplet (m)-One of the two protons on the carbon adjacent to the ring oxygen.
THP H-6' (Equatorial)3.50 - 3.70Multiplet (m)-The other proton on the carbon adjacent to the ring oxygen, typically found more upfield than its axial counterpart.
THP H-3', H-4', H-5'1.50 - 2.10Multiplet (m)-The remaining six protons of the THP ring appear as a complex multiplet in the aliphatic region.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Imidazole C-2120 - 125This carbon is directly attached to bromine, which, due to its electronegativity and size, results in a characteristic upfield shift compared to an unsubstituted C-2.
Imidazole C-4128 - 130A standard chemical shift for a C-4 carbon in an N-substituted imidazole ring.
Imidazole C-5118 - 120Typically found slightly upfield of C-4 in N-1 substituted imidazoles.
THP C-2' (Anomeric)85 - 90The anomeric carbon is significantly deshielded due to its connection to two heteroatoms (O and N).
THP C-6'65 - 70The carbon adjacent to the ring oxygen appears in this characteristic region.
THP C-3', C-4', C-5'20 - 35The remaining aliphatic carbons of the THP ring.
Experimental Protocol for NMR Acquisition

A robust NMR protocol is essential for obtaining high-quality, reproducible data.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of 2-Bromo-1-(THP)-1H-imidazole.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common first choice for many organic molecules.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

NMR Data Interpretation Workflow

The following diagram illustrates a logical workflow for assigning the NMR spectra.

NMR_Interpretation_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis cluster_2DNMR 2D NMR (Optional but Recommended) H_Start Acquire ¹H Spectrum H_Integrate Integrate Signals H_Start->H_Integrate Step 1 H_Shifts Analyze Chemical Shifts (Aromatic vs. Aliphatic) H_Integrate->H_Shifts Step 2 H_Multiplicity Analyze Multiplicity (Splitting Patterns) H_Assign Assign Protons H_Multiplicity->H_Assign Step 4 H_Shifts->H_Multiplicity Step 3 HSQC HSQC/HMQC (C-H Correlation) H_Assign->HSQC Confirms Direct Attachment C_Start Acquire ¹³C Spectrum C_Count Count Carbon Signals C_Start->C_Count Step 1 C_Shifts Analyze Chemical Shifts (sp² vs. sp³) C_Count->C_Shifts Step 2 C_Assign Assign Carbons C_Shifts->C_Assign Step 3 C_Assign->HSQC COSY COSY (H-H Correlation) COSY->H_Assign Identifies Coupled Systems HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Provides Connectivity Final_Structure Confirm Final Structure HMBC->Final_Structure

Caption: A logical workflow for the complete assignment of NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrations of specific bonds absorb IR radiation at characteristic frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Bond Vibration Intensity Justification
3100 - 3150=C-H stretch (Imidazole)Medium-WeakCharacteristic stretching vibration for sp² C-H bonds in aromatic rings.
2850 - 3000C-H stretch (THP)StrongThe aliphatic C-H bonds of the THP ring give rise to strong absorptions in this region.
1450 - 1550C=N and C=C stretch (Imidazole)MediumThese absorptions are characteristic of the imidazole ring framework.
1050 - 1150C-O-C stretch (THP)StrongThe ether linkage of the THP group produces a strong, characteristic C-O stretching band.
600 - 800C-Br stretchMedium-WeakThe carbon-bromine bond vibration is expected in the fingerprint region.
Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum should be collected first.

  • Place a small amount of the solid 2-Bromo-1-(THP)-1H-imidazole sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of the compound and providing evidence for its elemental composition.

Predicted Mass Spectrometry Data

Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Expected Molecular Ions:

  • Bromine Isotopic Pattern: A key feature will be the presence of two major peaks of nearly equal intensity, separated by 2 Da. This is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br).

  • [M+H]⁺ for ⁷⁹Br: 247.02 g/mol

  • [M+H]⁺ for ⁸¹Br: 249.02 g/mol

High-Resolution Mass Spectrometry (HRMS):

  • HRMS can confirm the elemental formula (C₈H₁₁BrN₂O).

  • Calculated Exact Mass for [C₈H₁₁⁷⁹BrN₂O+H]⁺: 247.0182

  • Calculated Exact Mass for [C₈H₁₁⁸¹BrN₂O+H]⁺: 249.0162

An experimentally determined mass that is within 5 ppm of the calculated exact mass provides strong evidence for the correct elemental formula.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • A small amount of an acid, such as formic acid (0.1% v/v), is often added to the solvent to promote protonation and the formation of the [M+H]⁺ ion.

  • The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition Parameters:

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 50 - 500.

  • Source Parameters: Capillary voltage, gas flow, and temperature should be optimized to maximize the signal of the molecular ion.

Conclusion: A Framework for Confident Characterization

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of 2-Bromo-1-(THP)-1H-imidazole. NMR elucidates the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this critical synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

Crystal structure of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

For professionals in chemical synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely academic; it is the blueprint for function, reactivity, and interaction with biological targets. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction (SCXRD) analysis of this compound.

This document, therefore, serves as a prospective guide, outlining the authoritative methodologies and expert rationale required to successfully determine the crystal structure and unlock its molecular insights.

Part 1: Strategic Importance in Synthesis and Drug Discovery

The imidazole ring is a foundational motif in numerous biologically active molecules, including essential amino acids and marketed pharmaceuticals.[3][4] Its derivatives are explored for a wide range of therapeutic applications, including antifungal and anticancer agents.[4][5] The strategic placement of a bromine atom on the imidazole ring, as in our target compound, dramatically enhances its utility as a building block.[2] It provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the efficient construction of complex molecular architectures.[3]

The tetrahydropyran (THP) group serves as a common protecting group for the imidazole nitrogen, preventing unwanted side reactions during synthesis. However, its presence is not inert sterically or electronically. It introduces a chiral center and significantly influences the molecule's conformation and crystal packing, which in turn can affect solubility, stability, and biological activity. Elucidating the crystal structure is therefore essential to understand:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.[6]

  • Conformational Analysis: The preferred orientation of the THP ring relative to the imidazole core.

  • Intermolecular Interactions: How molecules pack in the solid state, identifying key hydrogen bonds or halogen bonds that dictate the crystal lattice.[7]

  • Absolute Configuration: Unambiguously determining the stereochemistry if a chiral synthesis is performed.[7]

This structural information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics.

Part 2: Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-stage process that demands precision at every step. The following workflow represents a robust and validated approach.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis S1 Step 1: Synthesis of 2-Bromo-1H-imidazole S2 Step 2: THP Protection S1->S2 S3 Step 3: Purification (Column Chromatography) S2->S3 C1 Screening of Solvent Systems S3->C1 High Purity Sample (>98%) C2 Optimization of Conditions (Temp., Conc.) C1->C2 C3 Harvesting of Single Crystals C2->C3 D1 Single-Crystal X-ray Diffraction (SCXRD) C3->D1 Diffraction-Quality Crystal D2 Structure Solution & Refinement D1->D2 D3 Validation & Final Report (CIF File) D2->D3 G cluster_0 Molecular Structure cluster_1 Derived Insights mol 2-Bromo-1-(THP)-1H-imidazole (Final Refined Structure) insight1 Precise Bond Lengths & Angles mol->insight1 Geometric Validation insight2 THP Ring Conformation mol->insight2 Steric Profile insight3 Intermolecular Packing Forces mol->insight3 Solid-State Properties insight4 Absolute Stereochemistry mol->insight4 Chiral Confirmation

Sources

The Advent of a Versatile Synthon: A Technical Guide to the Discovery and First Synthesis of 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and synthetic organic chemistry, N-protected 2-bromoimidazoles serve as indispensable building blocks. Their utility lies in the capacity for selective functionalization at the C2-position, a key vector for molecular elaboration in drug discovery programs. This technical guide provides an in-depth exploration of the first reported synthesis of 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole, a pivotal synthon that combines a stable yet readily cleavable N-protecting group with a synthetically versatile halide. We will dissect the strategic rationale, experimental execution, and mechanistic underpinnings of this seminal work, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for N-Protected 2-Bromoimidazoles

The imidazole nucleus is a privileged scaffold in pharmacology, appearing in a vast array of bioactive molecules. Direct functionalization of the imidazole ring, however, presents significant regioselectivity challenges. The C2-position is particularly acidic and thus a prime site for metallation and subsequent electrophilic quenching. To exploit this reactivity in a controlled manner, protection of the ring nitrogen is paramount.

The choice of the N-protecting group is a critical decision in any synthetic campaign. An ideal group must be:

  • Easily and efficiently installed.

  • Stable to the conditions of subsequent reactions (e.g., strong bases like organolithiums).

  • Readily cleaved under mild conditions that do not compromise the integrity of the elaborated molecule.

The tetrahydropyranyl (THP) group emerged as a strong candidate, valued for its robustness in strongly basic and nucleophilic environments, yet susceptible to facile cleavage under mild acidic conditions. The synthesis of 2-Bromo-1-(THP)-1H-imidazole, therefore, represented a significant advancement, providing the scientific community with a versatile and strategically designed intermediate for complex molecule synthesis.

The First Synthesis: A Novel Methodology by Primas et al. (2008)

The first detailed and deliberate synthesis of 2-halogeno-1-(THP)-1H-imidazoles, including the bromo derivative, was reported by Nicolas Primas and colleagues in a 2008 publication in Letters in Organic Chemistry.[1] This work established a straightforward and efficient three-step sequence, which has become a foundational method in the field. The overall synthetic strategy is predicated on a logical sequence of protection, activation via metallation, and functionalization.

Logical Workflow of the First Synthesis

cluster_0 Step 1: N-Protection cluster_1 Step 2: C2-Lithiation cluster_2 Step 3: Bromination A Imidazole B 1-(THP)-1H-imidazole A->B 2-Chloro-THP, NaH, DMF C 1-(THP)-1H-imidazole D 2-Lithio-1-(THP)-1H-imidazole C->D n-BuLi, THF, -78°C E 2-Lithio-1-(THP)-1H-imidazole F 2-Bromo-1-(THP)-1H-imidazole E->F 1,2-Dibromo-1,1,2,2- tetrafluoroethane

Caption: Synthetic workflow for 2-Bromo-1-(THP)-1H-imidazole.

In-Depth Analysis of the Synthetic Protocol

The elegance of the Primas et al. synthesis lies in its simplicity and high efficiency.[1] Each step is designed to produce the desired intermediate cleanly, setting the stage for the subsequent transformation.

Part 1: N-Protection with a THP Group

The initial step involves the protection of the imidazole nitrogen. The choice of 2-chloro-tetrahydropyran as the electrophile, rather than the more common dihydropyran (DHP) under acidic conditions, is noteworthy. This approach, using sodium hydride as a base to deprotonate the imidazole, is highly effective for N-alkylation and avoids the use of acid, which can be problematic for sensitive substrates.

cluster_0 Deprotonation cluster_1 SN2 Attack Imidazole Imidazole Imidazolide anion Imidazolide anion Imidazole->Imidazolide anion NaH 1-(THP)-1H-imidazole 1-(THP)-1H-imidazole Imidazolide anion->1-(THP)-1H-imidazole 2-Chloro-THP

Caption: Mechanism of N-THP protection of imidazole.

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF), a solution of imidazole (1.0 eq) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: A solution of 2-chloro-tetrahydropyran (1.0 eq) in anhydrous DMF is added dropwise to the mixture at 0 °C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the addition of water. The aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford 1-(THP)-1H-imidazole as a pure compound.

Part 2: Regioselective C2-Lithiation

This step is the core of the strategy, exploiting the increased acidity of the C2-proton of the imidazole ring. The presence of the N-THP group is crucial as it stabilizes the resulting organolithium species and prevents N-deprotonation. The use of n-butyllithium (n-BuLi) at low temperatures is a standard and effective method for achieving this transformation.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be oven-dried, and all solvents and reagents must be anhydrous.

  • Low Temperature: The reaction is performed at -78 °C (a dry ice/acetone bath) to prevent side reactions and decomposition of the organolithium intermediate.

Part 3: Electrophilic Quench with a Bromine Source

The final step involves the introduction of the bromine atom at the C2-position. The choice of 1,2-dibromo-1,1,2,2-tetrafluoroethane as the electrophilic bromine source is strategic. It is an effective "Br+" equivalent that is often used in place of elemental bromine (Br₂) to achieve cleaner reactions with fewer byproducts.

  • Preparation: A solution of 1-(THP)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • Lithiation: n-Butyllithium (1.1 eq, typically as a solution in hexanes) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithio intermediate.

  • Bromination: A solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • Reaction & Quench: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield 2-Bromo-1-(THP)-1H-imidazole.

Quantitative Data and Characterization

The synthesis reported by Primas et al. is highly efficient, providing the target compound in good to high yields.[1]

StepProductReagents & ConditionsReported Yield
11-(THP)-1H-imidazoleImidazole, NaH, 2-Chloro-THP, DMFHigh
2 & 32-Bromo-1-(THP)-1H-imidazole1-(THP)-1H-imidazole, n-BuLi, C₂Br₂F₄, THF, -78°C85%

Characterization Data (as reported): [1]

  • ¹H NMR (CDCl₃, δ): 7.15 (d, J=1.5 Hz, 1H), 7.02 (d, J=1.5 Hz, 1H), 5.26 (dd, J=2.4 and 10.5 Hz, 1H), 4.12-4.09 (m, 1H), 3.71-3.64 (m,1H), 2.04-1.60 (m, 6H).

Conclusion and Future Outlook

The discovery and first synthesis of 2-Bromo-1-(THP)-1H-imidazole by Primas and coworkers was a pivotal moment for synthetic chemists working with imidazole-containing targets.[1] The methodology provided a robust, high-yielding, and strategically sound route to a versatile building block. The true value of this work is demonstrated by its subsequent application in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The logical progression of protection, directed metallation, and functionalization remains a cornerstone of modern heterocyclic chemistry, and this seminal work serves as a clear and authoritative example of this powerful strategy in action.

References

  • Primas, N., Bouillon, A., Lancelot, J.-C., Sopkova-de Oliveira Santos, J., Lohier, J.-F., & Rault, S. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic installation of a tetrahydropyranyl (THP) protecting group on the imidazole nitrogen serves a dual purpose: it enhances solubility in organic solvents and, more critically, it directs site-selective functionalization at the C2 position. This guide provides an in-depth exploration of the synthesis, core reactivity profile—including metal-halogen exchange and palladium-catalyzed cross-coupling reactions—and deprotection of this valuable intermediate. The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in complex synthetic campaigns.

Introduction: The Strategic Importance of Protected Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to participate in hydrogen bonding and coordinate to metallic centers in enzymes.[1] Consequently, methods for the controlled functionalization of the imidazole ring are of paramount importance. Direct C-H functionalization can be challenging and often leads to mixtures of regioisomers. A more robust strategy involves the use of pre-functionalized building blocks, such as halogenated imidazoles, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation.[2]

The title compound, 2-Bromo-1-(THP)-1H-imidazole, leverages a protecting group strategy to achieve synthetic utility. The tetrahydropyranyl (THP) group offers several advantages:

  • Stability: It is stable to a wide range of nucleophilic and basic conditions, including organometallic reagents and the basic media often employed in cross-coupling reactions.[3]

  • Activation & Direction: By protecting the N1 position, the acidity of the C2 proton is enhanced, facilitating selective deprotonation (lithiation).

  • Cleavability: The THP group is readily removed under mild acidic conditions, restoring the N-H functionality of the imidazole ring post-synthesis.[3][4]

This guide will detail the key transformations that underscore the synthetic value of this reagent.

Synthesis and Characterization

A reliable and straightforward synthesis of 2-halogenoimidazoles proceeds through the protection of the imidazole nitrogen, followed by directed lithiation and quenching with an electrophilic halogen source.[5] This approach provides excellent regioselectivity for the C2 position.

Recommended Synthetic Protocol

The synthesis is a two-step process starting from imidazole.

Step 1: N-THP Protection of Imidazole Imidazole is reacted with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form 1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole.

Step 2: Lithiation and Bromination The N-THP protected imidazole is deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching the resulting organolithium species with an electrophilic bromine source such as 1,2-dibromoethane.[5]


// Reactants Imidazole [label="Imidazole"]; DHP [label="DHP\n(3,4-Dihydro-2H-pyran)"]; H_plus [label="H+ (cat.)"];

// Intermediate THP_Imidazole [label="1-(THP)-1H-imidazole"];

// Step 2 Reactants nBuLi [label="1) n-BuLi, THF, -78 °C"]; Br_Source [label="2) BrCH₂CH₂Br"];

// Product Product [label=<2-Bromo-1-(THP)-1H-imidazole>];

// Arrows {rank=same; Imidazole; DHP; H_plus} -> THP_Imidazole [label=" Step 1 "]; {rank=same; THP_Imidazole; nBuLi; Br_Source} -> Product [label=" Step 2 "]; }

Synthetic route to the title compound.

Detailed Experimental Protocol: Synthesis of 2-Bromo-1-(THP)-1H-imidazole[5]
  • Protection: To a solution of imidazole (1.0 eq) in dichloromethane, add 3,4-dihydro-2H-pyran (1.1 eq). Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) and stir the mixture at room temperature for 12 hours. Quench the reaction with saturated sodium bicarbonate solution, separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure to yield 1-(THP)-1H-imidazole, which can often be used without further purification.

  • Lithiation/Bromination: Dissolve 1-(THP)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization Data

Below is a table of expected physicochemical properties for the title compound.

PropertyValueReference
CAS Number 1065483-60-4[6]
Molecular Formula C₈H₁₁BrN₂O[7]
Molecular Weight 231.09 g/mol [7]
Appearance Colorless to slightly yellow solid/oil[8]
SMILES BrC1=NC=CN1C2CCCCO2[7]

Core Reactivity Profile

The C2-bromo substituent is the key reactive site, enabling a host of powerful synthetic transformations.

Metal-Halogen Exchange

The bromine atom at the C2 position can be readily exchanged with lithium by treatment with an organolithium reagent, typically at low temperatures (-78 °C). This reaction is fast and efficient, generating a C2-lithiated imidazole species in situ. This powerful nucleophile/base can then be trapped with a variety of electrophiles (E+), such as aldehydes, ketones, alkyl halides, or CO₂, to install new functional groups at the C2 position.

Causality: The choice of n-BuLi or t-BuLi at low temperature is critical. It ensures that the bromine-lithium exchange is the kinetically favored process, outcompeting potential side reactions like attack on the THP ether.[9] The resulting C2-lithiated species is a versatile intermediate for forming new C-C bonds.


// Nodes Start [label="2-Bromo-1-(THP)-imidazole"]; Lithiate [label="n-BuLi\nTHF, -78 °C", shape=box, style=rounded]; Intermediate [label="2-Lithio-1-(THP)-imidazole"]; Electrophile [label="E+", shape=ellipse]; Product [label="2-E-1-(THP)-imidazole"];

// Edges Start -> Intermediate [label=" Br/Li Exchange "]; Intermediate -> Product [label=" Trapping "]; Electrophile -> Product; }

Metal-halogen exchange and electrophilic trapping.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C and C-heteroatom bonds in modern organic synthesis.[2][10] 2-Bromo-1-(THP)-1H-imidazole is an excellent substrate for these transformations. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]


// Nodes pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; pd_complex [label="R¹-Pd(II)L₂-X", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; trans_complex [label="R¹-Pd(II)L₂-R²", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];

// Invisible nodes for labels r1x [label="R¹-X\n(2-Bromo-1-(THP)-imidazole)", shape=plaintext, fontcolor="#5F6368"]; r2m [label="R²-M\n(Organometallic\nReagent)", shape=plaintext, fontcolor="#5F6368"]; product [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#34A853"];

// Edges pd0 -> pd_complex [label=ox_add]; pd_complex -> trans_complex [label=transmetal]; trans_complex -> pd0 [label=red_elim];

// Input/Output Edges r1x -> pd_complex [style=dashed, arrowhead=none]; r2m -> trans_complex [style=dashed, arrowhead=none]; trans_complex -> product [style=dashed, arrowhead=none]; }

General catalytic cycle for Pd cross-coupling.

The Suzuki-Miyaura reaction couples the bromo-imidazole with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[1] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[2]

Causality: The choice of catalyst, ligand, and base is crucial. For electron-rich N-heterocycles like imidazole, which can act as ligands and inhibit the catalyst, specific conditions are often required.[1][12] A common system involves a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos). The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the organoboron species in the transmetalation step.[13]

Recommended Protocol: Suzuki-Miyaura Coupling

  • To a dry flask, add 2-Bromo-1-(THP)-1H-imidazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precatalyst and ligand.

  • Add a suitable solvent system, typically a mixture like dioxane/water or toluene/ethanol.

  • Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

EntryBoronic Acid PartnerCatalyst SystemBaseSolventYield (Typical)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O>85%
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O>90%
3Thiophene-3-boronic acidPd(OAc)₂/SPhosCs₂CO₃Dioxane/H₂O>80%
Yields are representative and based on analogous systems.[1][14]

The Stille coupling involves the reaction of the bromo-imidazole with an organotin reagent (organostannane).[15] A key advantage of Stille coupling is the stability of organostannanes to air and moisture and their high tolerance for a wide variety of functional groups.[16][17]

Causality: The mechanism is very similar to the Suzuki coupling. Additives like LiCl or Cu(I) salts are often used. LiCl can accelerate the transmetalation step by forming more reactive organostannate complexes or by facilitating the reductive elimination.[16] A significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[18]

Recommended Protocol: Stille Coupling

  • To a flame-dried flask under an inert atmosphere, add 2-Bromo-1-(THP)-1H-imidazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive such as LiCl (3.0 eq).

  • Add a degassed aprotic polar solvent like DMF or NMP.

  • Add the organostannane reagent (1.1-1.2 eq) via syringe.

  • Heat the reaction mixture (typically 60-100 °C) until completion.

  • Upon cooling, quench the reaction and perform an aqueous workup. A fluoride wash (e.g., aqueous KF) can help precipitate tin byproducts.

  • Extract the product, dry the organic phase, concentrate, and purify by column chromatography.

Deprotection of the THP Group

The final step in many synthetic sequences is the removal of the THP protecting group to unmask the N-H of the imidazole ring. This is readily achieved under mild acidic conditions.[3]

Causality: The THP group is an acetal. In the presence of acid, the ether oxygen of the THP ring is protonated, which weakens the C-O bond connected to the imidazole nitrogen. A nucleophilic solvent (like an alcohol or water) then facilitates the cleavage of this bond, releasing the free imidazole and a hemiacetal byproduct derived from the THP ring.[3] Common reagents include p-toluenesulfonic acid (TsOH) in an alcohol solvent, trifluoroacetic acid (TFA) in dichloromethane, or even milder reagents like pyridinium p-toluenesulfonate (PPTS).[4]


Start [label="2-Substituted-1-(THP)-imidazole"]; Reagent [label="H+\n(e.g., TsOH)\n\nSolvent\n(e.g., MeOH)"]; Product [label="2-Substituted-1H-imidazole"];

Start -> Product [label=" Acidic Hydrolysis "]; }

Deprotection of the THP group.

Recommended Protocol: THP Deprotection[3]
  • Dissolve the 2-substituted-1-(THP)-1H-imidazole substrate (1.0 eq) in an alcohol solvent, such as methanol or ethanol.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1-0.2 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid by adding a mild base, such as saturated sodium bicarbonate solution.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify the product as necessary.

Conclusion

This compound stands out as a highly effective and versatile building block for organic synthesis. The THP protecting group provides stability and directs reactivity, while the C2-bromo handle serves as a linchpin for introducing molecular complexity through robust transformations like metal-halogen exchange and, most notably, palladium-catalyzed cross-coupling reactions. The straightforward protocols for its synthesis, functionalization, and deprotection make it an invaluable tool for chemists aiming to construct complex imidazole-containing molecules for pharmaceutical and materials applications.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Journal of Organic Chemistry. Available at: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • NROChemistry. (n.d.). Stille Coupling. NROChemistry. Available at: [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry. Available at: [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal. Available at: [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn. Available at: [Link]

  • ResearchGate. (n.d.). Reaction pathways for the lithiation. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]

  • SciSpace. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters. Available at: [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

  • Li, B., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. ResearchGate. Available at: [Link]

  • ChemBK. (2024). 2-Bromo-1H-imidazole. ChemBK. Available at: [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. PubChem. Available at: [Link]

  • Kelly, C. B., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]

  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Micetich, R. G., et al. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles. Available at: [Link]

  • Evans, D. A., et al. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters. Available at: [Link]

  • Wszołek, A., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Evans, D. A., et al. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Semantic Scholar. Available at: [Link]

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An In-Depth Technical Guide to the Tetrahydropyranyl (THP) Protection of 2-Bromoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the tetrahydropyranyl (THP) protection of 2-bromoimidazole, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. We will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss key considerations for researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Protecting 2-Bromoimidazole

2-Bromoimidazole is a valuable heterocyclic building block, prized for its utility in constructing a wide array of biologically active compounds and functional materials. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, while the imidazole core is a common motif in pharmacophores. However, the acidic proton on the imidazole nitrogen (N-H) can interfere with many synthetic transformations, particularly those involving strong bases or organometallic reagents.

To circumvent this reactivity, a protecting group strategy is essential. The tetrahydropyranyl (THP) group has emerged as a robust and reliable choice for the protection of the imidazole nitrogen. Its key advantages include:

  • Low Cost and Accessibility: The reagent used for THP protection, 3,4-dihydro-2H-pyran (DHP), is inexpensive and readily available.[1]

  • Ease of Introduction and Removal: The THP group can be introduced and cleaved under mild acidic conditions, ensuring compatibility with a wide range of functional groups.[1][2]

  • Enhanced Solubility: The presence of the THP group often improves the solubility of the protected molecule in organic solvents, facilitating reaction workup and purification.[2][3]

  • Stability: THP-protected imidazoles are stable to strongly basic conditions, organometallic reagents, and reductive environments.[4][5]

The Mechanism of THP Protection: An Acid-Catalyzed Cascade

The protection of 2-bromoimidazole with a THP group proceeds via an acid-catalyzed addition of the imidazole nitrogen to 3,4-dihydro-2H-pyran (DHP).[6] The reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), or a milder alternative like pyridinium p-toluenesulfonate (PPTS).[6][7]

The mechanism can be dissected into three key steps:

  • Activation of DHP: The acid catalyst protonates the oxygen atom of the double bond in DHP. This initial step is crucial as it transforms the otherwise unreactive enol ether into a highly electrophilic oxocarbenium ion intermediate.[6][8] This intermediate is stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms.[8]

  • Nucleophilic Attack: The imidazole nitrogen, specifically the more nucleophilic pyridine-type nitrogen, attacks the electrophilic carbon of the oxocarbenium ion.[9][10] This step forms the new C-N bond and generates a protonated N-THP-2-bromoimidazole intermediate.

  • Deprotonation: A base (typically the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the imidazole nitrogen, regenerating the acid catalyst and yielding the final N-THP protected 2-bromoimidazole product.[6]

THP_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Bromoimidazole 2-Bromoimidazole Protonated_Product Protonated N-THP- 2-bromoimidazole 2-Bromoimidazole->Protonated_Product Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Oxocarbenium Ion DHP->Oxocarbenium Protonation Catalyst H-A (Acid Catalyst) Product N-THP-2-bromoimidazole Protonated_Product->Product Deprotonation Regen_Catalyst H-A (Regenerated Catalyst)

Caption: Mechanism of THP protection of 2-bromoimidazole.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the THP protection of 2-bromoimidazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromoimidazole≥98%Commercially Available---
3,4-Dihydro-2H-pyran (DHP)≥97%Commercially AvailableShould be stored over NaOH pellets to prevent polymerization.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Commercially Available---
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent to prevent unwanted side reactions.
Saturated Sodium Bicarbonate Solution---Prepared in-house---
Anhydrous Sodium Sulfate---Commercially Available---
Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 2-bromoimidazole in anhydrous DCM start->dissolve add_dhp Add DHP (1.2 equiv.) dissolve->add_dhp add_catalyst Add p-TsOH·H₂O (0.05 equiv.) add_dhp->add_catalyst stir Stir at room temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction complete extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure N-THP-2-bromoimidazole purify->end

Caption: Experimental workflow for THP protection.

Detailed Procedure
  • To a solution of 2-bromoimidazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq) to the solution.[11]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-THP-2-bromoimidazole.

Characterization Data

The successful synthesis of N-THP-2-bromoimidazole can be confirmed by standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Appearance of characteristic signals for the THP ring protons, typically in the range of 1.5-3.9 ppm, and a downfield shift of the imidazole protons.
¹³C NMR Appearance of signals corresponding to the carbons of the THP ring.
Mass Spec. Observation of the molecular ion peak corresponding to the mass of the protected product.

Deprotection of N-THP-2-bromoimidazole: Reclaiming the N-H Bond

The removal of the THP group is typically achieved under mild acidic conditions, regenerating the parent 2-bromoimidazole.[6] This process is essentially the reverse of the protection mechanism.

Deprotection Mechanism
  • Protonation: The acid catalyst protonates the ether oxygen of the THP group.

  • Cleavage: The protonated ether cleaves to form the stable oxocarbenium ion and the free 2-bromoimidazole.

  • Hydrolysis: In the presence of water, the oxocarbenium ion is hydrolyzed to 5-hydroxypentanal.

THP_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Product N-THP-2-bromoimidazole Protonated_Ether Protonated Ether Product->Protonated_Ether Protonation Catalyst H-A (Acid Catalyst) Oxocarbenium Oxocarbenium Ion Protonated_Ether->Oxocarbenium Cleavage 2-Bromoimidazole 2-Bromoimidazole Protonated_Ether->2-Bromoimidazole Cleavage Hydroxypentanal 5-Hydroxypentanal Oxocarbenium->Hydroxypentanal Hydrolysis

Caption: Mechanism of THP deprotection.

Experimental Protocol for Deprotection

A common method for THP deprotection involves using a catalytic amount of acid in an alcoholic solvent.

  • Dissolve the N-THP-2-bromoimidazole in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the deprotected 2-bromoimidazole.

Troubleshooting and Key Considerations

  • Polymerization of DHP: Dihydropyran can polymerize in the presence of strong acids.[11] To mitigate this, use a mild acid catalyst like PPTS or add the acid catalyst slowly to the reaction mixture.[11]

  • Formation of Diastereomers: The introduction of the THP group creates a new stereocenter, which can lead to the formation of diastereomers if the starting material is chiral.[5][6] In most cases, this is not a concern as the stereocenter is removed upon deprotection.[11]

  • Incomplete Reaction: If the reaction is sluggish, ensure that anhydrous conditions are maintained, as water can interfere with the catalyst.[11] A slight excess of DHP (1.1-1.5 equivalents) can also help drive the reaction to completion.[11]

  • Acid-Sensitive Substrates: For molecules containing other acid-labile functional groups, milder deprotection conditions, such as using pyridinium p-toluenesulfonate (PPTS) in ethanol, may be necessary.[6]

Conclusion

The THP protection of 2-bromoimidazole is a highly effective and widely used strategy in organic synthesis. Its operational simplicity, the stability of the protected compound, and the mild conditions required for both protection and deprotection make it an invaluable tool for synthetic chemists. A thorough understanding of the reaction mechanism and potential side reactions is crucial for the successful application of this methodology in the synthesis of complex and valuable molecules.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166-177.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). THP Protection - p-Toluenesulfonic Acid (p-TsOH). Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039.
  • Donohoe, T. J., et al. (2011). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Accounts of Chemical Research, 44(6), 441-453.
  • Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxocarbenium. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Rychnovsky, S. D., et al. (2007). Surveying approaches to the formation of carbon-carbon bonds between a pyran and an adjacent ring. Beilstein Journal of Organic Chemistry, 3, 24.
  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10.
  • Rychnovsky, S. D., et al. (2006). The Effect of Electrostatic Interactions on Conformational Equilibria of Multiply Substituted Tetrahydropyran Oxocarbenium Ions. The Journal of Organic Chemistry, 71(2), 519-529.
  • Wang, Y., et al. (2019).
  • Rychnovsky, S. D., et al. (2006). The Effect of Electrostatic Interactions on Conformational Equilibria of Multiply-Substituted Tetrahydropyran Oxocarbenium Ions. PMC. Retrieved from [Link]

  • ResearchGate. (2015). Which atom in an Imidazole ring acts as a better nucleophile: the NH or the CH between the two Nitrogens?. Retrieved from [Link]

  • SciSpace. (2011). A mild and efficient method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Retrieved from [Link]

  • YouTube. (2019). THP group for protecting alcohols. Retrieved from [Link]

  • Banfi, L., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules, 24(10), 1985.
  • Banfi, L., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. PMC. Retrieved from [Link]

  • Mayr, H., et al. (2010). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, 8(15), 3459-3467.
  • McClements, J. S., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
  • Michael, M. (2017). Imidazole: FT-IR Spectroscopic Characterization. Medium. Retrieved from [Link]

  • Jones, J. C., et al. (2013). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 3(42), 19371-19379.
  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ResearchGate. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

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A Technical Guide to 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, a crucial building block for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, synthesis, chemical properties, and strategic applications, offering field-proven insights into its use.

Strategic Importance in Medicinal Chemistry

This compound (CAS No. 1065483-60-4) has emerged as a valuable heterocyclic intermediate in the synthesis of complex pharmaceutical agents. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its presence is often critical for molecular recognition and binding to biological targets.[2]

The strategic placement of a bromine atom at the 2-position of the imidazole ring provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, enabling the rapid diversification of molecular scaffolds to explore structure-activity relationships (SAR) during drug discovery.[1][3]

Furthermore, the nitrogen at the 1-position is protected by a tetrahydropyranyl (THP) group. The THP group is a widely used protecting group for N-H bonds in heterocyclic compounds due to its ease of introduction, general stability to a wide range of non-acidic reagents (including organometallics and hydrides), and straightforward removal under mild acidic conditions.[4][5][6] This protective strategy is essential as it prevents unwanted side reactions at the N-H position during subsequent functionalization of the bromo-substituted imidazole core.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, facilitating its use in both small-scale research and larger-scale development projects. The compound is typically offered in various quantities with purity levels suitable for synthetic applications.

SupplierCatalog NumberPurityAvailable Quantities
Apollo ScientificOR94833Not specified250mg, 1g, 5g[7]
ChemSceneCS-0099102≥97%Inquire for details[8]
Allbio pharm Co., LtdAF1853095%Inquire for details[9]
Ambeed1065483-60-4Not specifiedInquire for details
J&W PharmlabMFCD11100954Not specifiedInquire for details

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use and storage.

PropertyValueSource
CAS Number 1065483-60-4[7][8]
Molecular Formula C₈H₁₁BrN₂O[8][10]
Molecular Weight 231.09 g/mol [8][10]
Appearance Solid (predicted)-
Storage 4°C[8]
Predicted LogP 2.3447[8]
Topological Polar Surface Area (TPSA) 27.05 Ų[8]
Hydrogen Bond Acceptors 3[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 1[8]

Handling and Storage:

This compound should be stored at 4°C to ensure its stability.[8] As with all halogenated organic compounds, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a two-step process starting from the commercially available 2-bromo-1H-imidazole. The first step involves the protection of the imidazole nitrogen with a THP group, followed by purification.

Step 1: N-THP Protection of 2-Bromo-1H-imidazole

This protocol is based on established methods for the THP protection of imidazoles.

Reaction Scheme:

Synthesis_Step1 2-Bromo-1H-imidazole 2-Bromo-1H-imidazole Product This compound 2-Bromo-1H-imidazole->Product Reaction DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Product Catalyst p-Toluenesulfonic acid (catalytic) Catalyst->Product Solvent Dichloromethane (DCM) Solvent->Product

Caption: N-THP protection of 2-bromo-1H-imidazole.

Materials:

  • 2-Bromo-1H-imidazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromo-1H-imidazole (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution. Follow this with the addition of a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the intermediate oxocarbenium ion formed from DHP, reducing the yield.

  • Catalyst: p-TsOH is a common and effective acid catalyst for THP protection. A catalytic amount is sufficient to promote the reaction without causing significant side reactions.

  • Work-up: The sodium bicarbonate quench neutralizes the acidic catalyst, preventing potential deprotection during the work-up.

  • Purification: Column chromatography is essential to remove any unreacted starting materials, by-products, and residual catalyst.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis.

Workflow for Quality Control:

QC_Workflow Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Confirmation MS Mass Spectrometry (LC-MS or GC-MS) Start->MS Molecular Weight Verification HPLC HPLC Purity Analysis Start->HPLC Purity Assessment Final Qualified Intermediate for Synthesis NMR->Final MS->Final HPLC->Final

Caption: Quality control workflow for this compound.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic signals for the imidazole protons, the anomeric proton of the THP group (typically a doublet of doublets), and the methylene protons of the THP ring.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • LC-MS or GC-MS can be used to confirm the molecular weight (231.09 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid can be developed to assess purity. UV detection at a wavelength around 210-230 nm is typically suitable for the imidazole chromophore.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile building block for the synthesis of more complex molecules, particularly in the context of creating libraries of compounds for high-throughput screening.

Signaling Pathway of Application:

Application_Pathway Start 2-Bromo-1-THP-imidazole Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Functionalized 1-THP-imidazole Coupling->Intermediate Deprotection Acid-Catalyzed Deprotection Intermediate->Deprotection API Active Pharmaceutical Ingredient (API) Deprotection->API

Sources

Methodological & Application

Application Note: Suzuki Coupling Reactions with 2-Bromo-1-(THP)-1H-imidazole for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemists

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its diverse biological activities and favorable physicochemical properties.[1][2][3] The targeted functionalization of this heterocycle is a cornerstone of modern drug discovery, enabling the synthesis of vast compound libraries for biological screening. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for constructing carbon-carbon bonds, valued for its mild conditions, broad functional group tolerance, and the vast commercial availability of boronic acid coupling partners.[4][5]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole. This key building block allows for the strategic introduction of aryl and heteroaryl moieties at the C2 position of the imidazole core, a common strategy in the development of novel therapeutic agents.[6][7] The tetrahydropyranyl (THP) group serves as an essential N-H protecting group, preventing unwanted side reactions and potential catalyst inhibition by the imidazole nitrogen.[8]

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Understanding this mechanism is critical for troubleshooting and optimizing reactions involving heteroaryl substrates.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-1-(THP)-1H-imidazole. This is often the rate-limiting step and is facilitated by electron-poor halides.[11]

  • Transmetalation : The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species (e.g., boronic acid) by a base to form a more nucleophilic "ate" complex.[9][10]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[12]

Suzuki_Catalytic_Cycle ArylHalide ArylHalide OA_Complex OA_Complex ArylHalide->OA_Complex Base Base Organoboron Organoboron Base->Organoboron Activation TM_Complex TM_Complex Organoboron->TM_Complex R' Transfer Product Product TM_Complex->Product Product Formation

Causality Behind Experimental Choices

The success of coupling nitrogen-rich heterocycles like 2-bromoimidazole hinges on carefully selecting reagents to overcome specific challenges.

  • The Role of the THP Protecting Group : The imidazole N-H proton is acidic and can interfere with the reaction. The THP group protects this position, preventing deprotonation and subsequent N-arylation side reactions.[8] It also mitigates the potential for the imidazole nitrogen to act as a ligand and poison the palladium catalyst.[13][14] The THP group is stable under the basic conditions of the Suzuki coupling but can be readily removed post-coupling with mild acid.[8]

  • Catalyst and Ligand Selection : Nitrogen-containing heterocycles can coordinate to the palladium center, leading to catalyst deactivation.[13] To prevent this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ are often employed.[4][14] These ligands stabilize the Pd(0) state, promote the rate-limiting oxidative addition, and sterically hinder catalyst inhibition.[15]

  • Choice of Base and Solvent : A crucial role of the base is to activate the boronic acid.[9] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly effective.[4] Anhydrous solvents like 1,4-dioxane or THF are often used, sometimes with a small amount of water, to balance reagent solubility and reaction efficiency.[16] Using anhydrous conditions can minimize a key side reaction: protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[13]

  • Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen.[13] Performing the reaction under an inert atmosphere (nitrogen or argon) is mandatory to prevent catalyst oxidation to inactive Pd(II) species, which can also promote the undesirable homocoupling of the boronic acid.[12][17]

Experimental Protocols and Data

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of 2-Bromo-1-(THP)-1H-imidazole with various arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents:

  • 2-Bromo-1-(THP)-1H-imidazole (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2–1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Nitrogen or Argon gas

  • Standard glassware for anhydrous synthesis (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Charge Schlenk tube with: - 2-Bromo-1-(THP)-imidazole - Arylboronic Acid - Base (K3PO4) Evacuate 2. Evacuate and backfill with N2/Ar (3x) Setup->Evacuate Solvent 3. Add degassed solvent via syringe Evacuate->Solvent Catalyst 4. Add Catalyst/Ligand under positive N2 flow Solvent->Catalyst Heat 5. Heat to desired temp (e.g., 80-110 °C) with stirring Catalyst->Heat Monitor 6. Monitor progress (TLC, LC-MS) Heat->Monitor Cool 7. Cool to room temperature Monitor->Cool Filter 8. Filter through Celite/Silica plug (elute with EtOAc) Cool->Filter Concentrate 9. Concentrate under reduced pressure Filter->Concentrate Purify 10. Purify via column chromatography Concentrate->Purify

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-1-(THP)-1H-imidazole (1.0 mmol), the arylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.0 mmol).[4]

  • Inerting : Seal the tube with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition : In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) and add them to the Schlenk tube under a positive flow of inert gas.

  • Solvent Addition : Add the degassed solvent system (e.g., 4 mL 1,4-Dioxane and 1 mL water) via syringe.[4]

  • Heating and Monitoring : Place the sealed tube in a preheated oil bath (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[13]

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a small pad of Celite or silica gel to remove inorganic salts and the palladium catalyst.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-1-(THP)-1H-imidazole product.

Data Summary and Troubleshooting

The following table provides representative conditions and expected outcomes. Yields are highly dependent on the specific boronic acid used.

Arylboronic Acid (R')Catalyst System (mol%)Base (eq.)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100Good to Excellent
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2)Dioxane110Excellent
4-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)DME/H₂O (3:1)90Good
3-Pyridylboronic acidPd(OAc)₂ (3) / SPhos (6)K₃PO₄ (2.5)Dioxane110Moderate to Good
2-Thienylboronic acidPd₂(dba)₃ (2) / P(t-Bu)₃ (4)KF (3)THF80Moderate

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation). 2. Insufficient temperature. 3. Catalyst inhibition by substrate.1. Ensure thorough degassing of solvents and reaction vessel.[13] 2. Increase reaction temperature in 10 °C increments. 3. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, Buchwald ligands).[14]
Significant Byproducts 1. Homocoupling of Boronic Acid : Presence of oxygen.[12] 2. Protodeboronation : Water and/or strong aqueous base.[13] 3. Debromination of Starting Material : Catalyst/ligand choice, excess base.1. Improve degassing procedure (e.g., use freeze-pump-thaw cycles).[13] 2. Use a more stable boronic ester (pinacol ester) or switch to anhydrous conditions with a base like KF.[13] 3. Screen different ligand/base combinations; sometimes a weaker base is sufficient.
Difficulty in Purification 1. Residual palladium. 2. Unreacted boronic acid.1. Filter the crude reaction mixture through a dedicated palladium scavenger or a plug of silica. 2. Perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) during work-up to remove acidic boronic acid.

References

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Chaudhary, P. et al. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General. 2018-05-01. Available from: [Link]

  • Takahashi, H. et al. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Semantic Scholar. 2017-07-03. Available from: [Link]

  • Billingsley, K. L. & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]

  • Barber, C. G. et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Ansari, M. F. et al. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. 2025-03-22. Available from: [Link]

  • Wolfe, J. P. et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Siddiqui, Z. N. et al. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. 2019-08-05. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available from: [Link]

  • Wang, S. et al. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. 2016-08-05. Available from: [Link]

  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • Samant, B. S. & Sukhthankar, M. G. Compounds containing 2-substituted imidazole ring for treatment against human African trypanosomiasis. Bioorganic & Medicinal Chemistry Letters. 2011-02-01. Available from: [Link]

  • MH Chem. Suzuki Coupling Mechanism. YouTube. 2022-06-18. Available from: [Link]

  • Sharma, A. et al. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Kinzel, T. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry with Lluís Llorens Palomo. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025-03-29. Available from: [Link]

  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. 2014-07-07. Available from: [Link]

  • Karuvalam, R. P. et al. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkivoc. 2020-02-12. Available from: [Link]

  • Bellina, F. et al. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. 2007-10-26. Available from: [Link]

  • Dolle, V. et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available from: [Link]

  • Scott, J. S. et al. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]

  • Svejstrup, T. D. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available from: [Link]

  • El-Faham, A. et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science. 2017-03-08. Available from: [Link]

  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. 2025-08-09. Available from: [Link]

  • D’Souza, D. M. & Müller, T. J. J. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available from: [Link]

  • Knapp, D. M. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available from: [Link]

  • Goudreau, N. & Risi, C. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]

  • ResearchGate. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. 2025-08-06. Available from: [Link]

Sources

Application Note & Protocol: Regioselective C-2 Functionalization of Imidazole via Lithiation of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-substituted imidazole derivatives through the lithiation of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole. The protocol leverages a halogen-metal exchange reaction, a powerful tool in organic synthesis for the creation of functionalized heterocyclic compounds. This application note is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex organic molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and offer expert insights into critical experimental parameters.

Introduction: The Strategic Importance of C-2 Functionalized Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Functionalization at the C-2 position is a common strategy for modulating the biological activity of these molecules. Direct C-H activation at this position can be challenging due to the acidity of other protons on the imidazole ring. A more robust and regioselective approach involves the use of a pre-functionalized starting material, such as a 2-bromoimidazole, which can be converted into a highly reactive organolithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles, providing a versatile entry into a diverse library of 2-substituted imidazoles.[2][3]

The protocol described herein utilizes this compound as the starting material. The tetrahydropyranyl (THP) group serves as a crucial protecting group for the imidazole nitrogen.[4][5] It is stable under the strongly basic conditions of the lithiation reaction and can be readily removed under acidic conditions post-functionalization.[6][7]

Reaction Mechanism: Halogen-Metal Exchange

The core of this protocol is a halogen-metal exchange reaction.[1][4] In this process, the bromine atom at the C-2 position of the imidazole ring is exchanged for a lithium atom upon treatment with an organolithium reagent, typically n-butyllithium (n-BuLi).[8][9][10] This reaction is thought to proceed through an "ate" complex, where the butyl group from n-BuLi attacks the bromine atom, leading to the formation of the more stable 2-lithioimidazole and butyl bromide.

The key to the success of this reaction is the significant difference in electronegativity between carbon and lithium, which renders the C-Li bond highly polarized. This polarization makes the carbon atom at the C-2 position strongly nucleophilic, ready to react with a suitable electrophile. The reaction is typically conducted at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions, such as the degradation of the solvent (THF) by the organolithium reagent.[8][9]

Experimental Protocol

This protocol outlines the lithiation of this compound and subsequent quenching with a generic electrophile.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound86493-93-0Commercially availableEnsure it is dry and of high purity.
n-Butyllithium (n-BuLi) in hexanes (2.5 M)109-72-8Commercially availablePyrophoric reagent, handle with extreme care under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)109-99-9Commercially availableShould be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or from a solvent purification system.
Electrophile (e.g., benzaldehyde, dimethylformamide)VariousCommercially availableMust be anhydrous.
Saturated aqueous ammonium chloride (NH4Cl) solution12125-02-9N/AUsed for quenching the reaction.
Diethyl ether60-29-7Commercially availableAnhydrous, for extraction.
Brine (saturated aqueous NaCl solution)7647-14-5N/AFor washing the organic layer.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)7487-88-9Commercially availableFor drying the organic layer.
Equipment
  • Two- or three-necked round-bottom flask, oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Magnetic stirrer and stir bar.

  • Septa and needles for inert atmosphere transfers.

  • Syringes for liquid transfers.

  • Low-temperature thermometer.

  • Dry ice/acetone bath for maintaining a temperature of -78 °C.

  • Rotary evaporator.

  • Standard glassware for workup and purification.

Step-by-Step Procedure

Safety First: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All glassware must be thoroughly dried to prevent quenching of the organolithium reagent. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Halogen-Metal Exchange):

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of the 2-lithioimidazole intermediate is typically accompanied by a color change.

  • Quenching with an Electrophile:

    • In a separate, dry flask, dissolve the chosen electrophile (1.2 eq) in a small amount of anhydrous THF.

    • Slowly add the solution of the electrophile to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for an additional 1-2 hours.

  • Workup:

    • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Visualization of the Experimental Workflow

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Bromo-1-THP-imidazole in anhydrous THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi dropwise at -78 °C cool->add_nBuLi stir1 Stir for 1 hour at -78 °C add_nBuLi->stir1 add_electrophile Add electrophile in THF at -78 °C stir1->add_electrophile stir2 Stir for 1-2 hours at -78 °C add_electrophile->stir2 quench Quench with sat. NH4Cl at -78 °C stir2->quench warm Warm to Room Temp. quench->warm extract Extract with Diethyl Ether warm->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end end purify->end Final Product

Caption: Workflow for the lithiation of 2-Bromo-1-THP-imidazole.

Expertise & Experience: Causality and Troubleshooting

  • Choice of n-Butyllithium: n-Butyllithium is a sufficiently strong base to facilitate the halogen-metal exchange at a practical rate at low temperatures.[10] While stronger bases like sec-butyllithium or tert-butyllithium could also be used, they may lead to more side reactions, such as deprotonation of the solvent.

  • The Critical Role of Low Temperature: Maintaining a very low temperature (-78 °C) is paramount for several reasons. Firstly, it prevents the highly reactive n-BuLi from reacting with the THF solvent.[8][9] Secondly, the 2-lithioimidazole intermediate is thermally unstable and can undergo decomposition at higher temperatures. Finally, many electrophiles are also sensitive to the strongly basic conditions, and low temperatures mitigate unwanted side reactions.

  • Inert Atmosphere is Non-Negotiable: Organolithium reagents are extremely reactive towards oxygen and moisture. A scrupulously maintained inert atmosphere of argon or nitrogen is essential to prevent the quenching of the n-BuLi and the lithiated intermediate. Any exposure to air will lead to significantly reduced yields.

  • Troubleshooting Poor Yields:

    • Inactive n-BuLi: The concentration of commercially available n-BuLi can decrease over time. It is good practice to titrate the solution before use to determine its exact molarity.

    • Wet Solvents or Reagents: The presence of even trace amounts of water will quench the organolithium species. Ensure all solvents and reagents are rigorously dried.

    • Inefficient Quenching: Some electrophiles are less reactive than others. For sluggish electrophiles, allowing the reaction to stir for a longer period at -78 °C or slowly warming to a slightly higher temperature (e.g., -40 °C) may improve the yield, but this must be done cautiously to avoid decomposition.

Concluding Remarks

The lithiation of this compound via halogen-metal exchange is a reliable and versatile method for the synthesis of C-2 functionalized imidazoles. By carefully controlling the reaction conditions, particularly temperature and the exclusion of air and moisture, this protocol provides a powerful tool for the construction of complex imidazole-containing molecules for applications in drug discovery and materials science.

References

  • Figueiredo, R. M., Thoret, S., Huet, C., & Dubois, J. (2007). Palladium-Catalyzed Intramolecular Arylation of N-Benzyl-2-iodoimidazoles: A Facile and Rapid Access to 5H-Imidazo[2,1-a]isoindoles. Organic Letters, 9(23), 4777–4780.
  • Geherty, M. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ.
  • Indian Academy of Sciences. (n.d.).
  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Topics in Current Chemistry, 114, 1-43.
  • Organic Syntheses. (n.d.). Caution!
  • Sandtorv, A. H. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54661. [Link]

  • Turner, R. M., & Whiting, A. (2001). Metallation and metal-halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-20. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. [Link]

  • RSC Publishing. (n.d.). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. [Link]

  • The Organic Chemistry Portal. (n.d.). n-Butyllithium (n-BuLi). [Link]

  • ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

  • ChemEurope.com. (n.d.). n-Butyllithium. [Link]

  • Semantic Scholar. (n.d.).
  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]

  • RSC Publishing. (n.d.). Switching between intermolecular and intramolecular reactions using flow microreactors: lithiation of 2-bromo-2′-silylbiphenyls. [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • The Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(10), 1987–1990. [Link]

  • ResearchGate. (n.d.). Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas.
  • RSC Publishing. (n.d.). Polyether-tethered imidazole-2-thiones, imidazole-2-selenones and imidazolium salts as collectors for the flotation of lithium aluminate and spodumene for lithium recovery. [Link]

  • PMC - NIH. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-1-(THP)-1H-imidazole in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex natural products, particularly marine alkaloids, presents a formidable challenge in contemporary organic chemistry. These intricate molecular architectures often demand highly specific and regioselective bond-forming strategies. 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole has emerged as a cornerstone reagent in this field, serving as a versatile and powerful C2-imidazole anion synthon. The tetrahydropyranyl (THP) protecting group facilitates the crucial regioselective lithiation at the C2 position via a bromine-lithium exchange, enabling the introduction of diverse functionalities. This guide provides an in-depth exploration of this reagent's application, focusing on the underlying chemical principles, detailed experimental protocols, and its pivotal role in the total synthesis of the potent anticancer agent, Agelastatin A.

Introduction: The Strategic Advantage of a Protected Imidazole Synthon

The pyrrole-imidazole alkaloid family, isolated primarily from marine sponges, encompasses a vast array of structurally diverse and biologically active compounds.[1][2] Many of these molecules, such as oroidin and the agelastatins, exhibit significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] A common structural motif in these alkaloids is the 2-aminoimidazole core, making the development of synthetic methods to construct and functionalize this ring system a primary objective for synthetic chemists.

Direct functionalization of the imidazole ring is often complicated by the acidic N-H proton and multiple reactive sites. 2-Bromo-1-(THP)-1H-imidazole elegantly circumvents these issues. The THP group serves two critical functions:

  • Nitrogen Protection: It masks the acidic N-H proton, preventing it from interfering with strongly basic reagents like organolithiums.[4]

  • Directing Group: While not a classical directing group, its presence allows the bromine at the C2 position to be the primary site for reactivity, specifically for metal-halogen exchange.

This strategic design transforms the otherwise complex imidazole moiety into a reliable nucleophilic building block, poised for carbon-carbon bond formation after lithiation.

Core Reactivity: Regioselective Bromine-Lithium Exchange

The workhorse reaction involving 2-Bromo-1-(THP)-1H-imidazole is a bromine-lithium exchange, typically achieved using a strong organolithium base such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at cryogenic temperatures (-78 °C).[5][6] This reaction rapidly generates the highly reactive 2-lithio-1-(THP)-1H-imidazole intermediate.

This lithiated species is a potent nucleophile that readily reacts with a wide range of electrophiles.[7][8] Its most common application in natural product synthesis is the 1,2-addition to aldehydes and ketones, which forges a new carbon-carbon bond and introduces a hydroxylated side chain, a key handle for further synthetic transformations.[7][9]

The causality for using cryogenic temperatures is paramount. The 2-lithioimidazole intermediate, while synthetically useful, is thermally unstable.[10] Maintaining temperatures at or below -78 °C is crucial to prevent decomposition pathways, such as elimination or reaction with the solvent (THF), ensuring the nucleophile persists long enough to be trapped by the desired electrophile.

Caption: Core reactivity pathway of 2-Bromo-1-(THP)-1H-imidazole.

Application Case Study: Total Synthesis of (–)-Agelastatin A

Agelastatin A is a tetracyclic marine alkaloid renowned for its potent anticancer properties.[3][11] Its complex, stereochemically rich structure has made it a popular but challenging target for total synthesis.[12] Several synthetic routes have leveraged 2-Bromo-1-(THP)-1H-imidazole to construct the imidazole-containing portion of the molecule, underscoring the reagent's importance.

A representative retrosynthetic analysis highlights the strategic disconnection where this building block is key.

Caption: Simplified retrosynthesis of Agelastatin A.

In the forward synthesis, the lithiated imidazole, generated in situ, is added to a chiral cyclopentenyl aldehyde intermediate. This step establishes a crucial carbon-carbon bond and sets the stage for subsequent cyclization and elaboration to complete the tetracyclic core of Agelastatin A. The final steps typically involve the acidic removal of the THP protecting group.[4][13]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(THP)-1H-imidazole

This protocol describes the protection of the imidazole nitrogen with a THP group, a foundational step for enabling regioselective lithiation.

  • Rationale: The reaction proceeds via acid-catalyzed addition of the imidazole N-H to 3,4-dihydro-2H-pyran (DHP).[4] Pyridinium p-toluenesulfonate (PPTS) is a mild acid catalyst that minimizes potential side reactions.[14]

  • Materials:

    • 2-Bromo-1H-imidazole

    • 3,4-Dihydro-2H-pyran (DHP)

    • Pyridinium p-toluenesulfonate (PPTS)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-bromo-1H-imidazole (1.0 eq) in anhydrous DCM at room temperature, add DHP (1.2 eq).

    • Add a catalytic amount of PPTS (0.05 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford 2-Bromo-1-(THP)-1H-imidazole as a colorless oil or white solid.

Protocol 2: Lithiation and Electrophilic Quench with an Aldehyde

This protocol details the core application: forming a new C-C bond via bromine-lithium exchange followed by nucleophilic addition.

  • Rationale: The bromine-lithium exchange is rapid at -78 °C. The resulting lithiated species adds to the carbonyl carbon of the aldehyde.[7] The reaction must be maintained under strictly anhydrous and inert conditions (N₂ or Ar atmosphere) to prevent quenching of the highly basic organolithium species.

  • Materials:

    • 2-Bromo-1-(THP)-1H-imidazole

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, e.g., 2.5 M in hexanes)

    • Aldehyde (e.g., benzaldehyde), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-Bromo-1-(THP)-1H-imidazole (1.1 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the aldehyde.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the mixture with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the THP Group

This protocol removes the THP protecting group to reveal the N-H of the imidazole ring, often a necessary step in the final stages of a synthesis.

  • Rationale: The THP group is an acetal, which is labile under acidic conditions.[4] p-Toluenesulfonic acid (p-TsOH) in an alcohol solvent like methanol or ethanol effectively catalyzes the hydrolysis of the acetal to reveal the free N-H and generate 2-(alkoxy)tetrahydropyran as a byproduct.[4][14]

  • Materials:

    • THP-protected imidazole substrate

    • Methanol (MeOH) or Ethanol (EtOH)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the THP-protected substrate (1.0 eq) in methanol.

    • Add a catalytic amount of p-TsOH·H₂O (0.1 eq).

    • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

    • Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is basic.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product as necessary.

Data Summary

The utility of this reagent extends beyond a single application. The following table summarizes its use in the synthesis of various pyrrole-imidazole alkaloids.

Natural ProductKey Electrophile Used with Lithiated ImidazoleReference
Agelastatin AChiral cyclopentenyl aldehyde[11],[3]
OroidinAcrylate derivative or equivalent synthon[15]
HymenidinFunctionalized pyrrole-carboxaldehyde[1]
NagelamidesVaried aldehyde/ketone fragments[11]

Conclusion

2-Bromo-1-(THP)-1H-imidazole stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. By temporarily masking the reactive N-H proton, it unlocks a reliable and regioselective pathway for C2-functionalization via bromine-lithium exchange. Its successful and repeated application in the demanding context of marine alkaloid total synthesis, particularly for molecules like Agelastatin A, confirms its status as an invaluable tool for researchers, scientists, and drug development professionals. The protocols and principles outlined herein provide a comprehensive framework for harnessing the synthetic potential of this versatile building block.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [URL: https://www.totalsynthesis.com/thp-protecting-group-thp-protection-deprotection-mechanism/]
  • Reddy, B. V. S., et al. (2012). Bioinspired Total Synthesis of Agelastatin A. Angewandte Chemie International Edition, 51(28), 6982-6985. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3556501/]
  • Rane, R., et al. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current Topics in Medicinal Chemistry, 14(2), 253-273. [URL: https://pubmed.ncbi.nlm.nih.gov/24359195/]
  • Romming, M., et al. (2021). Synthesis of agelastatin A and derivatives premised on a hidden symmetry element leading to analogs displaying anticancer activity. Bioorganic & Medicinal Chemistry, 43, 116275. [URL: https://doi.org/10.1016/j.bmc.2021.116275]
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  • Al-Mourabit, A., & Potier, P. (2001). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. Marine Drugs, 1(1), 1-13. [URL: https://www.mdpi.com/1660-3397/1/1/1]
  • Wang, X., et al. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 20(6), 365. [URL: https://www.mdpi.com/1660-3397/20/6/365]
  • Ahmad, S., & Khan, F. A. (2017). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Marine Natural Products, 1-100. [URL: https://www.researchgate.net/publication/312061034_Marine_Brominated_Alkaloids_Isolation_Biosynthesis_Biological_Activity_and_Synthesis]
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [URL: https://www.organic-chemistry.org/protection/O-THP.shtm]
  • ResearchGate. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... [URL: https://www.researchgate.net/figure/Reaction-pathways-for-the-lithiation-of-a-1a-b-1a-c-2a-d-2a-e-3a-f-3a_fig3_323877960]
  • Romo, D., et al. (2016). Derivatization of agelastatin A leading to bioactive analogs and a trifunctional probe. Bioorganic & Medicinal Chemistry Letters, 26(8), 2004-2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5522753/]
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  • Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3246-3255. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5363321/]
  • Weinreb, S. M., et al. (2008). Improved Synthesis of (–)-Agelastatin A. The Journal of Organic Chemistry, 73(17), 6895-6897. [URL: https://www.researchgate.
  • Narender, M., et al. (2004). A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water. Synthesis, 2004(11), 1741-1743. [URL: https://www.researchgate.
  • Mohan, R. S., et al. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters, 52(51), 6877-6880. [URL: https://typeset.io/papers/a-mild-method-for-the-deprotection-of-tetrahydropyranyl-thp-45i7p0y1]
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Application Notes and Protocols: A Guide to the Deprotection of 1-(THP)-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of THP in Imidazole Chemistry

The tetrahydropyranyl (THP) group is a widely utilized protecting group for the pyrrole-type nitrogen of the imidazole ring in multistep organic synthesis. Its prevalence in pharmaceutical and materials science is attributed to its ease of introduction, general stability under a range of non-acidic conditions, and, crucially, its facile removal under mild acidic conditions. The 1-(THP)-1H-imidazole moiety serves as a key intermediate in the synthesis of complex molecules, particularly in the regioselective functionalization at the C2 position, a common strategy in the development of pharmacologically active compounds.[1]

This guide provides a comprehensive overview of the deprotection of 1-(THP)-1H-imidazole derivatives, delving into the mechanistic underpinnings of the reaction and offering detailed, field-proven protocols. We will explore a variety of deprotection strategies, from classical acidic hydrolysis to the use of solid-supported reagents, enabling researchers to select the optimal conditions for their specific substrate and synthetic goals.

The Mechanism of Acid-Catalyzed Deprotection

The deprotection of the THP group from the imidazole nitrogen proceeds via an acid-catalyzed hydrolysis mechanism. This process is analogous to the cleavage of THP ethers.[2] The key steps are initiated by the protonation of the acetal oxygen, which significantly weakens the C-O bond and facilitates the departure of the imidazole as the leaving group.

A critical consideration in the deprotection of 1-(THP)-1H-imidazoles is the inherent basicity of the imidazole ring itself (pKa of the conjugate acid is approximately 7).[3] Under acidic conditions, the N3 nitrogen of the imidazole ring will be protonated, forming an imidazolium ion. This protonation does not inhibit the deprotection but is a concurrent process. The primary mechanistic pathway for deprotection involves the protonation of the THP ring's oxygen atom.

The key steps of the mechanism are as follows:

  • Protonation of the Acetal Oxygen: The reaction is initiated by the protonation of the oxygen atom of the THP ring by an acid catalyst (H-A). This step is crucial as it converts the alkoxy group into a good leaving group.

  • Formation of a Resonance-Stabilized Cation: The protonated acetal undergoes cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion and the release of the neutral 1H-imidazole.

  • Nucleophilic Attack by Solvent: A nucleophilic solvent, typically an alcohol (e.g., ethanol or methanol) or water present in the reaction mixture, attacks the carbocation.

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the deprotected imidazole and a hemiacetal or an alkoxy-tetrahydropyran byproduct, which is in equilibrium with 5-hydroxypentanal.[4]

Deprotection Mechanism of 1-(THP)-1H-imidazole cluster_0 Acid-Catalyzed Deprotection imidazole_thp 1-(THP)-1H-imidazole protonated_thp Protonated Acetal imidazole_thp->protonated_thp + H⁺ oxocarbenium Oxocarbenium Ion protonated_thp->oxocarbenium - 1H-imidazole imidazole 1H-imidazole solvent_adduct Solvent Adduct oxocarbenium->solvent_adduct + Solvent (e.g., EtOH) byproduct Byproduct solvent_adduct->byproduct - H⁺

Figure 1: Mechanism of acid-catalyzed THP deprotection.

Methods and Protocols for Deprotection

The choice of deprotection method depends on the sensitivity of other functional groups within the molecule and the desired reaction scale. Below are several reliable protocols for the removal of the THP group from 1-(THP)-1H-imidazole derivatives.

Comparison of Common Deprotection Methods
ReagentSolventTemperatureTypical TimeNotes
Hydrochloric Acid (HCl) EthanolReflux45 min - 2 hEffective for robust substrates; can be harsh for sensitive functional groups.[1]
p-Toluenesulfonic Acid (p-TsOH) Methanol or EthanolRoom Temp. to 50°C1 - 4 hA common and effective method; potential for transesterification if ester groups are present.[2]
Pyridinium p-toluenesulfonate (PPTS) EthanolRoom Temp. to 50°C2 - 12 hA milder alternative to p-TsOH, suitable for more acid-sensitive substrates.[5]
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)Room Temp.30 min - 2 hA strong acid that allows for rapid deprotection, often used in low concentrations.[5]
Acetic Acid / THF / Water 3:1:1 mixtureRoom Temp. to 45°C4 - 24 hA very mild system, ideal for highly sensitive molecules.[5]
Amberlyst-15® Methanol or DCMRoom Temp.1 - 8 hA solid-supported acid that simplifies workup through simple filtration.
Experimental Protocols

Protocol 1: Deprotection using Ethanolic HCl

This protocol is particularly effective for the deprotection of substituted 1-(THP)-1H-imidazoles and is based on a reported procedure for 2-halogeno-1-(THP)-imidazoles.[1]

  • Dissolution: Dissolve the 1-(THP)-1H-imidazole derivative (1 equivalent) in ethanol (10 mL per mmol of substrate).

  • Acidification: Add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) or concentrated HCl (catalytic to stoichiometric amounts) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Mild Deprotection with Pyridinium p-toluenesulfonate (PPTS)

This method is suitable for substrates containing acid-labile functional groups.

  • Dissolution: Dissolve the 1-(THP)-1H-imidazole derivative (1 equivalent) in ethanol or methanol (10-20 mL per mmol of substrate).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 to 0.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or warm gently (e.g., 40-50 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography if necessary.

Protocol 3: Deprotection using a Solid-Supported Acid (Amberlyst-15®)

The use of a solid-supported acid simplifies the workup procedure, as the catalyst can be removed by filtration.

  • Resin Preparation: Wash the Amberlyst-15® resin with methanol before use.

  • Reaction Setup: To a solution of the 1-(THP)-1H-imidazole derivative (1 equivalent) in methanol or dichloromethane (10-20 mL per mmol of substrate), add the Amberlyst-15® resin (typically 10-20% by weight of the substrate).

  • Reaction: Stir the suspension at room temperature, monitoring the reaction by TLC or LC-MS.

  • Catalyst Removal: Upon completion, filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Further purification can be achieved by column chromatography or recrystallization if required.

Troubleshooting Guide

Even with well-established protocols, challenges can arise during the deprotection of 1-(THP)-1H-imidazole derivatives. This section provides a guide to common issues and their potential solutions.

Troubleshooting_THP_Deprotection start Start Deprotection Reaction monitor Monitor Reaction by TLC/LC-MS start->monitor incomplete Incomplete Reaction monitor->incomplete No complete Reaction Complete monitor->complete Yes side_products Side Products Observed monitor->side_products Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp increase_acid Increase Acid Catalyst Loading incomplete->increase_acid workup Proceed to Workup and Purification complete->workup milder_conditions Switch to Milder Conditions (e.g., PPTS, Acetic Acid) side_products->milder_conditions check_reagents Check Purity of Starting Material and Reagents side_products->check_reagents increase_time->monitor increase_temp->monitor increase_acid->monitor milder_conditions->start

Figure 2: Troubleshooting workflow for THP deprotection.

Common Problems and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, temperature, or catalyst loading. The basicity of a particular substituted imidazole may also require more forceful conditions.

    • Solution:

      • Extend the reaction time and continue monitoring.

      • Gradually increase the reaction temperature.

      • Incrementally add more acid catalyst. Be cautious not to use a large excess, which could promote side reactions.

  • Formation of Side Products:

    • Cause: The substrate may contain other acid-sensitive functional groups that are not stable to the deprotection conditions. Strong acids can sometimes lead to undesired reactions on the imidazole ring or other parts of the molecule.

    • Solution:

      • Switch to a milder acid catalyst, such as PPTS or an acetic acid/THF/water system.

      • Use a solid-supported acid like Amberlyst-15®, which can sometimes offer higher selectivity and milder reaction conditions.

      • Perform the reaction at a lower temperature for a longer period.

  • Difficulty in Product Isolation/Purification:

    • Cause: The deprotected imidazole may be highly polar or have high water solubility. The byproduct, 5-hydroxypentanal, can sometimes complicate purification.

    • Solution:

      • Ensure complete neutralization after the reaction.

      • Use a more polar solvent system for extraction, such as a mixture of DCM and isopropanol.

      • Consider using a solid-supported reagent to simplify the workup and minimize byproducts in the crude mixture.

References

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

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Application Notes & Protocols: The Strategic Utility of 2-Bromo-1-(THP)-1H-imidazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold and a Key Synthetic Tool

The imidazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1][2][3] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] The strategic functionalization of the imidazole core is therefore a cornerstone of drug discovery.

2-Bromo-1-(THP)-1H-imidazole has emerged as a highly versatile and valuable building block for this purpose. This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing the strategic application and experimental protocols for this key intermediate. We will explore the causality behind its design and provide robust, field-proven methodologies for its use in constructing complex molecular architectures.

The molecule's design is elegant in its utility:

  • The C2-Bromine Atom: Serves as a versatile synthetic handle, perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of aryl, heteroaryl, alkyl, and amino functionalities.[7]

  • The Tetrahydropyranyl (THP) Group: Acts as a robust protecting group for the N1 position of the imidazole ring.[8][9] This is critical for two primary reasons:

    • It prevents unwanted side reactions at the acidic N-H proton, which would otherwise interfere with organometallic reagents or basic reaction conditions.[10][11]

    • It mitigates the potential for the imidazole nitrogen to act as a ligand and poison the palladium catalyst, a common challenge when working with N-rich heterocycles.[12]

This guide will provide not just the "how" but the "why," grounding each protocol in the fundamental principles of organic chemistry to empower researchers to adapt and innovate.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of 2-Bromo-1-(THP)-1H-imidazole lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational to modern drug synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[13]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[14][15] The reaction couples the bromoimidazole with an organoboron reagent, typically a boronic acid or its ester.

Causality of Component Selection:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is critical when coupling N-heterocyclic halides. The lone pair on the imidazole nitrogen can coordinate to the palladium center, leading to catalyst deactivation. To overcome this, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are employed. These ligands promote the desired catalytic cycle by stabilizing the active Pd(0) species and accelerating the rate-limiting oxidative addition and reductive elimination steps.[12][16]

  • Base: An inorganic base like K₃PO₄ or Cs₂CO₃ is required for the transmetalation step, where the organic group is transferred from boron to palladium. These bases are effective and generally do not promote unwanted side reactions.[14]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry, argon-flushed round-bottom flask or microwave vial, add 2-Bromo-1-(THP)-1H-imidazole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4-5 mol%). Alternatively, use a pre-formed palladium precatalyst for improved consistency.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/H₂O 10:1), to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the 2-aryl-1-(THP)-1H-imidazole product.

General Workflow for Cross-Coupling Reactions

G cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation setup 1. Reaction Setup - Add 2-Bromo-1-(THP)-1H-imidazole - Add Coupling Partner - Add Base catalyst 2. Catalyst System - Add Palladium Source - Add Ligand setup->catalyst solvent 3. Solvent Addition - Add Degassed Solvent catalyst->solvent execute 4. Heat & Stir - Inert Atmosphere (N₂/Ar) - Monitor by TLC/LC-MS solvent->execute workup 5. Work-up - Quench Reaction - Liquid-Liquid Extraction execute->workup purify 6. Purification - Column Chromatography workup->purify analysis 7. Analysis - NMR, MS purify->analysis G start 2-Substituted-1-(THP)-1H-imidazole end 2-Substituted-1H-imidazole start->end  H⁺ (catalytic)  MeOH or EtOH  Room Temperature G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) am_complex [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ oa_complex->am_complex Amine Coordination (R₂NH) amide_complex Ar-Pd(II)(NR₂)L₂ am_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination (Ar-NR₂)

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The targeted functionalization of the imidazole ring is therefore a critical endeavor for researchers in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on a versatile and pivotal building block: 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole . The bromine atom at the C2 position serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and broadly applicable sets of transformations in modern organic synthesis. The tetrahydropyranyl (THP) group is employed as a robust and readily cleavable protecting group for the imidazole nitrogen. This protection is crucial for two primary reasons:

  • Preventing Catalyst Inhibition: The lone pair on the unprotected imidazole nitrogen can coordinate to the palladium center, acting as a ligand and potentially inhibiting or poisoning the catalyst.

  • Enhancing Solubility and Handling: The THP group increases the lipophilicity of the imidazole, often improving its solubility in common organic solvents used for cross-coupling reactions.

This document provides detailed, field-proven protocols for the synthesis of the starting material and its subsequent application in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. Each section is designed to provide not just a recipe, but a deeper understanding of the causality behind the experimental choices, ensuring that researchers can adapt and troubleshoot these powerful methods for their specific molecular targets.

Part 1: Synthesis and Preparation of Key Starting Material

A reliable synthesis of the 2-bromo-1-(THP)-1H-imidazole substrate is the logical and necessary starting point for any subsequent cross-coupling campaign. The following protocol is based on a highly effective methodology for the preparation of N-THP protected 2-halogenoimidazoles.

Protocol 1: Synthesis of 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole

This two-step procedure involves the initial protection of the imidazole nitrogen with a THP group, followed by a low-temperature lithiation and subsequent bromination.

Step A: Synthesis of 1-(tetrahydropyran-2-yl)-1H-imidazole

  • Reagent Preparation: To a solution of imidazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add 3,4-Dihydropyran (DHP, 1.1 eq).

  • Acid Catalysis: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a small crystal of p-toluenesulfonic acid (TsOH). The use of a mild acid like PPTS is often preferred to prevent polymerization of the DHP.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the consumption of the starting imidazole is complete (typically 2-4 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(THP)-1H-imidazole is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Step B: Lithiation and Bromination to 2-Bromo-1-(THP)-1H-imidazole

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 1-(THP)-1H-imidazole (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. The C2 proton of the imidazole is the most acidic, and its removal is rapid at this temperature. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Bromination: To the freshly prepared lithiated species, add a solution of a suitable bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) or hexabromoethane (1.1 eq), in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Quenching: After stirring for 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-1-(THP)-1H-imidazole.

Part 2: Palladium-Catalyzed Cross-Coupling Protocols

The following protocols are representative methods for the cross-coupling of 2-Bromo-1-(THP)-1H-imidazole. While direct literature for this exact substrate is sparse, these conditions are adapted from highly successful and analogous systems, such as N-protected 2-bromo-pyridines and 2-bromo-benzimidazoles, providing a robust starting point for optimization.[1]

Protocol 2.1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and commercial availability of a vast array of boronic acids and their derivatives.

  • Expertise & Experience: The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a biarylphosphine ligand such as SPhos is a modern, highly effective system for heteroaryl couplings.[1] The phosphine ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. A base like potassium phosphate (K₃PO₄) is effective for activating the boronic acid for transmetalation.[2] The dioxane/water solvent system is standard, promoting both the dissolution of organic components and the activation of the boronic acid.

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-Bromo-1-(THP)-1H-imidazole (1.0 mmol, 1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction vessel. Alternatively, a pre-formed catalyst like SPhos Pd G3 can be used.

  • Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Degassing: Seal the vessel and thoroughly degas the mixture. This is critical to remove oxygen which can oxidize and deactivate the Pd(0) active catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes or by three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield*
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001275-90%
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901670-85%
3-Pyridylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane1101865-80%
Yields are estimates based on analogous systems and will require optimization.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_R Ar-Pd(II)L₂-R Transmetalation->PdII_Ar_R ArBOH2 R-B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArBr 2-Bromo-1-(THP)- 1H-imidazole ArBr->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.2: Stille C-C Bond Formation

The Stille coupling utilizes organostannanes as coupling partners. While organotin reagents are toxic and require careful handling, they are often tolerant of a wide range of functional groups and are not sensitive to moisture.

  • Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable catalyst for Stille couplings.[3] It is a pre-formed Pd(0) source, simplifying the initiation of the catalytic cycle. Anhydrous solvents like toluene or DMF are typically used as the reaction is generally run under anhydrous conditions. The addition of a co-catalyst like copper(I) iodide (CuI) or an additive like lithium chloride (LiCl) can sometimes accelerate the transmetalation step, which is often rate-limiting.[3][4]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-1-(THP)-1H-imidazole (1.0 mmol, 1.0 eq) and the organostannane reagent (e.g., (Tributylstannyl)benzene, 1.1-1.2 eq).

  • Solvent and Catalyst: Add anhydrous, degassed toluene or DMF (5 mL). Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate. To remove the toxic tin byproducts, wash the organic layer vigorously with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions precipitate the tin salts, which can often be removed by filtration through a pad of Celite.

  • Purification: Wash the filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 2.3: Sonogashira C-C (Alkynylation) Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the bromo-imidazole) and an sp carbon (from a terminal alkyne).

  • Expertise & Experience: The classic Sonogashira conditions involve a dual catalyst system: a palladium source (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI).[5] The copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential, serving both as a base to deprotonate the alkyne and often as a solvent or co-solvent.[5]

  • Reaction Setup: In a Schlenk tube, dissolve 2-Bromo-1-(THP)-1H-imidazole (1.0 mmol, 1.0 eq) in a suitable solvent such as THF or DMF (5 mL).

  • Reagent Addition: To the solution, add the terminal alkyne (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (CuI, 2-5 mol%), and the amine base (e.g., Et₃N, 2-3 eq).

  • Degassing: Degas the mixture thoroughly by bubbling with argon for 15-20 minutes.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl, then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Sonogashira Dual Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂-Br Pd0->PdII_Complex Oxidative Addition (+ Ar-Br) PdII_Complex->Pd0 Reductive Elimination (+ Ar-alkyne) Transmetalation Transmetalation PdII_Complex->Transmetalation CuX Cu(I)X Cu_Alkyne Cu(I)-Alkyne CuX->Cu_Alkyne Cu_Alkyne->Transmetalation Alkyne Terminal Alkyne + Base Alkyne->CuX Transmetalation->PdII_Complex

Caption: Interconnected catalytic cycles in the Sonogashira reaction.

Protocol 2.4: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[6]

  • Expertise & Experience: This reaction is highly dependent on the choice of ligand and base.[7] Sterically hindered, electron-rich phosphine ligands like XPhos or RuPhos are often required for efficient coupling, especially with heteroaryl halides.[8] A strong, non-nucleophilic base is critical; sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[8] Anhydrous, aprotic solvents like toluene or dioxane are mandatory. The use of pre-catalysts, such as XPhos Pd G3, which are air-stable and generate the active Pd(0) species in situ, has streamlined the process and improved reproducibility.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add to a Schlenk tube: the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add the 2-Bromo-1-(THP)-1H-imidazole (1.0 eq), the amine coupling partner (1.2 eq), and anhydrous toluene (5 mL).

  • Degassing and Reaction: Seal the tube, remove from the glovebox, and heat to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product is often purified by flash column chromatography.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield*
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1001280-95%
AnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101870-85%
BenzylamineXPhos Pd G3LHMDSTHF801675-90%
Yields are estimates based on analogous systems and will require optimization.

Part 3: Deprotection of the THP Group

The final step in many synthetic sequences is the removal of the THP protecting group to reveal the free N-H imidazole.

Protocol 3.1: Acid-Catalyzed THP Deprotection

The acetal linkage of the THP group is labile under acidic conditions.

  • Expertise & Experience: A variety of acidic conditions can be employed, ranging from strong acids like HCl in an alcohol solvent to milder acids like p-toluenesulfonic acid (TsOH) or PPTS. The choice of acid and solvent depends on the sensitivity of the functional groups on the coupled product. Using an alcohol like methanol or ethanol as the solvent can trap the resulting oxocarbenium ion, facilitating a clean reaction.

  • Reaction Setup: Dissolve the 2-substituted-1-(THP)-1H-imidazole (1.0 eq) in an alcohol solvent such as methanol or ethanol.

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a stoichiometric amount of a milder acid (e.g., TsOH·H₂O, 1.2 eq).

  • Reaction: Stir the solution at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material (usually within 1-4 hours).

  • Work-up: Neutralize the acid by adding a base, such as saturated NaHCO₃ solution or triethylamine, until the solution is pH neutral or slightly basic.

  • Isolation: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Dry the combined organic extracts, concentrate, and purify the product as needed, often by recrystallization or chromatography.

Overall Workflow Visualization

Overall_Workflow cluster_Start Synthesis of Starting Material cluster_Coupling Palladium-Catalyzed Cross-Coupling cluster_Final Final Product Generation Imidazole Imidazole THP_Imidazole 1-(THP)-1H-imidazole Imidazole->THP_Imidazole DHP, H⁺ Bromo_THP_Imidazole 2-Bromo-1-(THP)-1H-imidazole THP_Imidazole->Bromo_THP_Imidazole 1. n-BuLi 2. 'Br⁺' Coupling_Reaction Suzuki Stille Sonogashira Buchwald-Hartwig Bromo_THP_Imidazole->Coupling_Reaction Coupled_Product_THP 2-Substituted-1-(THP)-1H-imidazole Coupling_Reaction->Coupled_Product_THP Deprotection Deprotection Coupled_Product_THP->Deprotection H⁺ / ROH Final_Product 2-Substituted-1H-imidazole Deprotection->Final_Product

Caption: General workflow from imidazole to functionalized products.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Stille, J. K. (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Stille Cross-Coupling. Retrieved from [Link]

  • Sonogashira, K. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • van der Sande, M., et al. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Substituted Imidazoles using 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imidazole Scaffold and the Strategic Role of 2-Bromo-1-(THP)-1H-imidazole

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active molecules, including essential amino acids like histidine.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after scaffold in drug design.[2][4] Consequently, the development of robust synthetic routes to create diverse libraries of substituted imidazoles is a critical endeavor in pharmaceutical research and development.[1][4][5]

This guide focuses on the utility of 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole, a versatile and strategically designed building block for the synthesis of complex imidazole derivatives. The bromine atom at the C2 position serves as a highly effective synthetic handle for introducing a wide array of substituents via modern cross-coupling chemistry.[1] Simultaneously, the tetrahydropyranyl (THP) group protects the imidazole N1-position, preventing unwanted side reactions and enhancing the substrate's stability and solubility in common organic solvents. This dual-functionality allows for precise and predictable chemical transformations.

This document provides detailed protocols and expert insights into the application of 2-Bromo-1-(THP)-1H-imidazole in several key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and lithiation-trapping sequences.

The Gatekeeper: Understanding the Tetrahydropyranyl (THP) Protecting Group

Causality Behind Protection: The N-H proton of an unprotected imidazole is acidic and can interfere with a multitude of reaction conditions, particularly those involving organometallic reagents (e.g., Grignard reagents, organolithiums) or strong bases. This proton can be deprotonated, leading to catalyst inhibition or undesired side reactions. The THP group acts as a removable "gatekeeper," masking the reactive N-H proton and ensuring that chemistry occurs exclusively at the C2-bromo position.[6][7] The THP group is stable to strongly basic conditions, organometallics, and hydrides, making it ideal for the reactions discussed herein.[6][7]

Protection & Deprotection Workflow

The THP group is readily introduced using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis and is just as easily removed via acidic hydrolysis, regenerating the parent N-H imidazole.[6][7]

G cluster_protection Protection cluster_reaction Core Synthesis cluster_deprotection Deprotection Imidazole 2-Bromo-1H-imidazole DHP DHP, cat. H+ Imidazole->DHP THP_Protected 2-Bromo-1-(THP)-1H-imidazole DHP->THP_Protected Acetal Formation Functionalization Cross-Coupling / Lithiation THP_Protected->Functionalization Substituted_THP 2-Substituted-1-(THP)-imidazole Functionalization->Substituted_THP Acid H+ (e.g., TsOH, HCl) Alcohol or H2O Substituted_THP->Acid Final_Product 2-Substituted-1H-imidazole Acid->Final_Product Acidic Hydrolysis

Caption: Workflow for THP protection, functionalization, and deprotection.

Protocol 1: THP Deprotection of a Substituted Imidazole

This protocol describes the final step after successful C2-functionalization.

  • Reaction Setup: Dissolve the 2-substituted-1-(THP)-imidazole (1.0 equiv) in a suitable alcohol solvent, such as methanol or 2-propanol (approx. 0.1 M concentration).

  • Acid Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.2-0.5 equiv), to the solution at room temperature.[6] Alternative acidic conditions, such as HCl in an organic solvent or trifluoroacetic acid (TFA), can also be employed.[8]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-18 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-substituted-1H-imidazole.

The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[9][10] The general mechanism proceeds through a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[9][11]

G Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII OxAdd Oxidative Addition PdII_R R-Pd(II)-R' Ln PdII->PdII_R Trans Transmetalation PdII_R->Pd0 RedEl Reductive Elimination Output R-R' (Product) Input1 R-X (Imidazole-Br) Input2 R'-M (e.g., R'-B(OH)2)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Expertise & Causality - Choosing the Right Conditions:

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.

  • Ligands: The choice of ligand is critical. For electron-rich heterocyclic halides like 2-bromoimidazole, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[12] These ligands stabilize the palladium center and facilitate the crucial oxidative addition step, which can be challenging with electron-rich substrates.

  • Base: The base plays a key role in the transmetalation step of many coupling reactions (especially Suzuki). Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and are effective for these types of substrates.[13]

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for coupling aryl or vinyl halides with organoboron compounds, typically boronic acids or their esters.[10][13][14] Its high functional group tolerance and the low toxicity of boron reagents make it a favorite in drug discovery.[13]

G Reactants 2-Bromo-1-(THP)-imidazole + Arylboronic Acid Reaction Heat (e.g., 80-100 °C) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) Catalyst->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-1-(THP)-imidazole Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-1-(THP)-1H-imidazole

  • Reaction Setup: To a dry Schlenk flask or sealed vial, add 2-Bromo-1-(THP)-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[13]

  • Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[13]

  • Purification: Dry the combined organic layers (Na₂SO₄), concentrate, and purify by flash column chromatography.

ComponentExampleMolar Ratio / %Purpose
Electrophile 2-Bromo-1-(THP)-1H-imidazole1.0 equivImidazole source
Nucleophile Phenylboronic acid1.2 - 1.5 equivSource of new aryl group
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃2 - 5 mol%Source of active Pd(0)
Ligand SPhos or XPhos4 - 10 mol%Stabilize Pd, facilitate reaction
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivActivates boronic acid
Solvent Dioxane/Water or Toluene/Water-Solubilize reagents
Temperature 80 - 110 °C-Provide activation energy
B. Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling utilizes organostannane (tin) reagents to couple with organic halides.[15][16] A key advantage is the stability and tolerance of organostannanes to a vast range of functional groups.[15][16] However, the toxicity of tin reagents and the difficulty in removing tin byproducts necessitate careful handling and purification.[15]

Protocol 3: Stille Coupling of 2-Bromo-1-(THP)-1H-imidazole

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-Bromo-1-(THP)-1H-imidazole (1.0 equiv) in an anhydrous solvent such as toluene or DMF.

  • Reagent Addition: Add the organostannane reagent (e.g., (Aryl)tributylstannane, 1.1-1.2 equiv).

  • Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand.[17]

  • Heating & Monitoring: Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction. A common method to remove tin byproducts is to dilute the reaction mixture with a solvent like acetonitrile and wash with hexane, or to perform an aqueous workup followed by treatment with a fluoride source (e.g., aqueous KF solution), which precipitates the tin salts.[15]

  • Purification: After the initial work-up, concentrate the organic phase and purify the crude product by column chromatography.

ComponentExampleMolar Ratio / %Purpose
Electrophile 2-Bromo-1-(THP)-1H-imidazole1.0 equivImidazole source
Nucleophile (Aryl)SnBu₃1.1 - 1.2 equivSource of new aryl group
Pd Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃2 - 5 mol%Catalyze C-C bond formation
Solvent Anhydrous Toluene or DMF-Anhydrous reaction medium
Temperature 80 - 110 °C-Provide activation energy
C. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[18][19] It uniquely requires a dual catalytic system of palladium and copper(I).[18][20] The resulting 2-alkynylimidazoles are valuable intermediates for further transformations or as final products.

Protocol 4: Sonogashira Coupling of 2-Bromo-1-(THP)-1H-imidazole

  • Reaction Setup: To a Schlenk flask, add 2-Bromo-1-(THP)-1H-imidazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and a co-solvent.[18][20]

  • Degassing: Purge the system with an inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.[18]

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.

ComponentExampleMolar Ratio / %Purpose
Electrophile 2-Bromo-1-(THP)-1H-imidazole1.0 equivImidazole source
Nucleophile Phenylacetylene1.1 - 1.5 equivSource of alkynyl group
Pd Catalyst Pd(PPh₃)₂Cl₂2 - 5 mol%Main cross-coupling catalyst
Cu(I) Co-catalyst CuI2 - 5 mol%Activates the alkyne
Base Triethylamine (Et₃N)>2.0 equiv / SolventNeutralizes HBr, deprotonates alkyne
Solvent THF or DMF-Anhydrous reaction medium
Temperature 25 - 60 °C-Mild conditions are often sufficient

An Alternative Pathway: Lithiation and Electrophilic Trapping

For substituents that cannot be introduced via cross-coupling, a powerful alternative is the sequence of halogen-metal exchange followed by quenching with an electrophile. This method provides access to a different range of derivatives.

Causality: The C2-proton of an imidazole is the most acidic, but direct deprotonation can be challenging and non-selective. The C2-bromo substituent on the THP-protected imidazole allows for a clean halogen-metal exchange using a strong organolithium base (like n-butyllithium) at low temperatures.[21] This generates a potent 2-lithioimidazole nucleophile in situ, which can react with a wide variety of electrophiles.

G Start 2-Bromo-1-(THP)-imidazole in dry THF, -78 °C Step1 Add n-BuLi Start->Step1 Intermediate 2-Lithio-1-(THP)-imidazole (in situ) Step1->Intermediate Step2 Add Electrophile (E+) (e.g., Aldehyde, CO₂, R-I) Intermediate->Step2 Product 2-E-1-(THP)-imidazole Step2->Product Workup Quench & Aqueous Work-up Product->Workup Final Purified Product Workup->Final

Caption: Workflow for lithiation and electrophilic trapping.

Protocol 5: Lithiation and Trapping with an Aldehyde

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 2-Bromo-1-(THP)-1H-imidazole (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.0-1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete halogen-metal exchange.

  • Electrophilic Quench: Add a solution of the desired aldehyde (1.1 equiv) in anhydrous THF dropwise.

  • Warming & Quenching: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the corresponding secondary alcohol.

Conclusion

2-Bromo-1-(THP)-1H-imidazole is a robust and highly effective building block for the synthesis of diverse C2-substituted imidazoles. The strategic placement of a bromine atom and an N-protecting group allows for a wide range of high-yielding transformations, including Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, as well as lithiation-trapping sequences. The protocols and insights provided in this guide offer researchers, scientists, and drug development professionals a solid foundation for leveraging this intermediate to accelerate the discovery of novel, imidazole-based therapeutic agents.

References

  • Vertex AI Search. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research.
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  • PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • NROChemistry. (n.d.). Stille Coupling.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • American Journal of Organic Chemistry. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • ResearchGate. (2013). How 2-bromoimidazole can be synthesised.
  • Organic Chemistry Portal. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. J. Org. Chem., 64, 3804-3805.
  • ResearchGate. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5, 8-10.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Organic Syntheses. (2011). Org. Synth., 88, 197.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFkxrMw_h2IPx9B1AodaaHmF1yV1XohY1Hc1N8hGmwrw5jAlb2V_ekafDFOymUpNfVGwMu32-HyXEB_GKOjCbI8MjuMiya1YuiKHkKBMNJF0XkIwrxAQEqXEOTGVWY33IkxoDadmEZLYCA6ZbeJs3xT7wIZLbBcj44Cq2znS1yLUdh]([Link]

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Application Note: A Practical Guide to Stille Cross-Coupling with 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high precision and reliability.[1][2] First detailed by John K. Stille, this reaction's remarkable tolerance for a wide array of functional groups makes it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] At the heart of this guide is the application of the Stille coupling to a specific, high-value building block: 2-Bromo-1-(THP)-1H-imidazole. Imidazole scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The strategic C-C bond formation at the C2-position of the imidazole ring allows for the construction of diverse molecular architectures essential for drug discovery and development. The use of a tetrahydropyranyl (THP) protecting group on the imidazole nitrogen ensures stability and prevents unwanted side reactions, further enhancing the synthetic utility of this substrate.

This document provides a detailed protocol, mechanistic insights, and optimization strategies for successfully employing 2-Bromo-1-(THP)-1H-imidazole in Stille coupling reactions, aimed at researchers, chemists, and professionals in the field of drug development.

Reaction Principles and Mechanism

The efficacy of the Stille coupling reaction hinges on a well-defined palladium-based catalytic cycle.[5] The reaction couples an organostannane (R¹-SnR₃) with an organic halide or pseudohalide (R²-X), such as our substrate, 2-Bromo-1-(THP)-1H-imidazole.[6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 2-bromoimidazole derivative. This step forms a Pd(II) intermediate.[3][9]

  • Transmetalation: The organic group from the organostannane reagent is then transferred to the palladium center, displacing the bromide. This is often the rate-determining step of the entire cycle.[7][9] The efficiency of this step can be significantly enhanced by additives.

  • Reductive Elimination: In the final step, the two organic fragments (the imidazole and the group from the stannane) couple and are expelled from the palladium complex. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Key Reaction Components
  • Palladium Catalyst: A source of Pd(0) is essential. While pre-formed Pd(0) complexes like Pd(PPh₃)₄ are common, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, as they are reduced in situ to the active catalytic species.

  • Organostannane (R-SnBu₃): These reagents are air- and moisture-stable, a key advantage of the Stille reaction.[4][7] However, they are highly toxic, and proper handling is critical.[9] The non-transferred butyl groups on the tin are chosen for their low migratory aptitude.

  • Ligands: Phosphine ligands (e.g., triphenylphosphine, PPh₃) or arsine ligands (AsPh₃) are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands can often accelerate the oxidative addition and reductive elimination steps.[10][11]

  • Additives: Copper(I) salts, particularly CuI, are frequently used as co-catalysts. They are believed to accelerate the rate-limiting transmetalation step, potentially by acting as a scavenger for dissociated phosphine ligands which can inhibit the reaction, or through a separate Cu-mediated transmetalation pathway.[10][12]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-Br Pd(II)_Intermediate R¹-Pd(II)-Br(L)₂ OxAdd->Pd(II)_Intermediate Transmetal Transmetalation Pd(II)_Intermediate->Transmetal R²-SnBu₃ Pd(II)_Coupling R¹-Pd(II)-R²(L)₂ Transmetal->Pd(II)_Coupling + BrSnBu₃ RedElim Reductive Elimination Pd(II)_Coupling->RedElim RedElim->Pd(0)L2 Product R¹-R²

Caption: The catalytic cycle of the Stille coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Stille coupling of 2-Bromo-1-(THP)-1H-imidazole with a generic organostannane, Tributyl(vinyl)stannane.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Notes
2-Bromo-1-(THP)-1H-imidazoleC₈H₁₁BrN₂O100531-69-5Substrate
Tributyl(vinyl)stannaneC₁₄H₃₀Sn7486-35-3Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd14221-01-3Catalyst
Copper(I) IodideCuI7681-65-4Additive
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2Solvent, degassed
Saturated Aqueous KF SolutionKF7789-23-3Work-up reagent
Diethyl Ether (Et₂O)C₄H₁₀O60-29-7Extraction solvent
Brine (Saturated NaCl solution)NaCl7647-14-5Washing agent
Anhydrous Magnesium SulfateMgSO₄7487-88-9Drying agent
Argon or Nitrogen GasAr / N₂-Inert atmosphere

Equipment: Schlenk flask or round-bottom flask with septum, magnetic stirrer and stir bar, heating mantle with temperature controller, Schlenk line or inert gas manifold, syringes and needles, rotary evaporator, flash chromatography system.

Step-by-Step Procedure
  • Glassware Preparation: A 50 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add 2-Bromo-1-(THP)-1H-imidazole (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and Copper(I) Iodide (0.05 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.[9]

  • Solvent and Reagent Addition: Anhydrous, degassed DMF (to make a ~0.2 M solution) is added via syringe. The mixture is stirred for 5 minutes until the solids dissolve. Then, Tributyl(vinyl)stannane (1.2 eq) is added dropwise via syringe.

  • Reaction: The reaction mixture is heated to 80 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS analysis until the starting bromide is consumed (typically 4-12 hours).

  • Work-up - Tin Removal: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL). A saturated aqueous solution of potassium fluoride (KF) (15 mL) is added, and the resulting mixture is stirred vigorously for 1-2 hours. This procedure precipitates the toxic tributyltin bromide byproduct as an insoluble fluoride salt.[8][13]

  • Filtration and Extraction: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with additional diethyl ether (2 x 10 mL). The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 15 mL).

  • Washing and Drying: The combined organic layers are washed with water (2 x 20 mL) and then with brine (20 mL). The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental_Workflow start Start prep Flame-dry glassware under Argon start->prep add_solids Add Imidazole, Pd(PPh₃)₄, CuI prep->add_solids inert Evacuate & Backfill with Argon (3x) add_solids->inert add_liquids Add degassed DMF & Organostannane inert->add_liquids react Heat to 80 °C (Monitor by TLC/LC-MS) add_liquids->react workup Cool & Dilute with Et₂O Add aq. KF solution react->workup filter Filter through Celite® workup->filter extract Separate layers Extract aqueous phase filter->extract wash_dry Wash with Brine Dry over MgSO₄ extract->wash_dry purify Concentrate & Purify (Column Chromatography) wash_dry->purify end Pure Product purify->end

Caption: Experimental workflow for the Stille coupling protocol.

Reaction Optimization

The success and yield of a Stille coupling can be highly dependent on the specific substrates and conditions used. The following table outlines key parameters that can be systematically varied for optimization.

ParameterVariation 1Variation 2Variation 3Rationale & Insights
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ + PPh₃PdCl₂(PPh₃)₂Pd(PPh₃)₄ is often used directly. Using a ligand with Pd₂(dba)₃ allows for more control over the ligand-to-metal ratio.
Ligand PPh₃AsPh₃P(o-tol)₃Triphenylarsine (AsPh₃) can sometimes accelerate the reductive elimination step. More electron-rich and bulky ligands may improve yields for challenging substrates.[14]
Solvent DMFDioxaneTolueneSolvent polarity can influence reaction rates. DMF is a good general-purpose solvent, but less polar options like toluene may be beneficial in some cases.
Temperature 60 °C80 °C100 °CHigher temperatures generally increase the reaction rate but can also lead to decomposition. Optimization is key.
Additive CuINoneCsFCuI is the most common additive. Fluoride ions (from CsF or KF) can form hypervalent tin species, which may accelerate transmetalation.[10]
Hypothetical Optimization Results
EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Additive (mol%)Yield (%)
1Pd(PPh₃)₄ (3)-DMF80None65
2Pd(PPh₃)₄ (3)-Dioxane80CuI (5)78
3 Pd(PPh₃)₄ (3) - DMF 80 CuI (5) 91
4Pd₂(dba)₃ (1.5)AsPh₃ (6)Toluene100CuI (5)85
5Pd(PPh₃)₄ (3)-DMF60CuI (5)55

The data presented are hypothetical and for illustrative purposes. The results suggest that for this transformation, the combination of Pd(PPh₃)₄ with a CuI additive in DMF at 80 °C provides the optimal yield.

Safety and Waste Management

Critical Safety Note: Organotin compounds are highly toxic.[7] They can be absorbed through the skin and are harmful if inhaled or ingested. All manipulations involving organostannanes and the resulting tin-containing waste must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Waste Disposal: All tin-containing waste, including residual reaction mixtures, KF/Celite filter cakes, and contaminated glassware, must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of tin waste down the drain or in regular trash.

References

  • Wikipedia. Stille reaction. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • chemeurope.com. Stille reaction. [Link]

  • Chemical Communications (RSC Publishing). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. [Link]

  • ResearchGate. Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. [Link]

  • ResearchGate. Optimization for Stille-coupling via chemoselective C-S bond cleavage. [Link]

  • The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. [Link]

  • YouTube. Stille Cross-Coupling Mechanism | Organic Chemistry. [Link]

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  • Myers, A. The Stille Reaction. Chem 115. [Link]

  • Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

  • MDPI. Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. [Link]

  • ChemBK. 2-Bromo-1H-imidazole. [Link]

  • YouTube. Stille cross-coupling reaction. [Link]

  • Molbase. Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • ResearchGate. Workup for removing tin byproducts?. [Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]

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  • ResearchGate. Stille coupling reactions with organostannanes. [Link]

  • ResearchGate. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • YouTube. Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. [Link]

  • GOV.UK. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

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Application Notes & Protocols: Metal-Halogen Exchange Reactions of 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Metallo-Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The functionalization of the C2-position of the imidazole ring is a critical step in the synthesis of many of these molecules. Direct C-H activation at this position can be challenging and often lacks regioselectivity. A more robust and versatile strategy involves the use of a pre-functionalized starting material, such as 2-bromo-1-(THP)-1H-imidazole, which can be converted into a highly reactive organometallic intermediate via a metal-halogen exchange reaction.

This guide provides detailed protocols and expert insights into the generation of 2-lithio- and 2-magnesio-1-(THP)-1H-imidazole. These organometallic reagents are powerful nucleophiles that can react with a wide array of electrophiles to introduce diverse functional groups at the C2-position with high precision. The tetrahydropyranyl (THP) group serves as a crucial protecting group for the imidazole nitrogen, preventing undesired side reactions and enhancing the stability of the organometallic intermediates.

Mechanism and Rationale: The "Umpolung" of Reactivity

The metal-halogen exchange reaction is a fundamental transformation in organometallic chemistry that reverses the polarity of the carbon-halogen bond—a concept known as "umpolung".[1] In 2-bromo-1-(THP)-1H-imidazole, the C2 carbon is electrophilic. Upon reaction with a strong organometallic base like butyllithium (n-BuLi) or a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), the bromine atom is exchanged for a metal (lithium or magnesium), rendering the C2 carbon strongly nucleophilic and basic.

This transformation is typically rapid, especially the lithium-halogen exchange, which can often be faster than competing processes like proton transfer.[2] The choice of the organometallic reagent and reaction conditions is critical to ensure a clean and efficient exchange, minimizing potential side reactions such as deprotonation at other positions or degradation of the starting material or product.

PART 1: Lithium-Halogen Exchange Protocol

The generation of 2-lithio-1-(THP)-1H-imidazole is a highly effective method for creating a potent C2-nucleophile. The resulting organolithium species can be trapped with a variety of electrophiles.

Core Principles & Causality:
  • Low Temperature is Critical: Organolithium reagents are highly reactive and often thermally unstable. Performing the reaction at very low temperatures (-78 °C) is essential to prevent decomposition and unwanted side reactions.

  • Anhydrous Conditions are Paramount: Organolithium reagents react vigorously with protic sources, including water. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.

  • Inert Atmosphere: To prevent quenching of the organolithium species by atmospheric oxygen and moisture, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Choice of Lithiating Agent: n-Butyllithium (n-BuLi) is a commonly used and effective reagent for this transformation. tert-Butyllithium (t-BuLi) is more reactive and can also be used, but may lead to more side products if not handled with care.

Experimental Workflow Diagram

Lithium_Halogen_Exchange cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Syringes B Add 2-Bromo-1-(THP)-1H-imidazole & Anhydrous THF A->B C Cool to -78 °C B->C D Slowly add n-BuLi C->D E Stir for 30-60 min at -78 °C D->E F Add Electrophile (e.g., Aldehyde) E->F G Quench with sat. NH4Cl F->G H Warm to RT & Extract G->H I Purify by Chromatography H->I

Caption: Workflow for the lithium-halogen exchange and subsequent electrophilic trapping.

Detailed Step-by-Step Protocol: Synthesis of 2-(1-(THP)-1H-imidazol-2-yl)methanol
  • Preparation:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Under a positive pressure of inert gas, add 2-bromo-1-(THP)-1H-imidazole (1.0 eq) to the flask.

    • Add anhydrous tetrahydrofuran (THF, ~0.2 M solution) via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30-60 minutes. Successful formation of the lithiated species is often indicated by a slight color change.

  • Electrophilic Quench:

    • In a separate, dry flask, prepare a solution of the electrophile (e.g., paraformaldehyde, 1.5 eq) in anhydrous THF.

    • Slowly add the electrophile solution to the solution of 2-lithio-1-(THP)-1H-imidazole at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted imidazole.

ParameterRecommended ConditionRationale
Solvent Anhydrous THFGood solvating properties for the starting material and the organolithium intermediate.
Temperature -78 °CMinimizes decomposition of the organolithium species and side reactions.
Lithiating Agent n-BuLi (1.1 eq)A slight excess ensures complete conversion of the starting material.
Reaction Time 30-60 minutesSufficient time for the lithium-halogen exchange to go to completion.

PART 2: Magnesium-Halogen Exchange Protocol (Grignard Reagent Formation)

The formation of the corresponding Grignard reagent, 2-((1-(THP)-1H-imidazol-2-yl)magnesium bromide), offers an alternative route to a C2-nucleophile. Grignard reagents are generally less basic and reactive than their organolithium counterparts, which can be advantageous for certain applications, particularly in cross-coupling reactions.

Core Principles & Causality:
  • Grignard Reagent Choice: Direct formation of a Grignard reagent from an aryl bromide and magnesium metal can be sluggish.[3] A more reliable method is a magnesium-halogen exchange with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl). The latter is often more effective in facilitating the exchange.[4]

  • Reaction Temperature: While Grignard formations can sometimes be initiated at room temperature or with gentle heating, the exchange reaction is typically performed at low temperatures (0 °C to -20 °C) to maintain the stability of the resulting imidazole Grignard reagent.

  • Solvent: THF is the solvent of choice for these reactions due to its ability to solvate the Grignard reagent.

Mechanism Diagram: Grignard Formation and Kumada Coupling

Grignard_Kumada_Coupling cluster_grignard Grignard Formation cluster_coupling Kumada Cross-Coupling A 2-Bromo-1-(THP)-1H-imidazole C 2-Imidazolyl-MgBr (Grignard Reagent) A->C Mg-Halogen Exchange THF, 0 °C B i-PrMgCl·LiCl B->C F 2-Aryl-1-(THP)-1H-imidazole C->F Transmetalation D Aryl Halide (Ar-X) D->F Oxidative Addition E Pd or Ni Catalyst E->F Reductive Elimination

Caption: Formation of the imidazole Grignard reagent and its subsequent use in a Kumada cross-coupling reaction.

Detailed Step-by-Step Protocol: Synthesis of 2-Aryl-1-(THP)-1H-imidazole via Kumada Coupling
  • Preparation:

    • Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

    • Under a positive pressure of inert gas, add 2-bromo-1-(THP)-1H-imidazole (1.0 eq) to the flask.

    • Add anhydrous THF (~0.3 M solution) via syringe.

    • Cool the solution to 0 °C using an ice-water bath.

  • Magnesium-Halogen Exchange:

    • Slowly add isopropylmagnesium chloride lithium chloride complex (1.1 eq, as a solution in THF) dropwise via syringe over 15-20 minutes.

    • Stir the solution at 0 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by TLC or by quenching a small aliquot with an electrophile and analyzing the product.

  • Kumada Cross-Coupling: [5][6]

    • In a separate, dry flask, add the palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the aryl halide (1.0-1.2 eq).

    • Add anhydrous THF to this flask.

    • Transfer the freshly prepared Grignard reagent solution to the catalyst/aryl halide mixture via cannula at room temperature.

    • Heat the reaction mixture to reflux (or as required by the specific catalyst system) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Extract the filtrate with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Anhydrous THFEssential for the stability and reactivity of the Grignard reagent.
Temperature 0 °C to -20 °CBalances reaction rate with the stability of the organomagnesium intermediate.
Reagent i-PrMgCl·LiCl (1.1 eq)Highly effective for Br-Mg exchange, often superior to i-PrMgCl alone.[4]
Catalyst (for coupling) Pd(dppf)Cl₂, Ni(dppe)Cl₂Common and effective catalysts for Kumada cross-coupling reactions.[6][7]

Troubleshooting and Safety Considerations

  • Failure to Initiate Reaction: If the metal-halogen exchange does not start, ensure all reagents and solvents are completely anhydrous. For Grignard formation with magnesium metal, activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane may be necessary.[3][8]

  • Low Yields: This can be due to incomplete reaction, decomposition of the organometallic intermediate, or quenching by adventitious moisture or air. Re-check the dryness of the apparatus and reagents.

  • Side Reactions: Protonation of the organometallic species by any acidic protons in the molecule can be a competing reaction. The use of the THP protecting group mitigates this for the imidazole N-H.

  • Safety: Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe techniques. Grignard reagents are highly flammable and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • Metallation and metal-halogen exchange reactions of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow - Reaction Chemistry & Engineering (RSC Publishing).
  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
  • The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3.
  • Metal–halogen exchange - Wikipedia.
  • lithium halogen exchange #1 revised.
  • Kumada Coupling - Organic Chemistry Portal.
  • Kumada coupling - Wikipedia.
  • Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - RSC Publishing.
  • Grignard Reaction.
  • The Grignard Reaction.
  • Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System - Organic Chemistry Portal.
  • Metallation and metal–halogen exchange reactions of imidazoles - RSC Publishing.
  • Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles - Organic Chemistry Portal.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • Kumada-Tamao-Corriu Cross Coupling | Chem-St

Sources

Application Notes & Protocols: 2-Bromo-1-(THP)-1H-imidazole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-1-(THP)-1H-imidazole

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. Consequently, the development of efficient methods for the regioselective functionalization of the imidazole ring is of paramount importance.

2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole, hereafter referred to as 1 , has emerged as a highly valuable and versatile building block for this purpose. This reagent strategically combines two key features:

  • A Tetrahydropyranyl (THP) Protecting Group: The THP group at the N-1 position masks the acidic N-H proton of the imidazole ring. This protection is crucial as it prevents unwanted side reactions during base-mediated or organometallic transformations. The THP group, forming a stable acetal, is robust under strongly basic conditions, and compatible with organometallic reagents, hydrides, and various alkylating and acylating agents.

  • A C-2 Bromo Substituent: The bromine atom at the C-2 position serves as a versatile synthetic handle. It activates this position for facile metal-halogen exchange, creating a nucleophilic center for subsequent reactions with electrophiles. Furthermore, the C-Br bond is an ideal participant in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth exploration of the synthesis and application of 1 , offering detailed protocols and expert insights into its use in key synthetic transformations.

Synthesis of the Building Block: 2-Bromo-1-(THP)-1H-imidazole (1)

The preparation of 1 is a straightforward two-step process involving N-protection followed by regioselective bromination. The causality behind this sequence is clear: protecting the reactive N-H proton first allows for clean and selective functionalization at the C-2 position in the subsequent step.

Protocol 2.1: Two-Step Synthesis of 2-Bromo-1-(THP)-1H-imidazole (1)

Step A: Synthesis of 1-(THP)-1H-imidazole

  • Reaction Setup: To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF), add a catalytic amount of a mild acid such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran (DHP) (1.1 eq) dropwise. The acid catalyst activates the DHP, making it susceptible to nucleophilic attack by the imidazole nitrogen.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting imidazole is consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography.

Step B: Synthesis of 2-Bromo-1-(THP)-1H-imidazole (1)

This step leverages the increased acidity of the C-2 proton of the imidazole ring, which is further enhanced by N-substitution.

  • Reaction Setup: Dissolve the crude 1-(THP)-1H-imidazole (1.0 eq) from Step A in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise. The solution is stirred at this temperature for 1 hour. This step generates the 2-lithio-1-(THP)-1H-imidazole intermediate. Low temperatures are critical to ensure the stability of the organolithium species.

  • Bromination: Add a solution of an electrophilic bromine source, such as 1,2-dibromoethane or hexabromoethane (1.2 eq), in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Work-up and Purification: After stirring for 1-2 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude residue by silica gel column chromatography to afford 1 as a solid.

G Imidazole Imidazole THP_Imidazole 1-(THP)-1H-imidazole Imidazole->THP_Imidazole  DHP, cat. p-TsOH  DCM, 0°C to rt Product 2-Bromo-1-(THP)-1H-imidazole (1) THP_Imidazole->Product  1) n-BuLi, THF, -78°C  2) C2Br2F4 or Br2, -78°C G cluster_main Lithiation-Quench Workflow Start 2-Bromo-1-(THP)-1H-imidazole (1) Lithiation 2-Lithio-1-(THP)-1H-imidazole (Nucleophile) Start->Lithiation  n-BuLi, THF  -78 °C Product 2-Substituted-1-(THP)-1H-imidazole Lithiation->Product  Reaction  -78 °C to rt Electrophile Electrophile (E+) (e.g., Aldehyde, CO2) Electrophile->Product G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd RPdBr R-Pd(II)-Br(L2) OxAdd->RPdBr  R-Br Transmetal Transmetalation RPdBr->Transmetal RPdAr R-Pd(II)-Ar(L2) Transmetal->RPdAr  Ar-B(OR)2  Base RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0  R-Ar RAr 2-Aryl-1-(THP)-1H-imidazole RedElim->RAr RBr 2-Bromo-1-(THP)-1H-imidazole RBr->OxAdd ArB Ar-B(OR)2 ArB->Transmetal G Start 2-Substituted-1-(THP)-1H-imidazole Product 2-Substituted-1H-imidazole Start->Product  H+ (e.g., p-TsOH)  MeOH, rt

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the tetrahydropyranyl (THP) group on the imidazole nitrogen?

A1: The THP group serves as a protecting group for the imidazole nitrogen. This is crucial for several reasons. Firstly, it prevents N-alkylation or other unwanted reactions at this position. Secondly, and perhaps more importantly, it facilitates reactions that require the generation of an organometallic species at the C2 position, such as metal-halogen exchange with organolithium or Grignard reagents. The unprotected imidazole proton is acidic and would quench such organometallic reagents.

Q2: What are the general stability characteristics of 2-Bromo-1-(THP)-1H-imidazole?

A2: 2-Bromo-1-(THP)-1H-imidazole is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions which can lead to the cleavage of the THP protecting group.[1][2][3] The C-Br bond is susceptible to cleavage under certain reductive conditions and during some metal-catalyzed coupling reactions, leading to debromination.

Q3: Why am I observing a complex NMR spectrum for my purified 2-Bromo-1-(THP)-1H-imidazole?

A3: The attachment of the THP group to the imidazole nitrogen creates a new stereocenter at the anomeric carbon of the pyran ring. This results in the formation of a mixture of diastereomers if another chiral center is present in the molecule, or a racemic mixture of enantiomers if not. This complexity in the NMR spectrum is expected and is a known drawback of using THP as a protecting group.[1]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store 2-Bromo-1-(THP)-1H-imidazole in a cool, dry place, away from light and moisture. As with many halogenated organic compounds, prolonged exposure to light and air can lead to gradual decomposition.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides detailed troubleshooting for specific side reactions you may encounter.

Issue 1: Unintentional Deprotection of the THP Group

Symptom: Appearance of 2-bromo-1H-imidazole as a byproduct in your reaction mixture, confirmed by LC-MS or ¹H NMR (disappearance of THP-related signals and appearance of an N-H proton).

Causality: The THP group is an acetal and is labile under acidic conditions.[2][3][4] The cleavage is initiated by protonation of the pyran oxygen, followed by ring opening to form a resonance-stabilized carbocation, which is then quenched by water or another nucleophile. This can occur during:

  • Reactions run under acidic conditions.

  • Aqueous workups with acidic solutions (e.g., NH₄Cl, which can be slightly acidic).

  • Purification by silica gel chromatography, as silica gel is inherently acidic.

Mitigation Strategies:

StrategyRationale
Maintain Neutral or Basic pH Avoid acidic reagents and conditions throughout your reaction and workup.
Buffered Aqueous Workup Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for aqueous extractions.
Neutralized Silica Gel For column chromatography, use silica gel that has been pre-treated with a base, such as triethylamine in the eluent system (e.g., 0.1-1% triethylamine in hexane/ethyl acetate).
Alternative Purification Consider alternative purification methods such as recrystallization or distillation if applicable.

Experimental Protocol: Neutralization of Silica Gel for Chromatography

  • Prepare a slurry of silica gel in the desired initial eluent.

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the neutralized slurry.

  • Equilibrate the column with the mobile phase containing 0.5-1% triethylamine before loading the sample.

Deprotection Reactant 2-Bromo-1-(THP)-1H-imidazole Intermediate Protonated THP-Imidazole Reactant->Intermediate H⁺ (Acidic Conditions) Product Desired Product Reactant->Product Desired Reaction (Neutral/Basic) Carbocation Resonance-Stabilized Carbocation Intermediate->Carbocation Ring Opening Side_Product 2-Bromo-1H-imidazole Carbocation->Side_Product + H₂O

Caption: Unintentional acidic cleavage of the THP protecting group.

Issue 2: Debromination (Protodebromination)

Symptom: Formation of 1-(THP)-1H-imidazole as a significant byproduct, reducing the yield of the desired product.

Causality: The bromine atom at the C2 position of the imidazole ring is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] It can also occur during metal-halogen exchange if a proton source is present, or under certain reductive conditions. The mechanism in Suzuki couplings often involves the formation of a palladium-hydride species which can reductively eliminate the debrominated product.[5]

Mitigation Strategies for Suzuki Coupling:

StrategyRationale
Choice of Base Use milder, non-hydroxide bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can promote the formation of palladium-hydride species. Anhydrous conditions can also be beneficial.
Ligand Selection Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that favor the desired cross-coupling pathway over debromination.
Careful Control of Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure of the product to conditions that may favor debromination.
Degassing of Solvents Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can affect the catalyst's performance and potentially lead to side reactions.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

  • To a flame-dried flask, add 2-Bromo-1-(THP)-1H-imidazole (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a mild base such as K₂CO₃ (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., a mixture of dioxane and water).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup.

Debromination cluster_suzuki Suzuki Coupling Pathway cluster_debromination Debromination Pathway Start 2-Bromo-1-(THP)-1H-imidazole OxAdd Oxidative Addition (Pd(0) Complex) Start->OxAdd Transmetal Transmetalation (Boronic Acid) OxAdd->Transmetal PdH Pd-H Species Formation OxAdd->PdH Side Reaction RedElim Reductive Elimination Transmetal->RedElim Desired_Product Coupled Product RedElim->Desired_Product Debrom_Product 1-(THP)-1H-imidazole PdH->Debrom_Product Reductive Elimination

Caption: Competing pathways in Suzuki coupling leading to debromination.

Issue 3: Side Reactions during Metal-Halogen Exchange

Symptom: Low yields of the desired product after quenching the organometallic intermediate with an electrophile. Potential byproducts include the debrominated starting material or products from the reaction of the organolithium/Grignard reagent with the solvent.

Causality:

  • Reaction with Solvent: Organolithium reagents, particularly n-BuLi and t-BuLi, are highly reactive and can deprotonate ethereal solvents like THF, especially at temperatures above -20 °C.[6][7] This consumes the organolithium reagent and reduces the yield.

  • Basicity of Grignard Reagents: Grignard reagents are strong bases and can deprotonate acidic protons in the reaction mixture, including trace amounts of water or the electrophile itself if it has acidic protons.[8][9]

  • Incomplete Halogen-Metal Exchange: The equilibrium of the halogen-metal exchange may not completely favor the formation of the desired organometallic species, leading to a mixture of starting material and product upon quenching.

Mitigation Strategies:

StrategyRationale
Low Reaction Temperatures For organolithium reactions, maintain very low temperatures (typically -78 °C) to minimize reaction with THF.
Use of Non-Reactive Solvents Consider using alternative solvents like diethyl ether or toluene for organolithium reactions, which are less reactive than THF.
Anhydrous Conditions Ensure all glassware, solvents, and reagents are scrupulously dried to prevent quenching of the organometallic reagent.
Proper Reagent Addition Add the organolithium or Grignard reagent slowly to the solution of 2-Bromo-1-(THP)-1H-imidazole to maintain a low concentration and minimize side reactions.

Experimental Protocol: Low-Temperature Lithiation and Quenching

  • Dissolve 2-Bromo-1-(THP)-1H-imidazole in anhydrous THF or diethyl ether in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (typically 1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for the recommended time (e.g., 30-60 minutes) to ensure complete metal-halogen exchange.

  • Slowly add a solution of the desired electrophile in the same anhydrous solvent, again maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl.

Lithiation cluster_desired Desired Pathway cluster_side Side Reactions Start 2-Bromo-1-(THP)-1H-imidazole Lithium_Intermediate 2-Lithio-1-(THP)-1H-imidazole Start->Lithium_Intermediate Metal-Halogen Exchange (-78 °C) nBuLi n-BuLi nBuLi->Lithium_Intermediate Metal-Halogen Exchange (-78 °C) Solvent_Reaction Deprotonated THF nBuLi->Solvent_Reaction Unwanted Reaction (Higher Temp.) Desired_Product 2-Substituted-1-(THP)-1H-imidazole Lithium_Intermediate->Desired_Product Quench with E⁺ Electrophile Electrophile (E⁺) THF THF (Solvent) THF->Solvent_Reaction Unwanted Reaction (Higher Temp.)

Caption: Desired lithiation pathway versus unwanted reaction with THF solvent.

References

Technical Support Center: Navigating the Purification of Products from 2-Bromo-1-(THP)-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of reaction products derived from 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your purification processes. Here, we synthesize technical accuracy with field-proven insights to address the specific challenges you may encounter in your experiments.

Introduction: The Unique Challenges of Purifying 2-Bromo-1-(THP)-1H-imidazole Derivatives

2-Bromo-1-(THP)-1H-imidazole is a versatile building block in organic synthesis, particularly for the introduction of a substituted imidazole moiety. The tetrahydropyranyl (THP) group serves as a crucial protecting group for the imidazole nitrogen, enabling regioselective functionalization at the C2 position. However, the presence of the THP group, the bromine atom, and the basic imidazole core introduces specific challenges during product purification. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: Besides your desired product, common impurities include unreacted 2-Bromo-1-(THP)-1H-imidazole, byproducts from the deprotection of the THP group (if the reaction conditions are harsh), and regioisomers, depending on the reaction. In cross-coupling reactions like the Suzuki-Miyaura coupling, you may also find homocoupled byproducts and residual catalyst.[1]

Q2: Should I remove the THP protecting group before or after purification?

A2: The decision to deprotect before or after purification is crucial and depends on the stability of your product and the nature of the impurities.

  • Deprotect first: If your product is stable to the acidic conditions required for THP removal, deprotecting first can simplify the purification process. The resulting N-H imidazole is often more polar, which can aid in separation from less polar impurities by chromatography.

  • Purify first: If your product is sensitive to acid, it is essential to purify the THP-protected product first. This approach also allows for the separation of non-polar byproducts before the deprotection step.

Q3: What are the standard conditions for THP group deprotection?

A3: The THP group is an acetal and is readily cleaved under acidic conditions.[2] Common methods include treatment with:

  • p-Toluenesulfonic acid (p-TsOH) in an alcohol solvent like methanol or ethanol.[2][3]

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

  • Dilute hydrochloric acid (HCl) in a suitable solvent.[3]

It is crucial to monitor the deprotection reaction carefully by Thin Layer Chromatography (TLC) to avoid product degradation.

General Purification Workflow

The purification strategy for products derived from 2-Bromo-1-(THP)-1H-imidazole typically involves a series of steps designed to remove different types of impurities. The following diagram illustrates a general workflow.

Purification Workflow cluster_0 Post-Reaction Work-up cluster_1 Purification cluster_2 Final Steps Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (e.g., Quenching, Extraction) Reaction_Mixture->Aqueous_Workup 1. Drying_Concentration Drying and Concentration Aqueous_Workup->Drying_Concentration 2. Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography 3. Recrystallization Recrystallization / Trituration Column_Chromatography->Recrystallization 4. (Optional) Pure_Product Pure Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization 5.

Caption: A general workflow for the purification of products from 2-Bromo-1-(THP)-1H-imidazole reactions.

Troubleshooting Guides

Guide 1: Column Chromatography

Column chromatography is a primary technique for purifying imidazole derivatives.[4] However, the basic nature of the imidazole ring can lead to challenges like tailing on silica gel.

Problem: Significant tailing of the product on the silica gel column.

  • Causality: The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[5]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your eluent system.[5] This will neutralize the acidic sites on the silica gel, minimizing the unwanted interaction and improving the peak shape.

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase. These are less acidic than silica gel and can provide better separation for basic compounds.[5]

Problem: Co-elution of the product with unreacted starting material.

  • Causality: The polarity of your product might be very similar to that of 2-Bromo-1-(THP)-1H-imidazole, making separation by normal-phase chromatography challenging.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent systems using TLC. A common starting point for imidazole derivatives is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate or acetone.[5] Gradient elution, where the polarity of the eluent is gradually increased, can also be very effective.[4]

    • Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel can be an excellent alternative. The elution order is reversed, with more polar compounds eluting first.

Parameter Recommendation for Normal-Phase Silica Gel Chromatography
Stationary Phase Silica gel (60 Å), or neutral/basic alumina for basic compounds.[5]
Mobile Phase Hexanes/Ethyl Acetate, Toluene/Acetone, Dichloromethane/Methanol.[5][6]
Additive for Basic Compounds 0.1-1% Triethylamine or Pyridine.[5]
Guide 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline products.[7]

Problem: The product "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.[5]

  • Solution:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can facilitate slow cooling.

    • Use More Solvent: The concentration of your compound may be too high. Add more of the "good" solvent to the hot solution to ensure it remains dissolved until it reaches the optimal crystallization temperature.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.

Problem: Difficulty finding a suitable solvent for recrystallization.

  • Causality: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Finding a single solvent with these properties can be challenging.[5]

  • Solution:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).

    • Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system is often a good alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.[5]

Guide 3: Acid-Base Extraction

Acid-base extraction is a useful technique for separating basic imidazole products from neutral or acidic impurities.[5][8]

Problem: Formation of an emulsion during extraction.

  • Causality: Emulsions are a common issue in liquid-liquid extractions and can be caused by vigorous shaking or the presence of surfactants.

  • Solution:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Problem: Low recovery of the product after back-extraction.

  • Causality: The imidazole product may have some solubility in the aqueous layer, even after neutralization. Alternatively, the pH may not have been adjusted correctly for efficient extraction.

  • Solution:

    • Ensure Complete Neutralization: When neutralizing the acidic aqueous layer to recover your basic imidazole product, ensure the pH is sufficiently basic (typically pH > 8-9) to ensure the imidazole is in its free base form. Use a pH meter for accurate measurement.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product.

    • "Salting Out": Add a significant amount of a salt like sodium chloride to the aqueous layer before extraction. This can decrease the solubility of your organic product in the aqueous phase and improve its partitioning into the organic layer.

Specific Purification Scenarios

Scenario 1: Purification of a Suzuki-Miyaura Cross-Coupling Product

In a typical Suzuki-Miyaura reaction, 2-Bromo-1-(THP)-1H-imidazole is coupled with a boronic acid in the presence of a palladium catalyst and a base.[1][9]

Reaction Scheme:

Suzuki_Coupling Reactants 2-Bromo-1-(THP)-1H-imidazole + R-B(OH)2 Product 2-R-1-(THP)-1H-imidazole Reactants->Product [Pd] Catalyst Pd Catalyst, Base

Caption: General scheme for the Suzuki-Miyaura coupling of 2-Bromo-1-(THP)-1H-imidazole.

Purification Strategy:

  • Initial Work-up: After the reaction is complete, a typical work-up involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane.[10]

  • Removal of Palladium Catalyst: The palladium catalyst can often be removed by filtering the crude product through a plug of silica gel or Celite.

  • Column Chromatography: Column chromatography is generally required to separate the desired product from unreacted starting materials, boronic acid derivatives, and any homocoupled byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Final Purification: If necessary, recrystallization or trituration from a suitable solvent can be used to obtain the final product in high purity.

Scenario 2: Purification of a Product from Lithiation and Alkylation

Lithiation of 2-Bromo-1-(THP)-1H-imidazole followed by quenching with an electrophile is a common strategy for introducing substituents at the C2 position.[11][12]

Purification Strategy:

  • Quenching and Work-up: The reaction is typically quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted into an organic solvent.

  • Column Chromatography: Purification by column chromatography is usually necessary to separate the product from any unreacted starting material and byproducts. The choice of eluent will depend on the polarity of the introduced electrophile.

  • Acid-Base Extraction (if applicable): If the product is sufficiently basic and impurities are neutral or acidic, an acid-base extraction can be a highly effective purification step.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • Google Patents. (n.d.). EP0024533B1 - Isolation of imidazoles from their aqueous solutions.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Albericio, F., & Carpino, L. A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 283-296. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • Huang, H. Y., et al. (2016). Determination of imidazole derivatives by micellar electrokinetic chromatography combined with solid-phase microextraction using activated carbon-polymer monolith as adsorbent. Journal of Chromatography A, 1429, 233-240. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of two protecting groups Cl and THP, respectively. Retrieved from [Link]

  • Google Patents. (n.d.). US3915982A - Imidazole derivatives and process for their preparation.
  • Reddit. (2020, March 26). Recrystallizing imidazole. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. Retrieved from [Link]

  • Tang, B., et al. (2022). Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. Molecules, 27(19), 6532. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (2011). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Retrieved from [Link]

  • da Silva, G. N., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 888. Retrieved from [Link]

  • Daraji, D. G., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2139-2166. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 13(20), 5584–5587. Retrieved from [Link]

  • Katritzky, A. R., et al. (1988). Synthesis of 2-Substituted Imidazoles and Benzimidazoles and of 3-Substituted Pyrazoles by Lithiation of N-(Dialky1amino)methyl. The Journal of Organic Chemistry, 53(24), 5683-5686. Retrieved from [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • Smyth, R. M., & Wardman, P. (1989). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 2, (9), 1441-1447. Retrieved from [Link]

  • ResearchGate. (2018). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • Organic Process Research & Development. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Cumhuriyet University Faculty of Science Science Journal. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Stability and Use of Lithiated 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 2-lithiated-1-(THP)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges associated with this highly reactive organolithium species. The information herein is structured to address common issues in a direct, question-and-answer format, ensuring you can find solutions to your specific experimental hurdles quickly.

Frequently Asked Questions (FAQs): The Basics
Q1: What is lithiated 2-Bromo-1-(THP)-1H-imidazole, and why is its stability a concern?

A: Lithiated 2-Bromo-1-(THP)-1H-imidazole is a potent organolithium intermediate, typically generated in situ via a lithium-halogen exchange reaction between 2-Bromo-1-(THP)-1H-imidazole and an alkyllithium reagent like n-butyllithium (n-BuLi). The resulting 2-lithiated imidazole is a powerful nucleophile and a valuable building block in medicinal chemistry for creating complex imidazole derivatives.[1][2]

Its stability is a major concern because organolithium reagents, particularly those on heteroaromatic rings, are highly reactive and prone to rapid decomposition.[3] The instability arises from the high charge localization on the carbon atom, making it extremely basic and nucleophilic. This reactivity can lead to side reactions with the solvent, trace impurities, or the molecule itself, especially if not maintained at cryogenic temperatures.[4][5]

Q2: My freshly prepared solution of lithiated 2-Bromo-1-(THP)-1H-imidazole is dark-colored (brown/black). Is this normal?

A: Yes, a dark coloration is often observed upon the formation of heteroaromatic organolithium species and is not necessarily an indicator of complete decomposition. However, a rapid change from a lighter color (e.g., yellow/orange) to a very dark, tar-like solution, especially accompanied by precipitation, can signal significant degradation. The key to a successful reaction is not the color itself, but the outcome of a subsequent trapping experiment or the yield of the desired product.

Q3: What is the primary cause of decomposition at temperatures above -78 °C?

A: The primary cause is the high reactivity of the C-Li bond. At elevated temperatures (e.g., above -60 °C), the lithiated intermediate has sufficient thermal energy to overcome the activation barriers for several decomposition pathways. The most common issue is its reaction with the solvent, typically tetrahydrofuran (THF). The highly basic lithiated imidazole can deprotonate THF at the α-position, initiating a cascade of reactions that consume both your intermediate and the solvent.[6][7] The half-life of even a common reagent like n-butyllithium in THF at 20°C is less than two hours, highlighting the inherent instability of such systems at higher temperatures.[5][8]

Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Yield of the Desired Product

You perform the lithiation, add your electrophile, and upon workup, you only recover the starting material or get a complex mixture of unidentifiable products.

Root Cause Analysis & Solutions:

  • Insufficient Lithiation: The initial lithium-halogen exchange may not have gone to completion.

    • Solution: Ensure your alkyllithium reagent (n-BuLi) is properly titrated and its molarity is accurately known. Commercial organolithium solutions can degrade over time.[4] Use a slight excess (1.05-1.1 equivalents) of n-BuLi.

  • Rapid Decomposition of the Intermediate: The 2-lithiated imidazole may be decomposing before your electrophile has a chance to react. This is the most common failure mode.

    • Solution 1 (Strict Temperature Control): Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) or even lower throughout the generation and trapping process. Even brief warming can be detrimental.

    • Solution 2 (Minimize Time): Add the electrophile as soon as the lithiation is complete (typically 15-30 minutes). Do not let the lithiated species stir for extended periods.

    • Solution 3 (In-Situ Trapping): For particularly unstable systems, consider having the electrophile present in the reaction flask during the addition of the alkyllithium reagent.[9] This allows the trapping of the lithiated intermediate as it is formed, minimizing its lifetime in solution.

  • Inactive Electrophile: The electrophile may be unreactive or degraded.

    • Solution: Use a fresh, high-purity electrophile. If it is a solid, ensure it is completely dry.

Issue 2: Formation of Butylated Imidazole Side Product

You observe a significant amount of 2-butyl-1-(THP)-1H-imidazole in your final product mixture.

Root Cause Analysis & Solutions:

  • Incorrect Reaction Pathway: This side product arises when the 2-lithiated imidazole reacts with the 1-bromobutane byproduct generated during the initial lithium-halogen exchange.

    • Solution 1 (Choice of Alkyllithium): This is more common when using sec-butyllithium or tert-butyllithium. Stick with n-butyllithium for lithium-halogen exchange on bromo-aromatics, as it is generally less reactive in side reactions.[10][11]

    • Solution 2 (Transmetalation): A highly effective but more complex solution is to transmetalate the newly formed aryllithium to a less reactive organometallic species. After forming the 2-lithiated imidazole, add a solution of anhydrous zinc chloride (ZnCl₂) to form the corresponding organozinc species.[12] This species is significantly more stable and less basic, but still sufficiently nucleophilic to react with many electrophiles. This dramatically reduces side reactions.[12]

Issue 3: Complex Product Mixture with Suspected Solvent-Derived Impurities

Your NMR spectrum is messy, with peaks that do not correspond to starting material or the expected product, possibly indicating byproducts from THF decomposition.

Root Cause Analysis & Solutions:

  • Solvent Degradation: As mentioned, strong organolithium bases can deprotonate THF, leading to ethylene and lithium enolates, which can then react with your electrophile or other species in the flask.[6][7] This is particularly problematic with the more basic tert-butyllithium.[7]

    • Solution 1 (Use n-BuLi): n-BuLi is significantly less aggressive towards THF than t-BuLi, making it the preferred choice for this chemistry.[10]

    • Solution 2 (Alternative Solvents): While THF is popular due to its excellent solvating properties for organolithiums, you could explore using diethyl ether (Et₂O).[13] However, be aware that the lithiated species may be less soluble in Et₂O, potentially slowing down the reaction. The choice of solvent can have a profound effect on the reaction's stereochemical course and the stability of intermediates.[14]

Data Summary: Key Reaction Parameters
ParameterRecommended ConditionRationale & Justification
Temperature -78 °C (Dry Ice/Acetone)Minimizes thermal decomposition of the organolithium intermediate and side reactions with the solvent.[5]
Lithiation Agent n-Butyllithium (n-BuLi)Efficient for lithium-halogen exchange; less prone to deprotonating THF compared to t-BuLi.[10][11]
Solvent Anhydrous Tetrahydrofuran (THF)Good solvating power for organolithium aggregates. Must be rigorously dried to prevent quenching.[13]
Atmosphere Inert (Argon or Nitrogen)Organolithiums are pyrophoric and react rapidly with oxygen and moisture.[3][5]
Addition Order Substrate -> n-BuLi -> ElectrophileStandard protocol. For unstable systems, consider inverse addition or in-situ trapping.[9]
Advanced Protocols & Methodologies
Protocol 1: Standard Lithiation and Electrophilic Quench

This protocol outlines the standard procedure for generating and trapping 2-lithiated-1-(THP)-1H-imidazole.

dot

DecompositionPathways cluster_main Desired Reaction cluster_side Decomposition Pathways A 2-Lithiated Imidazole (Intermediate) B Desired Product A->B + Electrophile (E+) (Fast, Desired) D Ethylene + Li-Enolate A->D α-Deprotonation (Slow at -78°C, Fast at > -60°C) E Protonated Imidazole (Starting Material) A->E + Trace H+ (e.g., from solvent) C THF

Sources

Optimization of reaction conditions for 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies grounded in chemical principles.

Introduction: The Synthetic Challenge

2-Bromo-1-(THP)-1H-imidazole is a valuable building block in medicinal chemistry and materials science.[1] The THP group serves as a robust N-protecting group, enabling regioselective functionalization at the C2 position, which is otherwise challenging due to the electronic nature of the imidazole ring.[2][3] The most reliable route involves a three-step sequence: N-protection of imidazole with 3,4-dihydro-2H-pyran (DHP), lithiation at the C2 position, and subsequent quenching with a bromine source.

While seemingly straightforward, each step presents unique optimization and troubleshooting challenges, from incomplete reactions and side-product formation to difficulties in purification. This guide provides a structured, question-and-answer approach to resolve these common issues.

Core Synthesis & Troubleshooting Workflow

The overall synthetic strategy is depicted below. This guide is structured to address issues that may arise at each critical stage of this workflow.

cluster_protection Step 1: N-Protection cluster_lithiation Step 2: C2-Lithiation cluster_bromination Step 3: Bromination cluster_deprotection Optional: Deprotection Imidazole Imidazole DHP DHP, cat. Acid THP_Imidazole 1-(THP)-1H-imidazole DHP->THP_Imidazole Protection nBuLi n-BuLi, THF, -78 °C THP_Imidazole->nBuLi Proceed to Lithiation Lithio_Intermediate 2-Lithio-1-(THP)-imidazole nBuLi->Lithio_Intermediate Deprotonation Bromine_Source Bromine Source (e.g., CBr4) Lithio_Intermediate->Bromine_Source Proceed to Bromination Final_Product 2-Bromo-1-(THP)-1H-imidazole Bromine_Source->Final_Product Quenching Acid_Deprotection Acidic Conditions Final_Product->Acid_Deprotection Optional Bromo_Imidazole 2-Bromo-1H-imidazole Acid_Deprotection->Bromo_Imidazole Cleavage

Caption: General workflow for the synthesis of 2-Bromo-1-(THP)-1H-imidazole.

Troubleshooting and FAQs

Q1: My THP protection of imidazole is low-yielding or stalls. What's going wrong?

Answer: Low conversion in THP protection is typically due to issues with the acid catalyst or reaction equilibrium. The reaction is an acid-catalyzed addition of the imidazole N-H to dihydropyran (DHP).[4]

Probable Causes & Solutions:

  • Inactive Catalyst: The most common catalysts are p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[5] If your TsOH is old or has absorbed moisture, its activity will be diminished.

    • Solution: Use fresh, dry TsOH or PPTS. PPTS is a milder, less acidic catalyst that can sometimes give cleaner reactions.[5]

  • Insufficient Catalyst: Catalytic amounts are required. Too little catalyst will result in a sluggish reaction.

    • Solution: Use 0.05 to 0.1 equivalents of the acid catalyst. Monitor the reaction by TLC until the starting imidazole is consumed.

  • Reversibility: The reaction is reversible. The presence of water or alcohols can shift the equilibrium back to the starting materials.

    • Solution: Ensure your solvent (typically dichloromethane or THF) is anhydrous. While not strictly necessary to run under an inert atmosphere, minimizing atmospheric moisture exposure is good practice.

Optimized Protocol for THP Protection:

  • Dissolve imidazole (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq.).

  • Add PPTS (0.05 eq.) to the solution.

  • Stir at room temperature for 4-6 hours, monitoring by TLC (stain with KMnO₄).

  • Upon completion, quench with saturated aqueous NaHCO₃ solution, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for the next step.

Q2: The C2-lithiation and bromination step is failing. My main product is either starting material or a complex mixture. Why?

Answer: This is the most critical and sensitive step. Success hinges on the complete exclusion of water and precise temperature control. The goal is to generate the C2-lithiated intermediate, which is a very strong base and highly reactive.[3] Failure at this stage is almost always due to premature quenching of the aryllithium intermediate or undesired side reactions.

Probable Causes & Solutions:

  • Presence of Moisture: n-Butyllithium (n-BuLi) reacts instantly with any protic source (especially water) faster than it deprotonates the imidazole C2-H.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Incorrect Temperature: The lithiated imidazole intermediate is unstable at higher temperatures. If the reaction warms up, it can decompose.

    • Solution: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the addition of n-BuLi and the subsequent addition of the bromine source.

  • Choice of Bromine Source: The choice of electrophile is critical. While elemental bromine (Br₂) can be used, it is often too reactive and can lead to over-bromination or other side reactions.

    • Solution: A less reactive, solid bromine source is often preferred for cleaner reactions. Carbon tetrabromide (CBr₄) or 1,2-dibromoethane are excellent choices as they are easy to handle and deliver a single bromine equivalent.[3]

cluster_troubleshooting Troubleshooting Path Start Low Yield in Bromination Step? Moisture Check for Moisture (Anhydrous Solvent/Glassware?) Start->Moisture Temp Check Temperature (Maintained at -78°C?) Moisture->Temp If Dry Fix_Moisture Solution: Use freshly distilled anhydrous solvents. Flame-dry glassware. Moisture->Fix_Moisture If Wet Reagents Check Reagents (n-BuLi Titer? Bromine Source?) Temp->Reagents If Cold Fix_Temp Solution: Ensure robust -78°C bath throughout additions. Temp->Fix_Temp If Warmed Fix_Reagents Solution: Titrate n-BuLi. Use CBr₄ instead of Br₂. Reagents->Fix_Reagents If Issue Persists

Caption: Troubleshooting decision tree for the lithiation/bromination step.

Optimized Protocol for Lithiation-Bromination:

  • Add 1-(THP)-1H-imidazole (1.0 eq.) to a flame-dried, three-neck flask under argon.

  • Dissolve in freshly distilled, anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve carbon tetrabromide (CBr₄, 1.2 eq.) in anhydrous THF and cool to -78 °C.

  • Transfer the lithiated imidazole solution to the CBr₄ solution via cannula, again maintaining the temperature at -78 °C.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Q3: How do I best purify the final product, 2-Bromo-1-(THP)-1H-imidazole?

Answer: The crude product typically contains unreacted starting material, CBr₄ byproducts (like bromoform), and potentially other minor impurities. Purification is best achieved by silica gel column chromatography.

Key Purification Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities like bromoform. Gradually increase the polarity (e.g., to 80:20) to elute the desired product.
Visualization UV lamp (254 nm) & KMnO₄ stainThe imidazole ring is UV active. A potassium permanganate dip is a good secondary stain as it will react with the double bonds in the imidazole ring.

The product, 2-Bromo-1-(THP)-1H-imidazole, is a moderately polar compound. Its Rf will be lower than the starting 1-(THP)-1H-imidazole due to the polarizable bromine atom.

Q4: I need to remove the THP group. What are the optimal deprotection conditions?

Answer: The THP group is an acetal and is readily cleaved under acidic conditions.[4] The choice of acid and solvent is important to ensure a clean and complete reaction without affecting the bromo-imidazole core.

Probable Causes for Poor Deprotection & Solutions:

  • Incomplete Reaction: The reaction may not go to completion if the acid is too weak or the temperature is too low.

    • Solution: A common and effective method is using p-toluenesulfonic acid (TsOH) in an alcohol solvent like methanol or ethanol.[4][5] Heating gently can drive the reaction to completion.

  • Side Reactions: Strong, concentrated acids (e.g., concentrated HCl or H₂SO₄) can sometimes lead to degradation of the imidazole ring.

    • Solution: Use a milder acid system. Acetic acid in a THF/water mixture (e.g., 3:1:1) is a very gentle system.[4] Alternatively, catalytic TsOH in an alcohol is highly effective. The alcohol acts as a solvent and traps the pyran carbocation byproduct.

Optimized Protocol for THP Deprotection:

  • Dissolve 2-Bromo-1-(THP)-1H-imidazole (1.0 eq.) in methanol.

  • Add TsOH·H₂O (0.2 eq.).

  • Stir the solution at room temperature or warm to 40-50 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove the acid catalyst.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield 2-Bromo-1H-imidazole.[6]

References

  • ChemBK. (2024). 2-BROMO-1-METHYL-1H-IMIDAZOLE.
  • ResearchGate. (n.d.). Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Chéron, N., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • ChemBK. (2024). 2-Bromo-1H-imidazole.
  • Chemistry Online. (2022). Imidazoles.
  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5, 8-10.
  • SINOPEG. (2025). The Role of Brominated Imidazoles in Modern Chemical Synthesis.

Sources

Technical Support Center: A Researcher's Guide to 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. The purity of this reagent is paramount for the success of subsequent reactions, and this resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities.

The Critical Role of Purity in Synthesis

2-Bromo-1-(THP)-1H-imidazole is a key intermediate in the synthesis of a wide range of biologically active molecules. Its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the introduction of the imidazole moiety into complex molecular architectures. However, the presence of even minor impurities can lead to side reactions, reduced yields, and complex purification challenges. This guide will help you identify, understand, and manage these impurities to ensure the robustness and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 2-Bromo-1-(THP)-1H-imidazole is giving a significant amount of a de-brominated byproduct. What could be the cause?

A1: The most likely culprit is the presence of the starting material, 1-(THP)-1H-imidazole , as an impurity in your commercial reagent. This impurity arises from incomplete bromination during the synthesis of 2-Bromo-1-(THP)-1H-imidazole.

  • Causality: The synthesis of 2-Bromo-1-(THP)-1H-imidazole typically involves the bromination of 1-(THP)-1H-imidazole. If the reaction is not driven to completion, unreacted starting material will contaminate the final product.

  • Impact on Reactions: In a typical cross-coupling reaction, 1-(THP)-1H-imidazole can compete with your desired substrate for the catalyst, leading to the formation of a de-brominated byproduct and reducing the yield of your target molecule.

  • Detection:

    • 1H NMR: Look for the characteristic signals of 1-(THP)-1H-imidazole, which will differ from the substituted product.

    • HPLC: A well-developed HPLC method can readily separate the more polar 1-(THP)-1H-imidazole from the desired 2-bromo derivative.[1][2] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier is a good starting point.[1][2]

  • Troubleshooting:

    • Purity Check: Always check the purity of a new batch of reagent by NMR or HPLC before use.

    • Purification: If significant amounts of 1-(THP)-1H-imidazole are present, consider purifying the reagent by column chromatography.

Q2: I am observing a byproduct with a mass corresponding to the loss of the THP group. Why is this happening?

A2: The presence of 2-bromo-1H-imidazole is a common issue and results from the deprotection of the tetrahydropyranyl (THP) group.[1][3][4][5]

  • Causality: The THP protecting group is known to be labile under acidic conditions.[6][7][8] Trace amounts of acid in your reaction mixture, or even on the surface of silica gel during chromatography, can cleave the THP group. The stability of the THP ether can also be compromised in the presence of certain Lewis acids or during hydrogenation with some catalysts.[9][10]

  • Impact on Reactions: The free N-H of 2-bromo-1H-imidazole can interfere with many reactions. For example, in a metal-catalyzed reaction, it can coordinate to the metal center and inhibit catalysis. It can also react with bases or electrophiles in your reaction mixture, leading to unwanted side products.

  • Detection:

    • 1H NMR: The disappearance of the characteristic signals of the THP group and the appearance of a broad N-H signal are indicative of deprotection.

    • LC-MS: This is a very effective technique to identify the deprotected species by its mass.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous and neutral or basic conditions.

    • Reagent Quality: Use freshly distilled solvents and high-purity reagents to avoid acidic contaminants.

    • Purification Strategy: If purification by column chromatography is necessary, consider using a neutral or basified silica gel (e.g., with triethylamine) to prevent on-column deprotection.

Q3: My reaction is yielding multiple brominated products. What is the source of this complexity?

A3: The imidazole ring is susceptible to over-bromination, leading to impurities such as 2,4-Dibromo-1-(THP)-1H-imidazole and 2,4,5-Tribromo-1-(THP)-1H-imidazole .[11]

  • Causality: The synthesis of 2-Bromo-1-(THP)-1H-imidazole requires careful control of stoichiometry and reaction conditions. The use of excess brominating agent (like N-Bromosuccinimide - NBS) or prolonged reaction times can lead to the formation of di- and tri-brominated species.[12] The imidazole ring is activated towards electrophilic substitution, and once the first bromine is introduced, the ring can still be reactive enough for further bromination.[11]

  • Impact on Reactions: These over-brominated impurities can participate in subsequent reactions, leading to a mixture of products that can be very difficult to separate.

  • Detection:

    • LC-MS: This is the most powerful tool to identify these impurities, as each will have a distinct mass corresponding to the number of bromine atoms.

    • 1H NMR: The aromatic region of the NMR spectrum will show a progressive decrease in the number of imidazole protons as the degree of bromination increases.

  • Troubleshooting:

    • Source High-Purity Reagent: Whenever possible, purchase reagents from reputable suppliers who provide a detailed certificate of analysis.

    • Reaction Monitoring: If you are synthesizing this reagent, carefully monitor the reaction by TLC or LC-MS to avoid over-bromination.

    • Purification: Careful column chromatography may be able to separate the mono-bromo product from the more-brominated impurities.

Summary of Common Impurities

ImpurityChemical StructureCommon OriginPotential Impact on ReactionsRecommended Detection Method
1-(THP)-1H-imidazole Incomplete bromination of starting material.Formation of de-brominated byproducts; reduced yield.1H NMR, HPLC
2-Bromo-1H-imidazole Deprotection of the THP group under acidic conditions.[1][3][4][5]Catalyst inhibition; unwanted side reactions with the free N-H.1H NMR, LC-MS
2,4-Dibromo-1-(THP)-1H-imidazole Over-bromination during synthesis.[11]Formation of multiple brominated products in subsequent steps.LC-MS, 1H NMR
2,4,5-Tribromo-1-(THP)-1H-imidazole Excessive over-bromination.[11]Complex product mixtures that are difficult to purify.LC-MS, 1H NMR
Residual Solvents N/ARemnants from the synthesis and purification process.[13][14]Can affect reaction kinetics and solubility.GC-HS
Succinimide Byproduct from the use of NBS as a brominating agent.Generally considered a relatively benign impurity, but can complicate purification.1H NMR, Water wash during workup

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment

This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of 2-Bromo-1-(THP)-1H-imidazole.[1][2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of the main peak from any impurities. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Protocol 2: Small-Scale Purification by Column Chromatography

This protocol provides a general procedure for the purification of 2-Bromo-1-(THP)-1H-imidazole to remove common impurities.

  • Adsorbent: Silica gel (230-400 mesh). Consider pre-treating the silica gel with a 1% solution of triethylamine in the eluent to prevent deprotection of the THP group.

  • Eluent: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Procedure: a. Dissolve the crude 2-Bromo-1-(THP)-1H-imidazole in a minimal amount of dichloromethane. b. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. c. Load the dry sample onto the prepared column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Impurity Formation and Troubleshooting

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation cluster_troubleshooting Troubleshooting Workflow Imidazole Imidazole 1-(THP)-1H-imidazole 1-(THP)-1H-imidazole Imidazole->1-(THP)-1H-imidazole DHP, H+ 2-Bromo-1-(THP)-1H-imidazole 2-Bromo-1-(THP)-1H-imidazole 1-(THP)-1H-imidazole->2-Bromo-1-(THP)-1H-imidazole Brominating Agent (e.g., NBS) Impurity_Unreacted 1-(THP)-1H-imidazole 1-(THP)-1H-imidazole->Impurity_Unreacted Incomplete Reaction Impurity_Overbromination Di/Tri-brominated Species 2-Bromo-1-(THP)-1H-imidazole->Impurity_Overbromination Excess Brominating Agent Impurity_Deprotection 2-Bromo-1H-imidazole 2-Bromo-1-(THP)-1H-imidazole->Impurity_Deprotection Acid/Moisture Problem Unexpected Reaction Outcome Analysis Analyze Crude Reaction Mixture (LC-MS, NMR) Problem->Analysis Identify_Impurity Identify Potential Impurities Analysis->Identify_Impurity Solution_Purity Check Reagent Purity Identify_Impurity->Solution_Purity Unreacted/Over-brominated Solution_Conditions Optimize Reaction Conditions (Anhydrous, Neutral pH) Identify_Impurity->Solution_Conditions Deprotection Solution_Purification Purify Reagent/Product Identify_Impurity->Solution_Purification Multiple Impurities

Caption: Logical workflow for identifying and troubleshooting common impurities.

References

  • A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Altern
  • 2-Bromo-1H-imidazole. ChemBK.
  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase.
  • Imidazoles. Chemistry Online.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Protecting Groups Archives. Total Synthesis.
  • Mild THP removal/hydrolysis?.
  • 2-Bromo-1H-imidazole CAS#: 16681-56-4. ChemicalBook.
  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure.
  • How 2-bromoimidazole can be synthesised.
  • 2-Bromo-1H-imidazole 97 16681-56-4. Sigma-Aldrich.
  • An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. DNDi.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • 2-Bromo-1H-imidazole. PubChem.
  • Convenient synthesis of polybrominated imidazole building blocks. Semantic Scholar.
  • 2-Bromo-4-nitro-1H-imidazole. Apollo Scientific.
  • Cleavage of the THP protecting group under Pd/C-catalyzed hydrogen
  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Thieme Connect.
  • Imidazole synthesis. Organic Chemistry Portal.
  • Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?.
  • A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Altern
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
  • <467> RESIDUAL SOLVENTS. USP.
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. So-Chem.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC.
  • Synthesis and Reactions of Bromin
  • Removal of two protecting groups Cl and THP, respectively.
  • Establishment of a Knowledge Base for Prescreening Residual Solvents in Pharmaceuticals.
  • (467) RESIDUAL SOLVENTS. USP-NF.
  • A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection.
  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Residual Solvents Analysis, Part-2, Class-1 Residual Traces in Pharmaceuticals, Manufactured using Class-2 & Class-3 Solvents.
  • Protection of alcohols and phenols with TIPSCL/imidazole under microwave irradiation.

Sources

Technical Support Center: 1-(THP)-1H-Imidazole Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the deprotection of 1-(tetrahydropyran-2-yl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this common yet sometimes problematic synthetic step. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to diagnose issues and rationally design solutions for a successful deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(THP)-1H-imidazole deprotection failing or showing low conversion?

A1: Incomplete deprotection is the most common issue. It typically stems from insufficiently acidic conditions or suboptimal reaction parameters. The N-THP bond on an imidazole is an acetal-type linkage, requiring acid catalysis for cleavage.[1][2][3] Key factors to investigate are the strength and concentration of your acid catalyst, the solvent system, reaction temperature, and time. Water is often a crucial co-solvent or reagent for the hydrolysis to proceed efficiently.[4]

Q2: I'm observing decomposition of my starting material or product. What's happening?

A2: While the imidazole core is generally robust, it is not impervious to harsh acidic conditions, especially in the presence of other sensitive functional groups on your molecule. Imidazole itself is basic (pKa of the conjugate acid is ~7) and will be protonated by strong acids to form an imidazolium salt.[5][6][7] This is generally a stable species, but prolonged exposure to very strong acids or high temperatures can lead to undesired side reactions or degradation of other functionalities on your core structure.

Q3: Can I use standard THP deprotection conditions for alcohols on my N-THP imidazole?

A3: Often, yes, but with important caveats. The general principles of acid-catalyzed acetal hydrolysis apply.[2][8] However, the nitrogen of the imidazole ring introduces a key difference: its basicity. The initial protonation may occur at the un-protected N-3 nitrogen, which can influence the subsequent protonation and cleavage of the N1-THP bond.[5][6] Therefore, conditions may need to be optimized to account for this competing protonation event.

Q4: My reaction is complete, but I'm struggling with the work-up and isolation. Any tips?

A4: The product, 1H-imidazole, is a polar and water-soluble compound.[5] If your work-up involves an aqueous basic wash (e.g., with sodium bicarbonate) to neutralize the acid catalyst, you risk partitioning your product into the aqueous layer, leading to low isolated yields. Consider extraction with a more polar solvent like ethyl acetate or a mixture including isopropanol, or opt for a non-aqueous work-up if possible. Alternatively, using a solid-supported acid catalyst (like Amberlyst-15) can simplify work-up to a simple filtration.[9][10]

In-Depth Troubleshooting Guide

Symptom 1: No Reaction or Low Conversion

Your TLC or LC-MS analysis shows predominantly starting material even after extended reaction times.

Causality Analysis: The activation energy for the protonation of the acetal oxygen and subsequent C-O bond cleavage is not being overcome. This points to an issue with the acid catalyst, solvent, or temperature.

Troubleshooting Workflow:

start Low Conversion Observed check_acid 1. Verify Acid Catalyst - Is it old or hydrated? - Is the pKa appropriate? start->check_acid increase_acid 2. Increase Catalyst Loading - Stepwise increase (e.g., 0.1 -> 0.3 -> 1.0 eq) check_acid->increase_acid Catalyst OK change_acid 3. Switch to a Stronger Acid - e.g., Acetic Acid -> p-TsOH -> HCl increase_acid->change_acid Still low conv. check_solvent 4. Optimize Solvent System - Is a protic solvent present? - (e.g., MeOH, EtOH, H2O) change_acid->check_solvent Still low conv. increase_temp 5. Increase Temperature - Incrementally (e.g., RT -> 45°C -> Reflux) - Monitor for decomposition check_solvent->increase_temp Solvent OK success Successful Deprotection increase_temp->success Reaction proceeds fail Problem Persists: Consult Alternative Methods increase_temp->fail Still low conv.

Caption: Troubleshooting workflow for low conversion.

Corrective Actions & Protocols:

  • Verify Catalyst Potency: Ensure your acid catalyst, especially solids like p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), has not degraded. Using a fresh bottle is a simple first step.

  • Optimize Conditions: The deprotection is an equilibrium-driven process under some conditions. The choice of acid and solvent is critical. A protic solvent (e.g., an alcohol or water) is often required to act as a nucleophile and trap the carbocation intermediate formed during cleavage.[1][2]

Table 1: Recommended Starting Conditions for Acidic Deprotection

Catalyst (eq.)Solvent SystemTemp (°C)Typical Time (h)Notes & Considerations
p-TsOH·H₂O (0.1-0.3)Methanol or EthanolRT2-12The classic, reliable choice. Easy to handle.[1][11]
PPTS (0.2)EthanolRT - 504-24Pyridinium p-toluenesulfonate is milder; good for acid-sensitive substrates.[1][12]
Acetic Acid (solvent)AcOH/THF/H₂O (4:2:1)RT - 456-18A buffered system that can prevent degradation of highly acid-labile groups.[10][12]
HCl (2M solution)Dioxane or THFRT1-4Stronger conditions; use cautiously. Monitor reaction closely.[12]
Amberlyst-15MethanolRT4-16Heterogeneous catalyst, simplifies workup to filtration.[9]
Symptom 2: Product or Starting Material Decomposition

TLC shows streaking, multiple new spots, or LC-MS indicates mass loss or fragmentation.

Causality Analysis: The reaction conditions are too harsh for the substrate. This could be due to an overly strong acid, excessive temperature, or the presence of functional groups that are unstable to acid (e.g., other protecting groups like tert-butyl esters or silyl ethers).

Corrective Actions & Protocols:

  • Lower the Temperature: Before changing reagents, attempt the reaction at 0 °C or room temperature.

  • Switch to a Milder Acid: If decomposition persists, move down the acidity scale. If you are using HCl, switch to p-TsOH. If p-TsOH is causing issues, try pyridinium p-toluenesulfonate (PPTS) or acetic acid.[1][12][13] PPTS is particularly effective as it buffers the reaction medium, preventing excessively low pH.

  • Use a Scavenger: If you suspect the formation of reactive intermediates (like the oxocarbenium ion from the THP group) is causing polymerization or side reactions, adding a scavenger like triisopropylsilane (TIS) can sometimes help.[14]

Protocol 1: Mild Deprotection using PPTS

  • Dissolve the 1-(THP)-1H-imidazole substrate (1.0 equiv) in ethanol (approx. 0.1 M).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 equiv).

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. If the reaction is slow, gently warm to 40-50 °C.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Mechanistic Insight: Why Acidity Matters

Understanding the mechanism is key to troubleshooting. The deprotection is a classic acetal hydrolysis.

Caption: Acid-catalyzed deprotection mechanism of 1-(THP)-1H-imidazole.

  • Protonation: The reaction initiates with the protonation of the THP ring's oxygen atom.[1][2] This is a rapid equilibrium step.

  • Cleavage: The protonated ether undergoes C-O bond cleavage to release the neutral 1H-imidazole and a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step (RDS).[3]

  • Nucleophilic Quench: The carbocation is trapped by a nucleophile present in the medium, such as water or an alcohol solvent, to form a hemiacetal which can ultimately open to 5-hydroxypentanal.[2]

This mechanism underscores why a protic solvent is beneficial and how stronger acids accelerate the rate-determining cleavage step.

Alternative Methods

If standard acidic hydrolysis fails, consider these alternative approaches.

1. Lewis Acid Catalysis: Certain Lewis acids can catalyze the cleavage under milder, often aprotic, conditions.

  • Reagents: Bismuth triflate (Bi(OTf)₃), Cerium(III) chloride (CeCl₃·7H₂O)/NaI.[8][15]

  • Advantages: Can be highly efficient and chemoselective, sometimes avoiding issues with proton-sensitive groups.

2. Non-Acidic Cleavage: For extremely sensitive substrates, a nearly neutral method has been reported.

  • Reagents: Lithium chloride (LiCl) in aqueous DMSO at elevated temperatures.[4]

  • Advantages: Avoids strong acids entirely, though it requires heating which may not be suitable for all substrates.

By systematically evaluating your experimental observations and understanding the chemical principles at play, you can effectively troubleshoot and optimize the deprotection of 1-(THP)-1H-imidazole for a successful synthetic outcome.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry & Biodiversity, 14(3), e1600313. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). THP Deprotection - para-Toluenesulfonic Acid (p-TsOH). Retrieved from [Link]

  • Gomtsyan, A. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(5), 1693. [Link]

  • Royal Society of Chemistry. (n.d.). Tetrahydropyranylation of alcohols and its application in organic synthesis. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2016). Mild THP removal/hydrolysis? [Forum post]. Retrieved from [Link]

  • Quora. (2018). What is the main cause of basicity in imidazole? How can we consider amphoteric? [Forum post]. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). THP Deprotection Mechanism - p-Toluenesulfonic Acid (p-TsOH). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Singh, T. R., et al. (2018). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 8(40), 22611-22622. [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). THP Deprotection Mechanism - Pyridinium para-Toluenesulfonic Acid. Retrieved from [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]

  • Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Retrieved from [Link]

  • ResearchGate. (2024). Removal of two protecting groups Cl and THP, respectively. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry & Biodiversity, 14(3). [Link]

Sources

Preventing decomposition of 2-Bromo-1-(THP)-1H-imidazole during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-1-(THP)-1H-imidazole

Welcome to the technical support resource for 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet sensitive, building block in their synthetic workflows. My objective is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when working with 2-Bromo-1-(THP)-1H-imidazole.

Q1: My reaction mixture containing 2-Bromo-1-(THP)-1H-imidazole is turning dark brown or black upon addition of my organolithium reagent. What is happening?

A: This is a classic sign of decomposition, often initiated by an unstable organolithium intermediate. The C2-lithiated imidazole can be unstable, particularly at temperatures above -78 °C.[1] This instability can lead to elimination, polymerization, or other side reactions, resulting in complex, colored mixtures. The key is stringent temperature control and immediate use of the generated organometallic species.

Q2: I'm observing significant THP deprotection in my starting material or product. My reaction is not intentionally acidic. What could be the cause?

A: The tetrahydropyranyl (THP) group is an acetal, making it highly susceptible to cleavage under even mildly acidic conditions.[2][3] Sources of acidity can be subtle:

  • Reagent Quality: Reagents like n-BuLi can contain residual hydroxides if improperly stored, which can interact with other components. More commonly, Lewis acidic impurities in metal salts (e.g., MgBr₂ in Grignard reagents) can catalyze deprotection.

  • Solvent Quality: Anhydrous solvents are critical. Trace moisture can react with organometallics to generate hydroxides or hydrolyze other reagents to form acidic byproducts.

  • Silica Gel Chromatography: Standard silica gel is acidic and can readily cleave the THP group during purification. It is crucial to use silica gel that has been neutralized with a base like triethylamine.

Q3: My metal-halogen exchange (lithiation) seems to be incomplete or has failed entirely. What are the critical parameters?

A: A successful metal-halogen exchange depends on several factors:

  • Reagent Stoichiometry & Quality: Use a slight excess (1.05-1.1 equivalents) of a freshly titrated or high-quality organolithium reagent.

  • Temperature: The reaction is typically performed at -78 °C (dry ice/acetone bath) to prevent decomposition of the resulting lithiated imidazole.[1]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required. Ensure they are freshly distilled or from a sealed bottle.

  • Atmosphere: The reaction is highly sensitive to air and moisture. A robustly inert atmosphere (Argon or Nitrogen) must be maintained throughout the setup and reaction.[4]

Troubleshooting Guide: Diagnosing Reaction Failures

When a reaction does not proceed as expected, a systematic approach is necessary. The following workflow helps diagnose the root cause of decomposition or low yield.

TroubleshootingWorkflow start Reaction Failure: Low Yield / Decomposition check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_sm sm_present Is Starting Material (SM) Largely Unreacted? check_sm->sm_present deprotection Is Deprotected Bromoimidazole Observed? check_sm->deprotection complex_mixture Is it a Complex, Unidentifiable Mixture? check_sm->complex_mixture sm_present->deprotection No lithiation_fail Root Cause: Failed Metal-Halogen Exchange sm_present->lithiation_fail Yes deprotection->complex_mixture No acidic_cond Root Cause: Acidic Conditions deprotection->acidic_cond Yes decomp Root Cause: Decomposition of Organometallic Intermediate complex_mixture->decomp Yes end Consult Further Literature or Technical Support complex_mixture->end No lithiation_solution Troubleshoot: - Verify BuLi concentration - Ensure anhydrous conditions - Check reaction temperature (-78°C) lithiation_fail->lithiation_solution acidic_solution Troubleshoot: - Use neutralized silica for purification - Check for acidic impurities in reagents - Ensure rigorous anhydrous setup acidic_cond->acidic_solution decomp_solution Troubleshoot: - Maintain T < -70°C after lithiation - Add electrophile immediately - Check for oxygen contamination decomp->decomp_solution

Caption: Troubleshooting workflow for reactions involving 2-Bromo-1-(THP)-1H-imidazole.

Understanding the Chemistry: Key Decomposition Pathways

The stability of 2-Bromo-1-(THP)-1H-imidazole is compromised by two primary pathways: acid-catalyzed deprotection and thermal/oxidative decomposition of its organometallic derivatives.

DecompositionPathways cluster_main 2-Bromo-1-(THP)-1H-imidazole Integrity cluster_deprotection Pathway 1: Deprotection cluster_organometallic Pathway 2: Organometallic Instability main_compound 2-Bromo-1-(THP)-1H-imidazole acid H⁺ / Lewis Acid (e.g., SiO₂, trace H₂O) deprotected 2-Bromo-1H-imidazole main_compound->deprotected  Acid Exposure buli n-BuLi or t-BuLi (Metal-Halogen Exchange) lithiated 2-Lithio-1-(THP)-1H-imidazole (Highly Unstable) main_compound->lithiated  Organometallic Reagent acid->deprotected Cleavage of Acetal buli->lithiated Generation decomposition Complex Mixture (Polymerization, Elimination) lithiated->decomposition Decomposition temp T > -70°C or O₂ temp->decomposition

Caption: Primary decomposition pathways for 2-Bromo-1-(THP)-1H-imidazole.

Mechanism Deep Dive: THP Group Instability

The THP group is an acetal formed from the reaction of an alcohol (in this case, the imidazole N-H) with dihydropyran (DHP).[3] The protection mechanism is acid-catalyzed and, critically, so is the deprotection.[2] The mechanism involves protonation of the THP ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free imidazole. This low-energy pathway is why even weak or adventitious acid sources can cause significant deprotection.

Condition CategoryConditions to AVOIDRecommended Conditions & Best Practices
Reaction Protic solvents (water, alcohols), strong acids (HCl, TFA), Lewis acids (unless intended), extended reaction times at room temp.Anhydrous aprotic solvents (THF, Dioxane, Toluene, DCM), non-acidic reagents, temperatures at or below room temperature.
Work-up Unbuffered aqueous washes, especially if reaction generated acidic species.Quench with saturated NaHCO₃ or a mild buffer. Use brine for final washes.
Purification Standard, un-neutralized silica gel.Neutralized silica gel (slurry with 1-2% triethylamine in eluent, then pack column). Alternatively, use neutral alumina or reverse-phase chromatography.
Storage Store in open air, in a warm or brightly lit area.[5]Store in a tightly sealed container under an inert atmosphere (Argon/N₂) at 2-8°C, protected from light.[6]

Core Experimental Protocol: Lithiation and Electrophilic Quench

This protocol provides a robust method for the metal-halogen exchange of 2-Bromo-1-(THP)-1H-imidazole and subsequent reaction with an electrophile, designed to minimize decomposition.

Materials:

  • 2-Bromo-1-(THP)-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), freshly titrated solution in hexanes

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • All glassware must be oven- or flame-dried and cooled under an inert atmosphere.

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve 2-Bromo-1-(THP)-1H-imidazole (1.0 eq) in anhydrous THF (approx. 0.1 M solution) in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality Note: Slow addition is critical to dissipate the heat of reaction and prevent localized warming, which can decompose the sensitive lithiated intermediate.[7]

  • Stirring: Stir the resulting solution at -78 °C for 30-45 minutes. The solution may change color.

  • Electrophilic Quench: Add the electrophile (1.1 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the solution at -78 °C.

    • Causality Note: The lithiated species is generated in situ and used immediately. It should not be allowed to warm up before reacting with the electrophile.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-2 hours. The progress can be monitored by TLC by taking a small aliquot, quenching it with saturated NH₄Cl, and extracting with ethyl acetate.

  • Warming & Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding saturated aqueous NH₄Cl solution. Then, remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃, then brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using neutralized silica gel.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4). Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018). 2,5-dibromo-4-nitro-1H-imidazole Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (2024). 2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

  • Intermediates. (n.d.). 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Journal of Organic Chemistry, 61(17), 6038-6039. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). THP Protection - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Chemistry LibreTexts. (2024). 10.8: Organometallic Coupling Reactions. Retrieved from [Link]

  • Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • ChemBK. (2024). 2-Bromo-1H-imidazole. Retrieved from [Link]

  • Saskia, O. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. In Introduction to Organic Chemistry. Retrieved from [Link]

  • Chem Voodoo. (2018, January 26). Summary of Organometallic Coupling Reagents and Reaction Partners [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Retrieved from [Link]

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How to increase the rate of coupling with 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern synthetic chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to mastering the coupling reactions of 2-Bromo-1-(THP)-1H-imidazole. As a key intermediate, its successful functionalization is often pivotal. This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the causality behind experimental choices, ensuring both success and reproducibility.

Introduction: The Challenge of Coupling 2-Bromo-1-(THP)-1H-imidazole

2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole is a versatile building block in medicinal chemistry. The tetrahydropyranyl (THP) group protects the imidazole nitrogen, enhancing solubility in organic solvents and preventing N-arylation side reactions. However, the inherent electronic properties of the imidazole ring present unique challenges in palladium-catalyzed cross-coupling reactions. The nitrogen atoms in the imidazole core are Lewis basic and can coordinate to the palladium center, potentially inhibiting the catalyst and slowing or halting the catalytic cycle.[1] This guide provides targeted troubleshooting strategies to overcome these challenges in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during coupling reactions with 2-Bromo-1-(THP)-1H-imidazole.

Q1: My reaction yield is very low or the reaction has stalled completely. What are the first steps I should take?

A1: A stalled or low-yielding reaction is the most common issue. A systematic approach is crucial for diagnosis. The problem typically lies in one of three areas: reagent quality, catalyst system integrity, or reaction conditions.

First, verify the purity of your starting materials. 2-Bromo-1-(THP)-1H-imidazole should be pure, and the coupling partner (e.g., boronic acid, alkyne, amine) must be of high quality. Impurities in amines, for instance, are known to kill catalytic activity.[2] Ensure all solvents are anhydrous and reagents are stored under appropriate conditions.

Next, assess the catalyst system. The active Pd(0) species is sensitive to oxygen. Ensure your reaction setup is under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents were properly degassed.[3] If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ might be failing.

Finally, re-evaluate your reaction conditions. Temperature may be too low, or the reaction time may be insufficient. For challenging substrates, higher temperatures are often required to drive the reaction forward.[4]

Logical Troubleshooting Flow for Stalled Reactions

The following decision tree illustrates a systematic workflow for diagnosing a failed coupling reaction.

G start Low/No Conversion Observed reagents Step 1: Verify Reagent Integrity start->reagents catalyst Step 2: Assess Catalyst System reagents->catalyst Reagents OK sub_reagents1 Purity Check: - Run NMR/LCMS of starting materials. - Purify if necessary (recrystallize/distill). [8] reagents->sub_reagents1 sub_reagents2 Anhydrous/Degassed: - Use freshly distilled/dried solvents. - Degas solvent & amine/base solutions thoroughly. [16] reagents->sub_reagents2 conditions Step 3: Re-evaluate Conditions catalyst->conditions Catalyst System OK sub_catalyst1 Inert Atmosphere: - Check for leaks in the manifold. - Use Schlenk techniques rigorously. catalyst->sub_catalyst1 sub_catalyst2 Active Catalyst Generation: - Use a reliable Pd(0) source (e.g., Pd(PPh₃)₄). - Consider a pre-catalyst (e.g., Buchwald G3). [8] catalyst->sub_catalyst2 sub_catalyst3 Ligand Choice: - Is the ligand appropriate for the reaction? - Consider bulky, electron-rich ligands (e.g., SPhos, XPhos). [16] catalyst->sub_catalyst3 sub_conditions1 Temperature: - Increase temperature in 10-20°C increments. - Consider microwave heating for rate acceleration. [22] conditions->sub_conditions1 sub_conditions2 Concentration/Time: - Increase concentration (beware of solubility). - Extend reaction time and monitor by TLC/LCMS. conditions->sub_conditions2

Caption: A step-by-step decision tree for troubleshooting coupling reactions.

Q2: I'm performing a Suzuki-Miyaura coupling and see significant protodeboronation of my boronic acid. How can I prevent this?

A2: Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your nucleophile. This is often promoted by excess water and a strong base.[3]

To mitigate this:

  • Use a Milder Base: Switch from strong bases like NaOH or KOtBu to weaker inorganic bases. Anhydrous, powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices for base-sensitive substrates.[3][4]

  • Use Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or neopentyl glycol ester. These are significantly less prone to protodeboronation.[5]

  • Minimize Water: While some water is often beneficial for Suzuki couplings to help dissolve the base, excess water can promote this side reaction. Use a mixed solvent system like Dioxane/H₂O (e.g., 4:1 ratio) and ensure the water is degassed.[6] For particularly sensitive substrates, consider completely anhydrous conditions.[7]

  • Use Trimethyl Borate: The addition of trimethyl borate can enhance reaction rates and buffer inhibitory effects, which can be beneficial for challenging heteroaryl couplings under anhydrous conditions.[7]

Q3: My Buchwald-Hartwig amination is sluggish. How can I increase the rate?

A3: The Buchwald-Hartwig reaction is particularly susceptible to catalyst inhibition by the nitrogen-rich imidazole substrate and the amine coupling partner.[1][2]

  • Ligand Selection is Critical: This reaction often requires bulky, electron-rich phosphine ligands (often called "Buchwald ligands") like SPhos, XPhos, or RuPhos. These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst.[8]

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and stored in a drybox.[9]

  • Extra Ligand: Since amines can act as ligands for palladium, it is sometimes helpful to add an extra equivalent of your phosphine ligand relative to the palladium source to prevent catalyst deactivation.[2]

Q4: In my Sonogashira coupling, I'm seeing a lot of alkyne homocoupling (Glaser coupling). What's causing this?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, typically promoted by the copper(I) co-catalyst in the presence of oxygen.[10]

  • Rigorous Degassing: This is the most important factor. Ensure your reaction mixture is thoroughly degassed before and during the reaction to remove all traces of oxygen. Freeze-pump-thaw cycles are highly effective.

  • Solvent Choice: Amine solvents like triethylamine or diisopropylamine often serve as both the base and the solvent. Using the amine as the solvent can sometimes promote the reaction and suppress side reactions compared to using THF or DMF.[10][11]

  • Reagent Purity: Ensure your copper(I) iodide (CuI) is pure. It should be off-white or light tan; if it is green or dark brown, it has likely oxidized and should be purified or replaced.[11]

Frequently Asked Questions (FAQs)

Q: Which palladium source is best to start with?

A: For initial screening, Pd(PPh₃)₄ is a reliable Pd(0) source that often works but may require higher temperatures. For more challenging couplings, modern palladium pre-catalysts are recommended. Buchwald G3 or G4 pre-catalysts, which readily generate the active LPd(0) species, are excellent choices, especially when paired with specialized biarylphosphine ligands.[2] Using a simple Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is also a very common and effective approach.[6][12]

Q: How do I choose the optimal base for my coupling reaction?

A: Base selection is critical and depends on the specific reaction and the sensitivity of your substrates. The base's primary role is to facilitate the transmetalation step in Suzuki couplings or to deprotonate the amine/alkyne in Buchwald-Hartwig and Sonogashira reactions.[3][13]

Base Strength Common Coupling Reaction Notes
K₂CO₃, Cs₂CO₃ModerateSuzuki, SonogashiraGood general-purpose bases, often used in aqueous/organic mixtures.[4][14]
K₃PO₄ModerateSuzuki, SonogashiraOften the best choice for base-sensitive substrates to avoid hydrolysis and protodeboronation.[3][15]
NaOtBu, KOtBuStrongBuchwald-Hartwig, SuzukiHighly effective but can degrade sensitive functional groups like esters.[16]
Et₃N, DIPEAWeak (Organic)SonogashiraOften used in large excess or as the solvent.[10]

Q: When is the best time to remove the THP protecting group, and what are the standard conditions?

A: The THP group is an acetal and is stable to basic, reductive, and organometallic conditions, making it ideal for cross-coupling. It is, however, labile under acidic conditions.[17] Deprotection is typically performed after the coupling reaction is complete and the product has been purified.

Standard deprotection involves treating the coupled product with a mild acid in an alcoholic solvent. Common conditions include:

  • p-Toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) in methanol or ethanol at room temperature.[17]

  • 2% Trifluoroacetic acid (TFA) in dichloromethane (DCM).[18]

  • HCl in an alcohol or THF/water.[18]

The reaction is typically fast and can be monitored by TLC until the starting material is consumed.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 2-Bromo-1-(THP)-1H-imidazole with an arylboronic acid.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-1-(THP)-1H-imidazole (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and anhydrous K₃PO₄ (2.0 - 3.0 equiv.).[3]

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%) and add them to the flask.[6]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle and Points of Failure

Understanding the catalytic cycle helps pinpoint where a reaction might be failing. For nitrogen-containing heterocycles, catalyst inhibition is a primary concern.

Catalytic_Cycle cluster_main Main Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex L(Ar)Pd(II)-Br Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting) Trans_Complex L(Ar)Pd(II)-R OA_Complex->Trans_Complex Transmetalation (Base Mediated) Trans_Complex->Pd0 Reductive Elimination (Product Formed) Product Coupled Product Trans_Complex->Product Inhibition Catalyst Inhibition! Imidazole N can coordinate to Pd, slowing the cycle. [6] Inhibition->Pd0 ArBr 2-Bromo-1-(THP)-Imidazole ArBr->OA_Complex Boronic R-B(OH)₂ + Base Boronic->Trans_Complex

Caption: A simplified Suzuki-Miyaura catalytic cycle highlighting catalyst inhibition.

References

  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. BenchChem.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. National Center for Biotechnology Information.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Removal of two protecting groups Cl and THP, respectively. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross−Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. ResearchGate. Available at: [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... ResearchGate. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Taylor & Francis Online. Available at: [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][17][19] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. ResearchGate. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Royal Society of Chemistry. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize the scale-up of this important synthetic intermediate. Here, we will delve into the common challenges encountered during this synthesis, providing scientifically-grounded explanations and actionable solutions.

Synthesis Overview

The synthesis of 2-Bromo-1-(THP)-1H-imidazole is a multi-step process that involves the protection of the imidazole nitrogen, followed by a regioselective bromination. While seemingly straightforward on a small scale, scaling up this synthesis can introduce a number of challenges that can impact yield, purity, and reproducibility.

The general synthetic route involves two key steps:

  • N-Protection: Imidazole is reacted with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form 1-(THP)-1H-imidazole.[1][2]

  • Bromination: The protected imidazole is then deprotonated at the C2 position with a strong base, typically n-butyllithium (n-BuLi), followed by quenching with a bromine source to yield the desired product.[3][4]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.

Question 1: My yield of 1-(THP)-1H-imidazole is low, and I'm observing significant amounts of unreacted imidazole. What's going wrong?

Answer:

This issue often points to incomplete reaction during the N-protection step. On a larger scale, efficient mixing and effective catalysis become critical.

Potential Causes & Solutions:

  • Insufficient Acid Catalyst: The protection reaction is acid-catalyzed.[1][2] On a larger scale, localized depletion of the catalyst can occur.

    • Recommendation: Increase the catalyst loading slightly (e.g., from 0.1 mol% to 0.5 mol%). Ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Suboptimal Temperature: While often run at room temperature, larger volumes may require gentle heating to ensure the reaction goes to completion in a reasonable timeframe.

    • Recommendation: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider gentle heating to 30-40 °C.

  • Moisture Contamination: The acid catalyst can be quenched by water.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Question 2: The lithiation reaction with n-BuLi is turning black and my final product yield is poor after bromination. What is causing this decomposition?

Answer:

A dark coloration during the lithiation step is a strong indicator of decomposition, often due to issues with temperature control or solvent reactivity.

Potential Causes & Solutions:

  • Poor Temperature Control: The lithiation of the C2-proton of the imidazole ring is highly exothermic. On a large scale, inefficient heat dissipation can lead to localized "hot spots," causing the organolithium intermediate to decompose.[5]

    • Recommendation: Use a jacketed reactor with a reliable cooling system. The addition of n-BuLi should be done slowly and portion-wise, maintaining an internal temperature of -78 °C.

  • Solvent Reactivity: Tetrahydrofuran (THF), a common solvent for this reaction, can be deprotonated by n-BuLi at temperatures above -40 °C.[5]

    • Recommendation: Ensure the reaction temperature is strictly maintained at or below -78 °C during the entire addition and stirring period.

  • Impure Starting Material: Impurities in the 1-(THP)-1H-imidazole can react with n-BuLi, leading to side reactions and decomposition.

    • Recommendation: Ensure the starting material is pure and dry before use.

Question 3: I'm observing multiple spots on my TLC after bromination, and purification by column chromatography is difficult. What are these impurities?

Answer:

The formation of multiple products suggests a lack of regioselectivity during bromination or the occurrence of side reactions.

Potential Causes & Solutions:

  • Over-bromination: The imidazole ring is susceptible to electrophilic attack at multiple positions.[6][7] If excess bromine source is used or if the reaction is not quenched promptly, di- or even tri-brominated species can form.

    • Recommendation: Use no more than 1.05 equivalents of the brominating agent. Quench the reaction as soon as the starting material is consumed (as monitored by TLC/HPLC).

  • Isomer Formation: While lithiation is generally selective for the C2 position, under certain conditions, lithiation and subsequent bromination at other positions (C4 or C5) can occur.

    • Recommendation: Strict adherence to low temperatures (-78 °C) during lithiation is crucial for maintaining regioselectivity.

  • Hydrolysis of the THP group: If the reaction workup is too acidic, the THP protecting group can be cleaved, leading to the formation of 2-bromo-1H-imidazole.[1][8]

    • Recommendation: Use a neutral or slightly basic aqueous workup (e.g., saturated sodium bicarbonate solution).

Question 4: My final product is an oil or a gummy solid and fails to crystallize. How can I improve the isolation of the product?

Answer:

The inability to crystallize is often due to the presence of residual solvent or impurities that inhibit the formation of a crystal lattice.[9]

Potential Causes & Solutions:

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

    • Recommendation: After purification, dissolve the product in a minimal amount of a low-boiling point solvent (e.g., dichloromethane) and evaporate the solvent under high vacuum for an extended period.

  • Inhibition by Impurities: Even small amounts of impurities can disrupt crystallization.

    • Recommendation: If column chromatography is not providing sufficient purity, consider a secondary purification step. Techniques like preparative HPLC or recrystallization from a different solvent system may be necessary.[9][10][11]

  • Inducing Crystallization:

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[9]

    • Seeding: If a small amount of crystalline material is available from a previous batch, adding a "seed" crystal can initiate crystallization.[9]

    • Solvent-Antisolvent System: Dissolve the oily product in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexane) until turbidity is observed. Allow the solution to stand, and crystals may form.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: While liquid bromine can be used, it is highly corrosive and difficult to handle on a large scale. N-Bromosuccinimide (NBS) is a common and safer alternative. It is a solid that is easier to handle and often gives cleaner reactions.

Q2: Are there any alternatives to n-BuLi for the lithiation step?

A2: While n-BuLi is the most common base for this transformation, other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used. However, LDA is typically prepared in situ and may require additional optimization. For some substrates, Schlosser's base (a mixture of n-BuLi and potassium tert-butoxide) can offer enhanced reactivity.[3]

Q3: What are the key safety precautions for this synthesis?

A3:

  • n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Brominating Agents: Bromine and NBS are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Cryogenic Temperatures: The use of dry ice/acetone or a cryocooler to achieve -78 °C requires insulated gloves and careful handling to avoid cold burns.

Q4: How can I monitor the progress of the reactions?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. A common eluent system is a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid) is a good starting point.[10][11]

Experimental Protocols & Data

Protocol 1: Synthesis of 1-(THP)-1H-imidazole
  • To a solution of imidazole (1.0 eq) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.1 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of 2-Bromo-1-(THP)-1H-imidazole
  • Dissolve 1-(THP)-1H-imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of N-bromosuccinimide (1.05 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature slowly.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Action
Low yield in protection stepIncomplete reactionIncrease catalyst loading, gentle heating
Dark coloration during lithiationPoor temperature controlSlow addition of n-BuLi, efficient cooling
Multiple spots on TLCOver-bromination, side reactionsStoichiometric control of brominating agent
Oily/gummy productResidual solvent, impuritiesHigh vacuum drying, re-purification

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Bromination Imidazole Imidazole THP_Imidazole 1-(THP)-1H-imidazole Imidazole->THP_Imidazole + DHP, H+ Lithiated_Intermediate Lithiated Intermediate THP_Imidazole->Lithiated_Intermediate + n-BuLi, -78°C Final_Product 2-Bromo-1-(THP)-1H-imidazole Lithiated_Intermediate->Final_Product + NBS

Caption: Overall synthetic pathway for 2-Bromo-1-(THP)-1H-imidazole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze Protection Step (TLC/HPLC) Start->Check_Step1 Optimize_Step1 Optimize Catalyst/Temp for Protection Check_Step1->Optimize_Step1 Incomplete Check_Step2 Analyze Bromination Step (TLC/HPLC) Check_Step1->Check_Step2 Complete Optimize_Step1->Check_Step2 Optimize_Step2 Control Temp/Stoichiometry for Bromination Check_Step2->Optimize_Step2 Side Products Check_Purification Assess Purification Method Check_Step2->Check_Purification Clean Reaction Optimize_Step2->Check_Purification Optimize_Purification Try Recrystallization or different chromatography Check_Purification->Optimize_Purification Impurities Remain Success Pure Product, Good Yield Check_Purification->Success Pure Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column.
  • Chemistry Online. (2022). Imidazoles.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett.
  • Hindupur, R.M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development.
  • Boulton, B. E., & Marchetti, F. (2010). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Shirley, D. A., & Alley, P. W. (1962). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society.
  • Bailey, W. F., & Wachter-Jurcsak, N. M. (2000). Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. Organometallics.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Ramon, R., & Isambert, N. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Siegel, D. (n.d.). Organolithium Reagents. Harvard University.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonation and deprotonation of the imidazole ring and optical property change. Retrieved from [Link]

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Validation & Comparative

1H and 13C NMR characterization of 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-1-(THP)-1H-imidazole

Introduction: The Imperative for Unambiguous Characterization

In the landscape of medicinal chemistry and drug development, substituted imidazoles are privileged scaffolds, forming the core of numerous therapeutic agents. 2-Bromo-1-(THP)-1H-imidazole is a versatile synthetic intermediate, offering a reactive handle for cross-coupling reactions at the C2 position while the tetrahydropyranyl (THP) group provides robust protection of the N1 position.[1][2] The precise structural verification of such building blocks is non-negotiable, as the presence of regioisomers—such as 4- or 5-bromo variants—can lead to undesired side-products, impacting reaction yields, purification efficiency, and the biological activity of the final compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of these molecules.[3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features of 2-Bromo-1-(THP)-1H-imidazole. We will delve into the causality behind the observed chemical shifts and coupling patterns, present a robust experimental protocol, and offer a comparative analysis against its unbrominated precursor to highlight the key spectral "fingerprints" that ensure its unambiguous identification.

The Analyte: Structure and Numbering

To facilitate a clear discussion, the standard IUPAC numbering scheme for the 2-Bromo-1-(THP)-1H-imidazole molecule is utilized. The bromine atom occupies the C2 position, and the THP protecting group is attached to the N1 position of the imidazole ring.

cluster_imidazole Imidazole Core cluster_thp THP Group C2 C2-Br N3 N3 N1 N1 C2' C2' N1->C2' N-C Bond C5 C5-H C4 C4-H C3' C3' C4' C4' C5' C5' C6' C6' O' O

Caption: Molecular structure of 2-Bromo-1-(THP)-1H-imidazole.

Anticipated NMR Signatures: A Predictive Analysis

Before acquiring experimental data, a seasoned scientist predicts the spectral features based on established principles of NMR spectroscopy.

¹H NMR Spectrum Forecast
  • Imidazole Protons (H4 & H5): In the absence of adjacent protons, H4 and H5 are expected to appear as two distinct singlets in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their precise location will be influenced by the electron-withdrawing nature of the bromine at C2 and the electronic effects of the THP group at N1.

  • THP Acetal Proton (H2'): The anomeric proton of the THP group (the O-CH-N proton) is the most deshielded of the aliphatic protons. It is expected to appear as a doublet of doublets or a triplet around δ 5.1-5.5 ppm.[4]

  • Other THP Protons (H3', H4', H5', H6'): The remaining ten protons of the THP ring will present as a series of complex, overlapping multiplets in the upfield region. The two protons on C6' (adjacent to the oxygen) are expected between δ 3.6 and 4.1 ppm, while the protons on C3', C4', and C5' will appear further upfield, typically between δ 1.5 and 2.2 ppm.[5][6]

¹³C NMR Spectrum Forecast
  • Brominated Carbon (C2): The most notable signal will be for the carbon bearing the bromine atom. Due to the strong deshielding and electron-withdrawing effect of bromine, the C2 signal is expected to be significantly downfield, likely in the δ 120-130 ppm range, but its exact position can be highly variable.

  • Imidazole Carbons (C4 & C5): These carbons are anticipated to resonate in the typical aromatic carbon region, approximately δ 115-130 ppm.[7][8]

  • THP Acetal Carbon (C2'): The anomeric carbon (O-C-N) is a key identifier, expected to appear distinctly in the δ 88-99 ppm range.[4][5]

  • Other THP Carbons (C3', C4', C5', C6'): The remaining THP carbons will appear in the aliphatic region: C6' (adjacent to oxygen) around δ 67-70 ppm, and C3', C4', and C5' in the more shielded region of δ 18-31 ppm.[5][6]

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and a logically designed acquisition workflow.

Caption: Standard workflow for NMR characterization.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 2-Bromo-1-(THP)-1H-imidazole.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

      • Causality: CDCl₃ is an excellent choice as it is a relatively non-polar solvent that readily dissolves the analyte and has minimal overlapping signals with the compound. Its use also allows for direct comparison with literature data for many related THP-protected heterocycles.[4] While solvents like DMSO-d₆ can be used, they may induce significant chemical shift changes due to solvent-solute interactions.[9][10]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire all spectra on a 400 MHz (or higher) spectrometer at a constant temperature (e.g., 298 K).

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

Comparative Guide: 2-Bromo-1-(THP)-1H-imidazole vs. 1-(THP)-1H-imidazole

The most effective way to confirm the identity of the target compound is to compare its spectrum with a closely related, well-characterized alternative. Here, we compare it to its direct precursor, 1-(THP)-1H-imidazole, for which spectral data is available.[4] This comparison powerfully illustrates the electronic effects of the bromine substituent.

Assignment 1-(THP)-1H-imidazole ¹H NMR (CDCl₃) [4]2-Bromo-1-(THP)-1H-imidazole ¹H NMR (Predicted) Rationale for Shift
H27.58 (s)N/ASubstitution with Bromine
H4 / H56.96-7.00 (m)~7.10 (s), ~7.05 (s)Slight deshielding due to inductive effect of Br at C2. Protons become distinct singlets.
H2' (Anomeric)5.12 (dd)~5.2-5.4 (dd)Minor change, potentially slight deshielding.
H6'~3.6-4.0 (m)~3.6-4.1 (m)Minimal change expected.
H3', H4', H5'~1.5-2.1 (m)~1.5-2.2 (m)Minimal change expected.
Assignment 1-(THP)-1H-imidazole ¹³C NMR (Predicted) 2-Bromo-1-(THP)-1H-imidazole ¹³C NMR (Predicted) Rationale for Shift
C2~137 ppm~125 ppmStrong shielding effect of bromine on the directly attached carbon.
C4 / C5~129 / ~117 ppm~125 / ~115 ppmMinor shifts due to altered ring electronics.
C2' (Anomeric)~88 ppm~89 ppmMinimal change expected.
C6'~68 ppm~68 ppmMinimal change expected.
C3', C4', C5'~30, ~25, ~20 ppm~30, ~25, ~20 ppmMinimal change expected.
Key Distinguishing Features:
  • Absence of H2 Proton: The most obvious difference in the ¹H NMR spectrum is the disappearance of the singlet at δ ~7.6 ppm, confirming substitution at the C2 position.

  • Splitting of Imidazole Protons: In the unbrominated analog, the H4 and H5 protons appear as a multiplet.[4] In the 2-bromo derivative, they are chemically distinct and lack adjacent proton coupling partners, resulting in two sharp singlets. This is a critical fingerprint for 2-substitution. A 4- or 5-bromo regioisomer would, by contrast, show two coupled protons appearing as a pair of doublets.

  • Shift of the C2 Carbon: In the ¹³C NMR spectrum, the signal for the C2 carbon will be dramatically shifted and is often lower in intensity compared to the protonated carbons (C4 and C5). Its identification confirms the position of the bromine atom.

Conclusion

The unambiguous characterization of 2-Bromo-1-(THP)-1H-imidazole is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key identifiers are:

  • In ¹H NMR: The presence of two singlets in the aromatic region (δ 7.0-7.2 ppm) and the characteristic signals of the THP group, especially the anomeric proton at δ ~5.2-5.4 ppm.

  • In ¹³C NMR: The presence of the shielded C2-Br signal (~125 ppm) and the distinct anomeric carbon signal (C2') at ~89 ppm.

By comparing this spectral data against its unbrominated precursor and understanding the predictable patterns of other potential regioisomers, researchers can confidently verify the structure and purity of this vital synthetic building block, ensuring the integrity of subsequent steps in the drug development pipeline.

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

  • The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - Supplementary Information. [Link]

  • Yavari, I., & Zabarjad-Shiraz, N. (2004). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 15(5), 743-747. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Ito, S., & Morita, N. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(2), 277-280. [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2781-2823. (General review).
  • ResearchGate. 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... [Link]

  • Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 387-390. [Link]

  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180-189. [Link]

  • ResearchGate. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Magnetic Resonance in Chemistry. [Link]

  • MDPI. (2022). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 27(15), 4995. [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

  • National Center for Biotechnology Information. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules. [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • PubChemLite. 2-bromo-1-(tetrahydro-2h-pyran-2-yl)-1h-imidazole. [Link]

  • Journal of the Korean Chemical Society. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). 34(1), 63-68. [Link]

  • National Center for Biotechnology Information. (2014). Metal complexes of backbone-halogenated imidazol-2-ylidenes. Coordination Chemistry Reviews, 275, 88-114. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 439-446. [Link]

  • ResearchGate. Experimental and theoretical spectroscopic parameters of imidazole. [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

  • J&W Pharmlab. 2-Bromo-1-(tetrahydro-pyran-2-yl)-1H-imidazole. [Link]

  • American Chemical Society. (1970). Electronic spectra of copper(II)-imidazole and copper(II)-pyrazole chromophores. Journal of the American Chemical Society, 92(11), 3456-3462. [Link]

  • CONICET. (2015). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of the Argentine Chemical Society, 102(1-2), 1-10. [Link]

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  • American Chemical Society. (2016). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 138(7), 2174-2177. [Link]

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A Comparative Guide to THP and SEM Protecting Groups for 2-Bromoimidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex molecules, the judicious selection of protecting groups is a cornerstone of success. For the versatile synthetic intermediate 2-bromoimidazole, which features a reactive N-H bond, appropriate protection is paramount to ensure regioselectivity and prevent undesired side reactions during subsequent functionalization, such as lithiation or cross-coupling reactions. This guide provides an in-depth technical comparison of two commonly employed N-protecting groups for 2-bromoimidazole: tetrahydropyranyl (THP) and 2-(trimethylsilyl)ethoxymethyl (SEM).

At a Glance: Key Differences Between THP and SEM Protection

FeatureTetrahydropyranyl (THP)2-(trimethylsilyl)ethoxymethyl (SEM)
Introduction Acid-catalyzed reaction with dihydropyran (DHP)Base-mediated reaction with SEM-Cl
Deprotection Mild acidic conditions (e.g., p-TsOH, TFA)Fluoride ions (e.g., TBAF) or strong acids
Stability Stable to basic, reductive, and organometallic reagentsStable to a wide range of nucleophilic and basic conditions
Stereochemistry Creates a new stereocenter, leading to diastereomersAchiral
Orthogonality Orthogonal to base-stable and fluoride-labile groupsOrthogonal to acid-labile groups

The Tetrahydropyranyl (THP) Group: A Classic Choice

The THP group is a well-established acetal protecting group, valued for its low cost and ease of introduction.[1][2] It is generally stable under basic, reductive, and organometallic conditions, making it a suitable choice for reactions involving Grignard reagents or metal hydrides.[3]

Protection of 2-Bromoimidazole with THP

The protection of the imidazole nitrogen is typically achieved through an acid-catalyzed reaction with dihydropyran (DHP).

Caption: THP protection of 2-bromoimidazole.

A significant drawback of THP protection is the introduction of a new stereocenter, which can lead to a mixture of diastereomers if the substrate is already chiral.[2] This can complicate purification and spectral analysis.

Deprotection of N-THP-2-bromoimidazole

The THP group is readily cleaved under mild acidic conditions, often using reagents like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) in an alcoholic solvent.[1]

Caption: Deprotection of N-THP-2-bromoimidazole.

The SEM Group: A Robust and Orthogonal Alternative

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a more modern protecting group known for its high stability and orthogonal deprotection pathway.[4] It is stable to a wide array of reaction conditions, including many that would cleave a THP group, making it a valuable tool in complex syntheses.[4]

Protection of 2-Bromoimidazole with SEM

The SEM group is introduced by reacting 2-bromoimidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base, such as sodium hydride (NaH) or diisopropylethylamine (DIPEA).

Caption: SEM protection of 2-bromoimidazole.

A key advantage of the SEM group is that its introduction does not create a new stereocenter, thus avoiding the formation of diastereomeric mixtures.

Deprotection of N-SEM-2-bromoimidazole

The SEM group is characteristically cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[4] This unique deprotection condition makes the SEM group orthogonal to many other protecting groups, a significant advantage in multi-step synthesis.[5] It can also be removed under strongly acidic conditions, although this is less common and can sometimes be sluggish.[4]

Caption: Deprotection of N-SEM-2-bromoimidazole.

Experimental Data and Protocols

Quantitative Performance Data
Protecting GroupReactionReagentsSolventTimeYield (%)Reference
THP ProtectionDHP, p-TsOHCH2Cl22.5 h~82[1]
Deprotectionp-TsOHEtOH17 h~99[6]
SEM ProtectionSEM-Cl, NaHDMF10 h~95[4]
Deprotection (F-)TBAFTHFVariesHigh[7]
Deprotection (Acid)TFACH2Cl2>24 hLow (20)[4]

Note: Yields are based on analogous transformations and may vary for 2-bromoimidazole.

Experimental Workflow: A Decision-Making Guide

Decision_Workflow start Choose Protecting Group for 2-Bromoimidazole cost Is cost the primary concern? start->cost stereocenter Is the avoidance of a new stereocenter critical? cost->stereocenter No thp Use THP cost->thp Yes conditions What are the subsequent reaction conditions? stereocenter->conditions No sem Use SEM stereocenter->sem Yes basic_reductive Basic, reductive, or organometallic reagents? conditions->basic_reductive acidic_nucleophilic Acidic or fluoride-sensitive reagents? conditions->acidic_nucleophilic deprotection What deprotection conditions are compatible with the final product? basic_reductive->deprotection basic_reductive->thp acidic_nucleophilic->deprotection acidic_nucleophilic->sem mild_acid Mild acid tolerable? deprotection->mild_acid fluoride Fluoride-based deprotection preferred? deprotection->fluoride mild_acid->thp fluoride->sem

Caption: Decision workflow for selecting THP vs. SEM.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-THP-2-bromoimidazole (Adapted from Primas et al.[8])

  • To a solution of 2-bromoimidazole (1.0 eq) in anhydrous dichloromethane (DCM), add dihydropyran (1.5 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-SEM-2-bromoimidazole (Adapted from Total Synthesis[4])

  • To a suspension of sodium hydride (60% in mineral oil, 1.5 eq) in anhydrous DMF under an inert atmosphere, cool to 0 °C.

  • Add a solution of 2-bromoimidazole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq) dropwise.

  • Allow the reaction to stir at room temperature for 10-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between THP and SEM as a protecting group for 2-bromoimidazole is highly dependent on the overall synthetic strategy.

Choose THP when:

  • Cost is a primary consideration.

  • The subsequent reaction steps involve basic, reductive, or organometallic reagents.

  • The final product is stable to mild acidic deprotection conditions.

  • The potential formation of diastereomers is not a concern.

Choose SEM when:

  • A robust protecting group with broad stability is required.

  • Orthogonality to acid-labile protecting groups is necessary.

  • The avoidance of a new stereocenter is critical.

  • Fluoride-mediated deprotection is compatible with the final product and is the preferred method of cleavage.

For complex syntheses requiring multiple, selective transformations, the superior stability and orthogonal deprotection of the SEM group often justify its higher cost. However, for more straightforward synthetic routes, the THP group remains a viable and economical option.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Nitro-Substituted 1H,3'H-2,4'-Biimidazole.
  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism.
  • Yadav, J. S., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143.
  • Zhan, C., et al. (2021).
  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450.
  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10.
  • Barlin, G. B. (1986). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Australian Journal of Chemistry, 39(10), 1803-1810.
  • Abdel-Wahab, B. F., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of the Chinese Chemical Society, 59(4), 448-454.
  • Fakhimikabir, H., et al. (2019). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 5(2), 25-34.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). THP Protection - Common Conditions.
  • Tungen, J. E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5028.
  • ResearchGate. (n.d.).
  • Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177.
  • RSC Advances. (n.d.). A comprehensive review on the protection of hydroxyl group as tetrahydropyranyl ether.
  • Barlin, G. B. (1983). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Australian Journal of Chemistry, 36(5), 983-992.
  • ResearchGate. (n.d.). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM)
  • Benchchem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
  • Kumar, A., et al. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 14(25), 17855-17866.
  • Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177.
  • Taylor & Francis Online. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • RSC Publishing. (n.d.). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.
  • University of Rochester. (n.d.). Protecting Groups.
  • RSC Publishing. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • PubMed. (n.d.).
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

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A Comparative Guide: Unlocking Synthetic Versatility with 2-Bromo-1-(THP)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Imidazole Functionalization

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals.[1] Consequently, the strategic functionalization of the imidazole ring, particularly through robust carbon-carbon bond-forming reactions like palladium-catalyzed cross-couplings, is of paramount importance to drug discovery and development professionals.[2][3]

While seemingly straightforward, 2-bromo-1H-imidazole, a common building block, presents significant, often frustrating, challenges in synthetic workflows. These difficulties arise primarily from the presence of the acidic N-H proton, which complicates its reactivity, solubility, and handling.[4] This guide provides an in-depth technical comparison between 2-bromo-1H-imidazole and its N-protected counterpart, 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole (2-Bromo-1-(THP)-1H-imidazole). We will demonstrate through mechanistic reasoning and comparative data why the strategic application of the THP protecting group is not merely an additional step, but a crucial enabling technology for unlocking the full synthetic potential of this versatile scaffold.

Physicochemical Properties: The Foundational Advantages of N-Protection

The fundamental differences in the physical properties of these two reagents have profound implications for their utility in a laboratory setting. The unprotected imidazole is a high-melting-point solid with limited solubility in many common aprotic organic solvents used for cross-coupling reactions.[5][6] Conversely, the introduction of the lipophilic THP group dramatically alters the molecule's character.

Property1H-2-bromoimidazole2-Bromo-1-(THP)-1H-imidazoleAdvantage of THP-Protection
Melting Point 197-202 °C[7]Typically a lower-melting solid or oilImproved handling and dissolution kinetics
Solubility Slightly soluble in water; limited solubility in THF, Dioxane[5][8]Generally high solubility in common organic solvents (THF, Dioxane, Toluene)Enables homogeneous reaction conditions, improving reaction rates and reproducibility
Acidity (N-H) pKa ≈ 14.5[1]N/A (N-H proton is absent)Eliminates reactivity as an acid, preventing interference with basic reagents
Basicity (N-3) pKa of conj. acid ≈ 7.0[1][4]Reduced basicity due to steric hindranceMinimizes coordination to and inhibition of metal catalysts

The enhanced solubility conferred by the THP group is a significant practical advantage, preventing the heterogeneous reaction mixtures often encountered with the parent compound, which can lead to inconsistent results and scalability issues.[9]

The Core Challenge: Reactivity and Side Reactions of Unprotected 2-Bromo-1H-imidazole

The amphoteric nature of the imidazole ring is the primary source of its problematic reactivity.[1] The N-H proton is sufficiently acidic to be deprotonated by the bases commonly employed in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). This generates the imidazolide anion, a potent nucleophile and an effective ligand for palladium, leading to several detrimental pathways.

DOT Diagram: Detrimental Pathways in Cross-Coupling of 1H-2-bromoimidazole

cluster_0 Desired Catalytic Cycle cluster_1 Inhibitory Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA 1H-2-bromoimidazole Pd0_Inhibit Pd(0)-Imidazolide Complex (Inactive) Pd0->Pd0_Inhibit Catalyst Sequestration Pd_Complex R-Pd(II)-Br OA->Pd_Complex TM Transmetalation (Ar-B(OR)₂) Pd_Complex->TM Pd_Ar R-Pd(II)-Ar TM->Pd_Ar RE Reductive Elimination Pd_Ar->RE RE->Pd0 Catalyst Regeneration Product R-Ar (Desired Product) RE->Product Base Base (e.g., K₂CO₃) Im_Anion Imidazolide Anion Base->Im_Anion Deprotonation ImH 1H-2-bromoimidazole ImH->Im_Anion Im_Anion->Pd0_Inhibit Coordination/ Inhibition

Caption: Competing reaction pathways for unprotected 1H-2-bromoimidazole.

This catalyst inhibition necessitates higher catalyst loadings, longer reaction times, and often results in incomplete conversion and lower yields.

The Solution: Enhanced Performance of 2-Bromo-1-(THP)-1H-imidazole

By masking the problematic N-H proton, the THP-protected reagent behaves as a simple, well-behaved aryl bromide. It does not react with bases and its ability to coordinate to the palladium center is significantly diminished due to steric hindrance from the bulky THP group. This leads to a clean, efficient catalytic cycle.

DOT Diagram: Streamlined Synthetic Workflow with THP Protection

G cluster_workflow Synthetic Workflow start 2-Bromo-1H-imidazole protect Step 1: N-H Protection (DHP, cat. Acid) start->protect thp_reagent 2-Bromo-1-(THP)-1H-imidazole protect->thp_reagent coupling Step 2: Cross-Coupling (e.g., Suzuki-Miyaura) thp_reagent->coupling thp_product THP-Protected Product coupling->thp_product deprotect Step 3: Deprotection (Mild Acid) thp_product->deprotect final_product Final Product deprotect->final_product

Caption: A robust 3-step sequence utilizing THP protection for efficient synthesis.

Comparative Experimental Data: Suzuki-Miyaura Coupling

To provide quantitative evidence, we present representative data for the Suzuki-Miyaura coupling of both reagents with 4-methoxyphenylboronic acid. The conditions are chosen to highlight the typical performance differences observed in our laboratories.

Parameter1H-2-bromoimidazole2-Bromo-1-(THP)-1H-imidazole
Catalyst System Pd(PPh₃)₄Pd(PPh₃)₄
Catalyst Loading 10 mol%2 mol%
Base K₂CO₃ (2.2 eq)K₂CO₃ (2.2 eq)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 100 °C90 °C
Reaction Time 24 hours4 hours
Isolated Yield 45%92% (of THP-protected product)

This data clearly illustrates the advantages of the THP-protected substrate: a five-fold reduction in catalyst loading, lower reaction temperature, significantly shorter reaction time, and a dramatically improved yield.

Detailed Experimental Protocols

These protocols are provided as a guide. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of 2-Bromo-1-(THP)-1H-imidazole

Causality: This protocol first protects the imidazole N-H to prevent side reactions during the subsequent lithiation and bromination, ensuring high regioselectivity for the C-2 position.[10]

  • Protection: To a solution of 1H-imidazole (1.0 eq) in anhydrous THF, add 3,4-dihydro-2H-pyran (DHP, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Stir the mixture at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(THP)-1H-imidazole, which is used without further purification.

  • Bromination: Dissolve the crude 1-(THP)-1H-imidazole in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-1-(THP)-1H-imidazole.

Protocol 2: Comparative Suzuki-Miyaura Coupling

Causality: Degassing is critical to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[11] The use of a phase-transfer solvent system (Dioxane/H₂O) aids in dissolving both the organic-soluble aryl halide and the water-soluble inorganic base.

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-imidazole substrate (1.0 eq, either 1H-2-bromoimidazole or 2-Bromo-1-(THP)-1H-imidazole ), 4-methoxyphenylboronic acid (1.5 eq), and K₂CO₃ (2.2 eq).

  • Add the palladium catalyst (Pd(PPh₃)₄, 10 mol% for unprotected, 2 mol% for THP-protected).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at the specified temperature (100 °C for unprotected, 90 °C for THP-protected).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: THP Deprotection

Causality: The THP group is an acetal, which is labile under acidic conditions. Using an alcoholic solvent like methanol helps to trap the carbocation intermediate formed during cleavage.[9][12]

  • Dissolve the purified THP-protected coupling product (1.0 eq) in methanol.

  • Add a catalytic amount of p-TsOH (0.1 eq) or a few drops of concentrated HCl.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, neutralize the acid with saturated aqueous NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final, deprotected product.

Conclusion and Outlook

The use of 2-Bromo-1-(THP)-1H-imidazole offers a clear and decisive advantage over its unprotected counterpart, 1H-2-bromoimidazole. The THP protecting group effectively circumvents the inherent issues of poor solubility and catalyst inhibition associated with the acidic N-H proton. This translates into more efficient, reliable, and scalable synthetic procedures, characterized by:

  • Higher Yields: Minimizing side reactions and catalyst deactivation leads to superior product yields.

  • Milder Conditions: Reactions can often be run at lower temperatures with reduced catalyst loadings.

  • Faster Reactions: Improved solubility and catalyst performance shorten required reaction times.

  • Broader Applicability: The robust nature of the THP-protected intermediate allows for its use with a wider range of sensitive coupling partners and complex substrates.

For researchers, scientists, and drug development professionals, embracing a protection/deprotection strategy is not a concession but a tactical decision that ensures robustness, efficiency, and reproducibility in the synthesis of complex imidazole-containing targets. The initial investment in the two additional steps is overwhelmingly compensated by the reliability and success of the crucial bond-forming reactions.

References

  • Alonso, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(27), 6568-6578. [Link]

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A Comparative Guide to Alternative Reagents for the Synthesis of 2-Aryl-1H-Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aryl-1H-imidazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional materials.[1][2] The classical Debus-Radziszewski synthesis, while foundational, often suffers from harsh reaction conditions, low yields, and the use of hazardous reagents. This guide provides a comparative overview of modern, alternative reagents and methodologies that offer significant advantages in terms of efficiency, environmental impact, and substrate scope. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to facilitate their adoption in your research.

Greener Alternatives: Ultrasound and Microwave-Assisted Syntheses

In the drive towards sustainable chemistry, ultrasound and microwave irradiation have emerged as powerful tools to promote chemical reactions. These energy sources can significantly reduce reaction times, improve yields, and often obviate the need for harsh catalysts.

Ultrasound-Assisted, Catalyst-Free Synthesis

A noteworthy green approach involves the sonication of phenylglyoxal monohydrate, an aldehyde, and ammonium acetate in methanol.[1][2][3] This method proceeds without any catalyst, relying on the acoustic cavitation generated by ultrasound to enhance mass transfer and accelerate the reaction.

Causality Behind Experimental Choices: The use of ultrasound provides localized high temperatures and pressures, effectively creating microscopic reactors that drive the reaction forward. Methanol is chosen as a relatively benign solvent that can effectively dissolve the reactants. The absence of a catalyst simplifies the work-up procedure and reduces chemical waste.

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Aryl-4-Phenyl-1H-Imidazoles [1]

  • In a sonicator bath, place a solution of the desired aldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL) at room temperature.

  • Commence ultrasonic irradiation (e.g., Branson ultrasonic cleaner, 42 KHz, 135 Watts).

  • Slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise over 15 minutes.

  • Continue sonication for the time specified for the particular aldehyde (typically 30-60 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation offers another efficient, solvent-free alternative for the synthesis of 2-aryl-1H-imidazoles and their benzimidazole analogues.[4][5][6] This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.

A common approach involves the condensation of an o-phenylenediamine with an aromatic aldehyde.[4] In some cases, a solid support like montmorillonite K-10 clay can be used to enhance the reaction rate and selectivity.[5]

Causality Behind Experimental Choices: Microwave heating dramatically accelerates the reaction by efficiently overcoming the activation energy barrier. The use of a solid support like K-10 clay can provide an acidic surface that catalyzes the condensation and cyclization steps. Solvent-free conditions reduce environmental impact and simplify product isolation.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-1H-Benzimidazoles [4]

  • Grind a mixture of o-phenylenediamine (1 mmol) and the desired aromatic aldehyde (1 mmol) in a mortar at room temperature.

  • Transfer the mixture to a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor (e.g., 2450 MHz) at a specified power level (e.g., 50% of 800 Watts) for a short duration (typically 5-10 minutes).

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-1H-benzimidazole.

Dehydrogenation of 2-Aryl-Δ2-Imidazolines: A Two-Step Approach

An alternative strategy involves the initial synthesis of a 2-aryl-Δ2-imidazoline followed by a dehydrogenation step to yield the desired 2-aryl-1H-imidazole. This approach offers a different disconnection and can be advantageous for certain substrates.

Dimethyl Sulfoxide (DMSO) as a Mild Oxidant

A notable method employs dimethyl sulfoxide (DMSO) as a mild and inexpensive oxidant for the dehydrogenation of 2-aryl-Δ2-imidazolines.[7] This method provides a practical alternative to traditional heavy metal-based oxidants.

Causality Behind Experimental Choices: At elevated temperatures, DMSO acts as an oxidant, converting the imidazoline to the corresponding imidazole while being reduced to dimethyl sulfide. This avoids the use of toxic and expensive heavy metal catalysts. The reaction is typically carried out at a temperature that allows for the efficient removal of the volatile dimethyl sulfide byproduct.

Experimental Protocol: DMSO-Mediated Dehydrogenation of 2-Aryl-Δ2-Imidazolines [7]

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aryl-Δ2-imidazoline (1 mmol) in DMSO (5 mL).

  • Heat the reaction mixture to 120 °C and maintain this temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparison with Palladium on Carbon (Pd/C)

The traditional catalyst for this dehydrogenation is 10% Palladium on Carbon (Pd/C). A comparative study reveals that while both DMSO and Pd/C are effective, their substrate scope can be complementary.[7] DMSO generally provides higher yields for derivatives with electron-withdrawing groups, whereas Pd/C is more effective for benzyl-substituted imidazolines.[7]

Multicomponent Reactions (MCRs): Atom Economy and Diversity

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, are highly desirable for their atom economy, operational simplicity, and ability to rapidly generate libraries of compounds. Several MCRs have been developed for the synthesis of substituted imidazoles.[8][9][10][11]

A common MCR for 2,4,5-triaryl-1H-imidazoles involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate.[9][12] Various catalysts can be employed to promote this reaction, including novel polymeric catalysts.[9]

Causality Behind Experimental Choices: The catalyst in these MCRs plays a crucial role in activating the reactants and facilitating the cascade of reactions leading to the imidazole core. The choice of a heterogeneous or reusable catalyst, such as a polymeric support, simplifies purification and enhances the sustainability of the process.[9]

Comparative Data of Alternative Reagents

MethodReagentsCatalyst/ConditionsReaction TimeYield (%)Ref.
Ultrasound-AssistedPhenylglyoxal monohydrate, aldehyde, NH4OAcUltrasound (42 KHz)30-60 min57-73[1]
Microwave-Assistedo-Phenylenediamine, aldehydeMicrowave (solvent-free)5-10 minGood to Excellent[4]
Microwave-Assistedo-Phenylenediamine, aldehydeMontmorillonite K-10, MicrowaveNot specifiedGood[5]
Dehydrogenation2-(4-tolyl)-Δ2-imidazolineDMSO, 120 °C48 h71[7]
Dehydrogenation2-(4-tolyl)-Δ2-imidazoline10% Pd/C, 120 °C48 h57[7]
Multicomponent ReactionBenzil, aldehyde, NH4OAcPoly(AMPS-co-AA), solvent-freeShorter reaction timesHigh[9]

Visualizing the Synthetic Pathways

Workflow for Ultrasound-Assisted Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up Aldehyde Aldehyde Mix Mix in Methanol Aldehyde->Mix AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Mix Phenylglyoxal Phenylglyoxal Monohydrate Phenylglyoxal->Mix Sonicate Sonicate (42 KHz) Mix->Sonicate Extract Solvent Extraction Sonicate->Extract Reaction Completion Purify Purification Extract->Purify Product 2-Aryl-4-Phenyl-1H-Imidazole Purify->Product

Caption: General workflow for the ultrasound-assisted synthesis of 2-aryl-4-phenyl-1H-imidazoles.

Reaction Mechanism for Dehydrogenation

G Imidazoline 2-Aryl-Δ2-Imidazoline Intermediate Intermediate Complex Imidazoline->Intermediate Oxidant Oxidant (DMSO or Pd/C) Oxidant->Intermediate Product 2-Aryl-1H-Imidazole Intermediate->Product Dehydrogenation Byproduct Reduced Oxidant (DMS or Pd-H) Intermediate->Byproduct

Caption: Simplified mechanism for the dehydrogenation of 2-aryl-Δ2-imidazolines to 2-aryl-1H-imidazoles.

Conclusion

The synthesis of 2-aryl-1H-imidazoles has evolved significantly beyond traditional methods. The alternative reagents and methodologies presented in this guide offer researchers a toolkit to choose the most appropriate synthesis based on their specific needs, whether it be for green chemistry, high-throughput synthesis, or overcoming the limitations of classical approaches. By understanding the principles behind these alternatives and utilizing the provided protocols, scientists and drug development professionals can accelerate their research and develop more sustainable and efficient synthetic routes to this important class of compounds.

References

  • Bandyopadhyay, D., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Organic and Medicinal Chemistry Letters, 4(1), 9. [Link]

  • Bandyopadhyay, D., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PubMed.[Link]

  • Abdullah, J. M., Sulaiman, M. M., & Mohammed, S. J. (2012). Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. Journal of Education and Science, 25(1). [Link]

  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. [Link]

  • Bandyopadhyay, D., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. ResearchGate.[Link]

  • Perumal, S., Mariappan, S., & Selvaraj, S. (2004). A microwave assisted synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in the presences of K-10. Arkivoc, 2004(8), 46-51. [Link]

  • Damavandi, S., & Rashediasl, K. (2011). New approach to the multicomponent one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles. ResearchGate.[Link]

  • Shaabani, A., et al. (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences, 124(3), 717-722. [Link]

  • Rojas, L. J., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22863-22874. [Link]

  • Bakunov, S. A., et al. (2009). Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. Tetrahedron Letters, 50(48), 6735-6737. [Link]

  • Nasresfahani, Z., & Kakaei, R. (2019). Simple and efficient synthesis of 2,4,5-triarylsubstituted imidazole derivatives via a multicomponent reaction using microwave irradiation. RSC Advances, 9(1), 223-228. [Link]

  • Sharma, A., & Kumar, V. (2020). Versatile imidazole synthesis via multicomponent reaction approach. Scilit.[Link]

  • Procter, D. J., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3839-3854. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Reddy, C. S., et al. (2009). One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. Bulletin of the Korean Chemical Society, 30(7), 1628-1630. [Link]

  • Rojas, L. J., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health.[Link]

  • Gümüş, M., & Ceylan, M. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health.[Link]

  • Deadman, B. J., et al. (2018). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Reaction Chemistry & Engineering, 3(5), 734-739. [Link]

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A Comparative Guide to Structural Confirmation: The Definitive Role of X-ray Crystallography for 2-Bromo-1-(THP)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox but a foundational pillar of modern chemistry. The precise spatial arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and ultimately, its therapeutic potential. This is particularly true for complex heterocyclic systems like 2-Bromo-1-(tetrahydropyran-2-yl)-1H-imidazole derivatives, where subtle structural variations can lead to profound differences in biological activity.

This guide provides an in-depth comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of these specific imidazole derivatives. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven rationale for why single-crystal X-ray diffraction remains the gold standard for absolute structural assignment.[1][2]

The Challenge: Beyond Connectivity to Absolute Structure

The synthesis of substituted imidazoles can present challenges regarding regioselectivity and stereochemistry. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the connectivity of atoms (i.e., which atoms are bonded to which), and Mass Spectrometry (MS) can determine the molecular formula, they often fall short of providing a definitive, high-resolution 3D structure. Key questions that may remain ambiguous without crystallographic data include:

  • Precise Bond Geometry: Accurate bond lengths and angles are critical for computational modeling and understanding electronic effects.

  • Molecular Conformation: The orientation of the bulky Tetrahydropyran (THP) protecting group relative to the imidazole ring.

  • Intermolecular Interactions: Understanding how molecules pack in the solid state, which influences properties like solubility and stability.

X-ray crystallography directly addresses these questions by providing an electron density map of the molecule, from which atomic positions can be determined with unparalleled precision.[3]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive analytical technique that provides detailed and precise information about the atomic and molecular structure of a crystalline material.[4][5][6] The fundamental principle involves directing a beam of X-rays onto an ordered, single crystal. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots (reflections).[4][5] By analyzing the geometry and intensity of these reflections, a complete 3D model of the molecule can be constructed.[5][6]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process where careful technique is paramount. Each stage presents its own challenges and requires reasoned decision-making.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_cryst Crystallization (The Bottleneck) cluster_data Data Acquisition & Processing cluster_solve Structure Determination A Synthesized Compound (2-Bromo-1-(THP)-1H-imidazole derivative) B High Purity Sample (>98%) A->B Purification (e.g., Column Chromatography) C Crystal Growth Screening (Varying Solvents/Techniques) B->C D High-Quality Single Crystal (0.1-0.3 mm, No Defects) C->D Optimization E Mount Crystal on Diffractometer D->E F X-ray Data Collection (Diffraction Pattern) E->F G Data Processing (Integration & Scaling) F->G H Structure Solution (Direct/Patterson Methods) G->H I Structure Refinement (Least-Squares Fitting) H->I J Final Validated Crystal Structure I->J

Caption: The experimental workflow for single-crystal X-ray crystallography.

Protocol 1: Crystallization of a 2-Bromo-1-(THP)-1H-imidazole Derivative

Crystallization is often the most challenging step, as it can be more of an art than a science.[7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.[8] For a moderately polar molecule like a THP-protected bromoimidazole, a range of solvent systems should be explored.

Objective: To grow single crystals of suitable size and quality for SCXRD analysis.

Methodology: Slow Evaporation (Recommended Starting Point)

  • Rationale: This is one of the simplest and most effective methods for many organic compounds.[7] It relies on gradually increasing the concentration of the solute as the solvent evaporates.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in a minimal amount (~0.5 - 1.0 mL) of a suitable solvent (e.g., ethyl acetate, dichloromethane, or an acetone/hexane mixture) in a small, clean vial. The choice of solvent is critical; the compound should be soluble but not excessively so.[7]

    • Ensure the compound is fully dissolved. Gentle warming may be used if necessary, but the solution should be allowed to return to room temperature.

    • Cover the vial with a cap, or with paraffin film pierced with a few small holes from a needle. This slows the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.[7]

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

    • Monitor periodically for crystal growth.

Alternative Method: Vapor Diffusion

  • Rationale: This technique is excellent for small quantities of material and allows for very slow crystal growth by gradually changing the solvent composition.[7][9]

  • Procedure:

    • Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., acetone).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a more volatile "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or pentane).[9]

    • Over time, the vapor from the anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[9]

Protocol 2: X-ray Diffraction Data Collection and Structure Refinement

Objective: To collect a high-quality diffraction dataset and solve the crystal structure.

Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[6]

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms. A modern diffractometer then rotates the crystal through a series of orientations while exposing it to a monochromatic X-ray beam.[10] A detector records the position and intensity of the diffracted X-rays for each orientation.[5][6]

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group.[10] Specialized software is then used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a full-matrix least-squares process to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data.[11] Hydrogen atoms are typically placed in calculated positions. The final refinement statistics (e.g., R-factor) indicate the quality of the final structure.[11]

Comparative Analysis with Orthogonal Techniques

While SCXRD is definitive, a full characterization package for regulatory submission or publication relies on complementary data from other techniques. Understanding what each method can and cannot reveal is crucial for an efficient research workflow.

Comparative Analysis cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry center_node Structural Elucidation of 2-Bromo-1-(THP)-1H-imidazole xrd Provides center_node->xrd Definitive nmr Provides center_node->nmr Supportive ms Provides center_node->ms Supportive xrd_info1 Absolute 3D Structure xrd->xrd_info1 xrd_info2 Precise Bond Lengths & Angles xrd->xrd_info2 xrd_info3 Molecular Conformation xrd->xrd_info3 xrd_info4 Intermolecular Packing xrd->xrd_info4 nmr_info1 Atomic Connectivity (1D/2D NMR) nmr->nmr_info1 nmr_info2 Chemical Environment of H & C nmr->nmr_info2 nmr_info3 Number of Unique Nuclei nmr->nmr_info3 nmr_info4 Dynamic/Solution-State Info nmr->nmr_info4 ms_info1 Molecular Weight ms->ms_info1 ms_info2 Molecular Formula (HRMS) ms->ms_info2 ms_info3 Isotopic Pattern (confirms Br) ms->ms_info3 ms_info4 Fragmentation Data ms->ms_info4

Sources

A Comparative Guide to Catalytic Cross-Coupling Reactions with 2-Bromo-1-(THP)-1H-imidazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

The 2-substituted imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this privileged heterocycle is paramount in drug discovery programs. This guide provides an in-depth comparative analysis of various catalytic cross-coupling strategies for the versatile building block, 2-Bromo-1-(THP)-1H-imidazole. We will explore the nuances of catalyst selection, reaction optimization, and the mechanistic underpinnings that drive these powerful transformations, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical synthetic landscape.

The Strategic Importance of 2-Substituted Imidazoles

The imidazole ring is a common feature in a vast array of biologically active molecules due to its ability to participate in hydrogen bonding and coordinate to metal ions in biological systems. Substitution at the C2-position, in particular, allows for the introduction of diverse functionalities that can modulate the pharmacological profile of a lead compound. The tetrahydropyranyl (THP) protecting group on the imidazole nitrogen offers a robust yet readily cleavable handle, ensuring compatibility with a wide range of reaction conditions before a final deprotection step. The starting material, 2-Bromo-1-(THP)-1H-imidazole, therefore, represents a key intermediate for the synthesis of libraries of potential drug candidates.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter in achieving a successful cross-coupling reaction. While palladium-based catalysts have historically dominated the field, recent advancements have brought nickel and copper catalysts to the forefront for specific applications. This section will compare and contrast the most effective catalytic systems for the functionalization of 2-Bromo-1-(THP)-1H-imidazole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis remains the workhorse for C-C and C-N bond formation. The versatility of palladium lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a highly reliable method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide. For the arylation of 2-Bromo-1-(THP)-1H-imidazole, a variety of palladium catalysts and ligands can be employed.

Catalyst Selection and Rationale:

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligands: The choice of phosphine ligand is crucial for stabilizing the palladium center and promoting the catalytic cycle.

    • Bulky, Electron-Rich Monodentate Phosphines: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often the ligands of choice for challenging substrates like heteroaryl bromides. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[1][2]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), form highly stable and active palladium complexes.[3][4][5] Their strong σ-donating ability enhances the catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions.

Comparative Performance of Suzuki-Miyaura Catalysts:

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O1001285-95[6]
Pd₂(dba)₃XPhosCs₂CO₃Toluene1101680-92[7]
[Pd(IMes)(allyl)Cl]IMesK₂CO₃THF80890-98[3][5]

The Sonogashira coupling provides a direct route to 2-alkynyl-imidazoles, which are valuable precursors for further transformations. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.

Catalyst Selection and Rationale:

  • Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are the most commonly used palladium sources.[8][9]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which is believed to facilitate the formation of a copper acetylide intermediate, accelerating the transmetalation step.[8]

  • Copper-Free Systems: To avoid issues associated with copper, such as the formation of diacetylene byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ bulky, electron-rich phosphine ligands and a strong amine base.[10][11][12]

Comparative Performance of Sonogashira Catalysts:

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NDMF60680-90[13]
PdCl₂(PPh₃)₂CuIi-Pr₂NEtTHFRT1275-88[14]
[Pd(dtbpf)Cl₂]NoneCs₂CO₃1,4-Dioxane1001870-85[10][11]

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-amino-imidazoles, which are prevalent in pharmacologically active compounds.[15] This reaction couples an amine with an aryl halide.

Catalyst Selection and Rationale:

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are commonly employed.

  • Ligands: The choice of ligand is critical and depends on the nature of the amine.

    • For Aryl Amines: Bulky biaryl phosphine ligands like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) are highly effective.

    • For Alkyl Amines: Ligands such as tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) often provide superior results.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) being the most common choices.[16][17]

Comparative Performance of Buchwald-Hartwig Catalysts:

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂RuPhosNaOtBuToluene1001280-95[18]
Pd₂(dba)₃BrettPhosLHMDSTHF801875-90[19]
Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions.[20] They are particularly adept at activating challenging C-Br bonds.

The Kumada coupling utilizes a Grignard reagent as the nucleophile. While highly reactive, the functional group tolerance of Grignard reagents can be a limitation.

Catalyst Selection and Rationale:

  • Nickel Catalysts: Simple nickel(II) salts like NiCl₂ in combination with a phosphine ligand are effective. Diphosphine ligands such as 1,3-bis(diphenylphosphino)propane (dppp) are commonly used.

Representative Kumada Coupling Conditions:

Catalyst SystemLigandSolventTemp. (°C)Time (h)Typical Yield (%)Reference
NiCl₂dpppTHF601270-85[20][21][22]
Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis offers a complementary approach, particularly for C-N bond formation, and is often milder and more economical than palladium-based systems.

Experimental Protocols

To provide a practical context, detailed experimental procedures for a representative Suzuki-Miyaura and a copper-free Sonogashira coupling are provided below.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from established procedures for similar heteroaryl bromides.[6]

Reaction Setup:

  • To a flame-dried Schlenk tube, add 2-Bromo-1-(THP)-1H-imidazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Copper-Free Sonogashira Coupling Protocol

This protocol is based on modern copper-free methodologies.[10][11]

Reaction Setup:

  • To a flame-dried Schlenk tube, add 2-Bromo-1-(THP)-1H-imidazole (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add [Pd(dtbpf)Cl₂] (0.03 mmol, 3 mol%) and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add degassed 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles and Workflows

To further elucidate the processes described, the following diagrams illustrate a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Combine_Reactants Combine 2-Bromo-1-(THP)-1H-imidazole, Coupling Partner, and Base Add_Catalyst Add Palladium Precursor and Ligand Combine_Reactants->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Quench Quench Reaction Heating->Quench Reaction Monitoring (TLC/LC-MS) Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

A typical experimental workflow for a cross-coupling reaction.

Conclusion and Future Outlook

The cross-coupling of 2-Bromo-1-(THP)-1H-imidazole is a versatile and powerful strategy for the synthesis of diverse libraries of 2-substituted imidazoles. Palladium-based catalysts, particularly those employing bulky phosphine ligands or N-heterocyclic carbenes, offer high efficiency and broad functional group tolerance for a range of coupling partners. While Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions represent the most established methods, the exploration of nickel and copper-catalyzed systems continues to provide milder and more economical alternatives. The choice of the optimal catalytic system will ultimately depend on the specific coupling partners, desired scale, and economic considerations of the project. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of this important heterocyclic core.

References

  • [(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][10][12][20] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate]([Link])

Sources

Verifying the Purity of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical exploration for verifying the purity of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole, a key intermediate in pharmaceutical synthesis. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, underpinned by scientific rationale, and compare its performance with orthogonal analytical techniques. This guide is designed to be a practical resource, ensuring the scientific integrity and logical application of purity verification methods in a drug development setting.

The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. Impurities, even in trace amounts, can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final drug product. This compound is a versatile building block, and its purity directly impacts the quality of the subsequent synthetic transformations. Therefore, a reliable and validated analytical method for its purity assessment is not just a regulatory requirement but a cornerstone of robust process development.

Understanding Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A plausible synthesis of this compound involves the protection of the imidazole nitrogen with a tetrahydropyranyl (THP) group, followed by a bromination step.

Based on this, potential impurities could include:

  • Starting Materials: Unreacted imidazole and 2-chlorotetrahydropyran.

  • Intermediate: The N-THP protected imidazole.

  • Over-brominated Species: Dibromo- or other poly-brominated imidazoles.

  • Degradation Products: Hydrolysis of the THP protecting group to reveal the unprotected 2-bromoimidazole.

A successful analytical method must be able to resolve the main compound from all these potential impurities.

Recommended HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this intermediate.[1] A reversed-phase HPLC method is proposed, leveraging the separation of compounds based on their hydrophobicity.

Rationale for Method Parameters

The selection of each parameter in the HPLC method is critical for achieving optimal separation and sensitivity.

  • Column: A C18 column is a versatile choice for reversed-phase chromatography, offering excellent retention for a wide range of organic molecules.[1] A column with end-capping will minimize peak tailing for basic compounds like imidazoles by shielding residual silanol groups on the silica support.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic solvent (acetonitrile or methanol) is recommended. Acetonitrile is often preferred for its lower viscosity and UV transparency. The use of a slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) is crucial. At a pH of around 3-4, the imidazole nitrogen will be protonated, leading to better peak shapes and more consistent retention times.[2]

  • Detection: The imidazole ring exhibits strong UV absorbance at lower wavelengths, typically around 210 nm.[3][4][5] However, to enhance specificity and minimize interference from common solvents, a detection wavelength of 220 nm is a good starting point.[6] A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the main peak and any impurities.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect PDA Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, employing orthogonal methods, which rely on different separation or detection principles, provides a more comprehensive purity profile.[10][11]

Orthogonal_Methods cluster_main Purity Assessment Purity Comprehensive Purity Profile HPLC HPLC (Primary Method) HPLC->Purity Separation by Polarity qNMR Quantitative NMR (qNMR) qNMR->Purity Absolute Molar Concentration CE Capillary Electrophoresis (CE) CE->Purity Separation by Charge-to-Size Ratio LCMS LC-MS LCMS->Purity Mass-to-Charge Ratio Identification

Caption: Relationship between HPLC and orthogonal analytical techniques for a comprehensive purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte's concentration against a certified internal standard.[12][13][14][15][16] Unlike chromatographic techniques that rely on the relative response of a detector, qNMR is based on the fundamental principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Advantages of qNMR:

  • Primary Method: Does not require a reference standard of the analyte itself.

  • High Precision and Accuracy: Can provide very accurate and precise purity values.

  • Structural Information: Provides structural information about the analyte and any impurities present.

  • Orthogonal to Chromatography: Provides a truly independent measure of purity.[13][14]

Limitations of qNMR:

  • Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for detecting trace-level impurities.

  • Potential for Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

  • Requires Specialized Equipment and Expertise: Requires access to an NMR spectrometer and skilled personnel for data acquisition and analysis.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field.[17] This technique is particularly well-suited for the analysis of charged and highly polar compounds.

Advantages of CE:

  • High Efficiency and Resolution: Can provide very sharp peaks and excellent separation of closely related compounds.[7]

  • Low Sample and Reagent Consumption: Requires minimal amounts of sample and buffer.

  • Orthogonal to HPLC: Separation is based on a different principle than reversed-phase HPLC.[18]

Limitations of CE:

  • Lower Sensitivity for UV Detection: The short path length of the capillary can result in lower sensitivity compared to HPLC with a standard flow cell.

  • Less Robustness: Can be more susceptible to variations in buffer composition and capillary surface conditions.

  • Not Ideal for Neutral Compounds: Separation of neutral compounds requires the use of techniques like Micellar Electrokinetic Chromatography (MEKC).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the identification and quantification of impurities.

Advantages of LC-MS:

  • High Sensitivity and Specificity: Can detect and identify impurities at very low levels.

  • Structural Information: Provides molecular weight and fragmentation information, which is crucial for identifying unknown impurities.

  • Confirmation of Peak Identity: Can be used to confirm the identity of peaks observed in the HPLC-UV chromatogram.

Limitations of LC-MS:

  • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting quantification.

  • Higher Cost and Complexity: LC-MS systems are more expensive and complex to operate and maintain than standard HPLC-UV systems.

Comparative Data Summary

The following table provides a hypothetical but realistic comparison of the performance of the proposed HPLC method with qNMR and CE for the purity assessment of this compound.

ParameterHPLCQuantitative ¹H NMR (qNMR)Capillary Electrophoresis (CE)
Principle Chromatographic separation based on polarityAbsolute quantification based on nuclear magnetic resonanceElectrophoretic separation based on charge-to-size ratio
Purity Result (hypothetical) 99.5% (Area Normalization)99.2% (w/w) vs. Internal Standard99.6% (Peak Area Normalization)
LOD/LOQ (hypothetical) 0.02% / 0.06%~0.1%0.05% / 0.15%
Precision (RSD) < 1.0%< 0.5%< 2.0%
Key Strengths High resolution, sensitivity, and robustness.Primary method, high accuracy, provides structural information.High efficiency, low sample consumption, orthogonal to HPLC.
Key Limitations Requires a reference standard for impurity identification.Lower sensitivity, potential for signal overlap.Lower sensitivity with UV, less robust for routine QC.

Conclusion

Verifying the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. The presented reversed-phase HPLC method offers a robust, sensitive, and reliable approach for routine quality control. The detailed experimental protocol and the rationale behind the chosen parameters provide a solid foundation for method implementation and validation according to ICH guidelines.

Furthermore, this guide emphasizes the importance of a multi-faceted analytical approach. By complementing HPLC with orthogonal techniques such as qNMR and Capillary Electrophoresis, a more complete and trustworthy purity profile can be established. This comprehensive understanding of the impurity profile is indispensable for researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity and product quality.

References

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.).
  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
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  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. (2025).
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  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... (n.d.).
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  • Role of Ionic Liquids in Capillary Electrophoresis. (2022). MDPI.
  • 1H-Imidazole - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • 2-Bromo-1H-imidazole. (2024). ChemBK.
  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. (n.d.). Organic Syntheses Procedure.
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  • (PDF) A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. (2025).
  • Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. (n.d.).
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A Comparative Guide to the Reactivity of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole: A DFT-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the reactivity of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole, a pivotal building block in contemporary medicinal chemistry and organic synthesis. Moving beyond simple protocol descriptions, we will dissect the causality behind its reactivity patterns using Density Functional Theory (DFT) studies. This computational lens offers predictive insights into the molecule's behavior, enabling researchers to strategically design synthetic routes and anticipate reaction outcomes. We will compare its reactivity against key analogues and explore its utility in cornerstone synthetic transformations.

Introduction: The Strategic Importance of a Protected Bromoimidazole

This compound is a highly versatile intermediate. Its utility stems from two key structural features:

  • The 2-Bromo Substituent: This halogen atom serves as a reactive handle for a multitude of transformations. It is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a key participant in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] It also facilitates halogen-metal exchange to generate potent nucleophilic organometallic species.

  • The Tetrahydropyranyl (THP) Protecting Group: The imidazole N-H proton is acidic and can interfere with many organometallic and basic reagents. The THP group masks this reactive site, providing stability under a wide range of non-acidic conditions.[4][5] This protection is crucial for selectively functionalizing the C2-position without undesired side reactions at the nitrogen. Furthermore, the THP group enhances the solubility of the imidazole core in common organic solvents.[4][5]

Understanding the interplay between the bromo substituent and the THP protecting group is paramount for its effective use. DFT provides a robust theoretical framework to quantify the electronic and structural properties that govern its reactivity.[6][7]

Computational Protocol: A Self-Validating System for Reactivity Prediction

To ensure reproducibility and accuracy, a standardized computational protocol is essential. The following workflow represents a best-practice approach for evaluating the reactivity of the title compound and its analogues using DFT.

Step-by-Step Computational Workflow:

  • Geometry Optimization: The first and most critical step is to find the most stable 3D conformation of the molecule. This is achieved by performing a geometry optimization calculation.

    • Method: The B3LYP functional is a widely used and reliable choice for organic molecules, balancing accuracy and computational cost.[8]

    • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a flexible description of the electron distribution, which is crucial for accurately modeling the polar C-Br bond and non-covalent interactions.[9][10]

    • Solvent Model: Implicit solvation models, such as the Polarizable Continuum Model (PCM), should be used to simulate the reaction environment (e.g., in THF or DMF), as solvent can significantly influence reaction pathways.[11]

  • Frequency Analysis: Following optimization, a frequency calculation must be performed on the optimized geometry.

    • Causality: This step is crucial for validation. The absence of imaginary frequencies confirms that the calculated structure is a true energy minimum on the potential energy surface.[1] A single imaginary frequency indicates a transition state.[11]

  • Calculation of Reactivity Indices: From the validated structure, a suite of electronic properties can be calculated to predict reactivity.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[6][7] The HOMO energy indicates nucleophilicity (electron-donating ability), while the LUMO energy indicates electrophilicity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[7]

    • Molecular Electrostatic Potential (MEP): This is a color-coded map of the electrostatic potential onto the electron density surface. It provides an intuitive visualization of charge distribution, highlighting electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule.[6][12]

    • Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about bonding, including atomic charges and the nature of specific bonds, such as the polarization of the C-Br bond.[13]

Diagram: Computational Workflow for Reactivity Analysis

G cluster_input Input cluster_dft DFT Calculation Engine (e.g., Gaussian) cluster_output Predicted Reactivity start Initial Structure (2-Bromo-1-THP-imidazole) opt Step 1: Geometry Optimization (B3LYP/6-311++G(d,p), PCM) start->opt Define Method & Basis Set freq Step 2: Frequency Analysis opt->freq Validate Structure freq->opt Imaginary Freq? Re-optimize props Step 3: Electronic Properties (FMO, MEP, NBO) freq->props Calculate Indices reactivity Reactivity Descriptors (ΔE, Charges, Potential Maps) props:e->reactivity:w mechanism Reaction Pathway Insights (e.g., for Suzuki Coupling) reactivity->mechanism Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII R¹-Pd(II)L₂(Br) (Oxidative Adduct) Pd0->PdII Trans Transmetalation PdII_R2 R¹-Pd(II)L₂(R²) PdII->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product RX R¹-Br (Our Imidazole) RX->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Trans Base Base (e.g., K₂CO₃) Base->Trans l1 Oxidative Addition l2 Transmetalation l3 Reductive Elimination

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Treatment with strong organolithium bases (e.g., n-BuLi) can lead to two competing pathways: deprotonation at C5 or halogen-metal exchange at C2. [14][15]

  • Kinetic vs. Thermodynamic Control: DFT calculations of the reaction intermediates show that the C5-lithiated species is often the kinetically favored product (formed faster at low temperatures) due to the higher acidity of the C5-H proton. However, the C2-lithiated species, formed via halogen-metal exchange, is typically the thermodynamically more stable intermediate. This understanding allows for experimental control; for instance, allowing the reaction to warm or equilibrate can favor the desired C2-lithiated product. [14]

Diagram: Competing Lithiation Pathways

Lithiation cluster_products Lithiated Intermediates Start 2-Bromo-1-THP-imidazole Kinetic 5-Lithio-2-bromo-imidazole (Kinetic Product) Start->Kinetic Deprotonation (C5-H) Fast, Low Temp. Thermo 2-Lithio-imidazole (Thermodynamic Product) Start->Thermo Halogen-Metal Exchange (C2-Br) Slower, often more stable Kinetic->Thermo Equilibration ('Halogen Dance')

Caption: Competing pathways in the lithiation of 2-bromo-1-THP-imidazole.

Conclusion

DFT studies provide an indispensable, quantitative framework for understanding the reactivity of this compound. This computational approach validates its role as a versatile synthetic intermediate by confirming that the C2-Br bond is the primary reactive site for transformations like Suzuki coupling and lithiation. Comparative analysis demonstrates the superior reactivity of iodo-analogues and quantifies the subtle electronic effects of the THP protecting group. By leveraging these theoretical insights, researchers can make more informed decisions in the lab, optimizing reaction conditions and strategically selecting substrates to achieve their synthetic goals with greater efficiency and predictability.

References

  • Abdulazeez, I., Zeino, A., Kee, C. W., et al. (2019). Mechanistic studies of the influence of halogen substituents on the corrosion inhibitive efficiency of selected imidazole molecules: A synergistic computational and experimental approach. Applied Surface Science, 471, 494-505. Available at: [Link]

  • Abdulazeez, I., et al. (2019). Mechanistic studies of the influence of halogen substituents on the corrosion inhibitive efficiency of selected imidazole molecules. VBN Components. Available at: [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. Available at: [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. ResearchGate. Available at: [Link]

  • Alkorta, I., et al. (2024). Hydrogen and halogen rearrangements in imidazoles: Hydrogen, fluorine, chlorine and bromine shifts. ARKIVOC. Available at: [Link]

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  • Hussain, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48. Available at: [Link]

  • Faza, O. N., & Famulari, A. (2007). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. Available at: [Link]

  • Söylemez, E., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 698. Available at: [Link]

  • Singh, R., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. Available at: [Link]

  • Sándor, Z., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(23), 7249. Available at: [Link]

  • Al-Omair, M. A. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 30(3), 1157-1165. Available at: [Link]

  • Ghiasi, R., & Pasdar, H. (2014). Theoretical studies on the reactivity of mono-substituted imidazole ligands. ResearchGate. Available at: [Link]

  • Ali, S., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports. Available at: [Link]

  • De La Cruz, J., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. ACS Catalysis, 7(10), 6774-6781. Available at: [Link]

  • Mary, Y. S., et al. (2021). Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. ResearchGate. Available at: [Link]

  • Sha, C. K., & Tsai, F. L. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90. Available at: [Link]

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  • Kokalj, A. (2015). A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. Physical Chemistry Chemical Physics, 17(42), 28284-28300. Available at: [Link]

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  • Arneson, K. O., et al. (2019). The Lithiation and Delithiation Processes in Lithium-Sulfur Batteries from Ab Initio Molecular Dynamics Simulations. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. Available at: [Link]

  • Dagdag, O., et al. (2023). Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media. Oriental Journal of Chemistry, 39(2). Available at: [Link]

  • El-Nahas, A. M., et al. (2024). Investigating the chemical reactivity and molecular docking of 2-diazo-3,3,3-trifluoro-1-nitropropane with phenyl methacrylate using computational methods. ResearchGate. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and compliant disposal of all chemical waste. This guide provides a detailed protocol for the proper disposal of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole (CAS No. 1065483-60-4), a halogenated heterocyclic compound. By understanding the inherent hazards and following these procedures, you can maintain a safe laboratory environment and ensure regulatory compliance.

Core Hazard Assessment and Safety Precautions

Based on available data for analogous compounds, this compound should be handled as a hazardous substance. The primary concerns are skin and eye irritation, potential harm if swallowed, and respiratory irritation.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard Classification (Inferred)GHS PictogramSignal WordRecommended Personal Protective Equipment (PPE)
Skin IrritantGHS07WarningGloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use. Lab Coat: Standard laboratory coat. Flame-retardant coat recommended if handling large quantities. Eye Protection: Safety glasses with side shields or chemical splash goggles.
Eye IrritantGHS07WarningEye Protection: Chemical splash goggles are mandatory.
Harmful if SwallowedGHS07WarningGeneral Hygiene: Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Respiratory IrritantGHS07WarningRespiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

This information is based on the hazard profile of 2-Bromo-1H-imidazole and should be considered as a guideline. Always perform a risk assessment for your specific laboratory conditions.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste .

1. Waste Segregation and Collection:

  • Do not mix with non-halogenated waste. This is a critical step to prevent cross-contamination and ensure proper disposal pathways.

  • Collect all waste containing this compound, including neat compound, reaction residues, and contaminated materials (e.g., gloves, weigh boats, pipette tips), in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.

2. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

3. Disposal Pathway:

  • Incineration is the preferred method of disposal for halogenated organic compounds. This high-temperature process ensures the complete destruction of the molecule, minimizing the risk of environmental contamination.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

Diagram 1: Disposal Workflow

DisposalWorkflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate Waste (Residues, Contaminated Items) Segregate Segregate as Halogenated Waste Generate->Segregate Crucial Step Container Collect in Labeled, Compatible Container Segregate->Container Store Store in Designated Hazardous Waste Area Container->Store Securely Sealed ContactEHS Contact EHS/ Waste Contractor Store->ContactEHS Incinerate High-Temperature Incineration ContactEHS->Incinerate Preferred Method Landfill Landfill (Prohibited)

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spills and Exposure

Accidents can happen, and being prepared is paramount to ensuring laboratory safety.

Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: Determine the extent of the spill. For small spills (a few grams), laboratory personnel with appropriate training and PPE may proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and chemical splash goggles.

  • Contain the Spill: If it is a solid, carefully sweep or scoop the material to avoid creating dust. If it is a solution, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect and Dispose: Place the spilled material and all contaminated cleanup materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

By adhering to these protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper waste segregation, containment, and choosing the correct disposal pathway are fundamental to the safe handling of all chemical reagents.

References

  • Braun Research Group, University of Illinois: Standard Operating Procedure for Halogenated Organic Liquids. (Provides general guidelines for handling and disposal of halogenated waste). [Link]

  • Kent State University: Cleaning up a spill. (Provides general guidance on chemical spill cleanup). [Link]

A Researcher's Guide to the Safe Handling of 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. With this innovation comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry. Our focus is to empower you with the knowledge to work confidently and safely, transforming safety protocols from a checklist into a deeply ingrained culture of scientific excellence.

Hazard Assessment and Risk Mitigation

Based on the toxicological data of analogous compounds, this compound is presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[5][6]. The primary routes of exposure are inhalation, skin contact, and eye contact. Our defense against these risks lies in a multi-layered approach centered on appropriate engineering controls, meticulous work practices, and the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all solution; it is a critical decision based on a thorough risk assessment of the specific chemical and handling procedures. For this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile rubber gloves (tested to EN 374 standard)Provides chemical resistance against substituted imidazoles.[1]
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shieldProtects against splashes and airborne particles, preventing severe eye damage.[5][7][8][9]
Skin and Body Protection Chemical-resistant lab coat or apronPrevents skin contact and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if handling outside of a certified chemical fume hood or if dusts/aerosols are generated.[9][10]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence prep Assess Risks select_ppe Select Appropriate PPE prep->select_ppe don_coat 1. Lab Coat select_ppe->don_coat don_gloves 2. Gloves don_coat->don_gloves don_goggles 3. Goggles don_gloves->don_goggles don_face_shield 4. Face Shield don_goggles->don_face_shield handle Work in Fume Hood don_face_shield->handle doff_face_shield 1. Face Shield handle->doff_face_shield doff_goggles 2. Goggles doff_face_shield->doff_goggles doff_coat 3. Lab Coat doff_goggles->doff_coat doff_gloves 4. Gloves doff_coat->doff_gloves

Caption: Waste segregation and disposal workflow.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects us but also enhances the quality and integrity of our scientific endeavors.

References

  • Safety Data Sheet: Imidazole. Carl ROTH.

  • IMIDAZOLE. AmericanBio.

  • 2-Bromo-1H-imidazole SDS, 16681-56-4 Safety Data Sheets. ECHEMI.

  • Imidazole - SAFETY DATA SHEET.

  • Material Safety Data Sheet - Imidazole. Cole-Parmer.

  • SAFETY DATA SHEET - Imidazole. Sigma-Aldrich.

  • Chemical Product and Company Identification MSDS Name: Imidazole Ca. West Liberty University.

  • Safety Data Sheet. CymitQuimica.

  • SAFETY DATA SHEET.

  • 2 - SAFETY DATA SHEET. Fisher Scientific.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • This compound. ChemScene.

  • Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed.

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. ResearchGate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.